Thalidomide-5-PEG4-NH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C21H27N3O8 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H27N3O8/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26/h1-2,13,17H,3-12,22H2,(H,23,25,26) |
InChI 键 |
NAAJPGFSGFFQGP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-5-PEG4-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Thalidomide-5-PEG4-NH2, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction: Harnessing the Ubiquitin-Proteasome System
This compound is a synthetic E3 ligase ligand-linker conjugate. It is a foundational building block in the rapidly advancing field of targeted protein degradation.[1][2] Its structure consists of a thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2) group. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI).
The primary function of this compound is to act as the E3 ligase recruiting element within a PROTAC. PROTACs are heterobifunctional molecules that do not inhibit the function of a target protein but instead mediate its degradation.[3] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4]
Mechanism of Action: The PROTAC-Induced Ternary Complex
The mechanism of action of a PROTAC incorporating this compound is a cyclical process that leads to the catalytic degradation of a target protein.
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] This results in the formation of a key ternary complex (POI-PROTAC-CRBN).[3]
-
Ubiquitination: The induced proximity of the POI to the E3 ligase machinery facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1]
-
Recycling of the PROTAC: After the degradation of the POI, the PROTAC is released and can bind to another target protein and E3 ligase, enabling a new cycle of degradation.[3]
Quantitative Data: Binding Affinity to Cereblon
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| Lenalidomide (B1683929) | ~178 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| (S)-thalidomide | 6- to 10-fold stronger than (R)-enantiomer | Not specified | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the mechanism of action of a PROTAC synthesized using this compound.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound to a carboxylic acid-containing ligand for a protein of interest.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.[4]
Cellular Protein Degradation Assay via Western Blot
This assay is the definitive method to confirm that the PROTAC induces the degradation of the target protein in a cellular environment.[1]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.[9]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO).[9]
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Quantify the protein concentration in each lysate using a BCA assay.[10]
-
Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.[10]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Probe the membrane with a primary antibody against the POI and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[1]
-
Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[1]
Materials:
-
Purified recombinant proteins: POI, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), and CRBN/DDB1 E3 ligase complex
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination buffer
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and the E3 ligase complex in the reaction buffer.
-
Add the purified POI and the PROTAC at various concentrations.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[1]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE and perform a Western blot analysis using a primary antibody against the POI.
-
The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[11]
Conclusion
This compound is a versatile and indispensable tool in the development of PROTACs. Its ability to effectively recruit the CRBN E3 ubiquitin ligase provides a robust platform for the targeted degradation of a wide array of proteins implicated in various diseases. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is paramount for the successful design and optimization of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Thalidomide-5-PEG4-NH2 as a Cereblon Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in therapeutic development, not only for their direct clinical effects but also for their role in the burgeoning field of targeted protein degradation. These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1]
This mechanism has been ingeniously harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand targeting a protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and degradation of the target protein.
Thalidomide-5-PEG4-NH2 is a key building block in the synthesis of CRBN-recruiting PROTACs. It comprises the thalidomide moiety, which serves as the high-affinity ligand for Cereblon, attached to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2). This amine group provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest. This technical guide provides a comprehensive overview of this compound as a Cereblon ligand, including its mechanism of action, binding characteristics, and its application in the synthesis and evaluation of PROTACs.
Core Concepts: Cereblon-Mediated Protein Degradation
Cereblon is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex plays a pivotal role in the cell's ubiquitin-proteasome system (UPS) by targeting specific proteins for ubiquitination and subsequent degradation. Thalidomide and its derivatives act as "molecular glues" by binding to a specific pocket on Cereblon.[1] This binding event alters the conformation of the substrate-binding domain of Cereblon, creating a new surface that can recognize and bind to proteins that are not endogenous substrates of the CRL4-CRBN complex. These newly recruited proteins are termed "neosubstrates." Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated, marking it for degradation by the 26S proteasome.
In the context of a PROTAC, this compound serves as the Cereblon-recruiting moiety. By being chemically linked to a ligand for a target protein, the resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRL4-CRBN E3 ligase. This induced proximity leads to the ubiquitination and degradation of the target protein in a catalytic manner.
Quantitative Data Presentation
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN)
| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~0.25 | [3] | |
| Thalidomide | Fluorescence Polarization (FP) | 0.4046 | [4] | |
| (S)-Thalidomide | TR-FRET | 0.011 | [4] | |
| (R)-Thalidomide | TR-FRET | 0.2004 | [4] | |
| Lenalidomide | TR-FRET | 0.0089 | [4] | |
| Pomalidomide | TR-FRET | 0.0064 | [4] |
Table 2: Neosubstrate Degradation Profile of Thalidomide Analogs
| Compound | Degraded Neosubstrates | Key Cellular Effects | Reference |
| Thalidomide | IKZF1, IKZF3, SALL4, PLZF | Anti-myeloma activity, Teratogenicity | [5][6] |
| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma and anti-MDS activity | [5] |
| Pomalidomide | IKZF1, IKZF3 | Potent anti-myeloma activity | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthetic route for this compound, starting from 4-fluorophthalic anhydride (B1165640).
Step 1: Synthesis of 5-Fluoro-thalidomide
-
To a solution of 4-fluorophthalic anhydride (1 equivalent) in glacial acetic acid, add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1 equivalent) and sodium acetate (B1210297) (1.2 equivalents).
-
Heat the mixture to reflux (approximately 120-140 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 5-fluoro-thalidomide.
Step 2: Synthesis of this compound
-
Dissolve 5-fluoro-thalidomide (1 equivalent) and tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-PEG4-Boc) (1.2 equivalents) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final product, this compound, by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Cereblon Binding Assay using Fluorescence Polarization (FP)
This competitive binding assay measures the ability of a test compound (e.g., a PROTAC containing this compound) to displace a fluorescently labeled thalidomide tracer from recombinant Cereblon protein.[7]
Materials:
-
Purified recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-Thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compound (this compound or a PROTAC derived from it)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the serially diluted test compound. Include wells with assay buffer only (no competitor) and wells with a known CRBN binder (e.g., pomalidomide) as positive and negative controls.
-
Prepare a solution of the fluorescently labeled thalidomide tracer in assay buffer at a final concentration of approximately its Kd for CRBN.
-
Prepare a solution of recombinant CRBN protein in assay buffer. The final concentration should be sufficient to yield a significant polarization window.
-
Add the CRBN protein solution to all wells except the "no protein" control wells.
-
Add the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Western Blotting for PROTAC-mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.[8]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a PROTAC utilizing this compound.
Experimental Workflow: PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Workflow for assessing PROTAC-mediated protein degradation via Western Blotting.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its thalidomide component ensures effective binding to Cereblon, while the PEG4 linker provides appropriate spacing and the terminal amine allows for straightforward conjugation to a wide variety of ligands for target proteins. While specific quantitative binding data for this exact molecule is not yet widely published, the extensive characterization of its parent compound, thalidomide, provides a strong foundation for its application. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs utilizing this important building block. As the field of targeted protein degradation continues to expand, the use of well-defined and functionalized E3 ligase ligands like this compound will be instrumental in the development of novel therapeutics for a range of diseases.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
Synthesis Pathway for Thalidomide-5-PEG4-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG4-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease processes. This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine. The primary amine serves as a versatile attachment point for a ligand that binds to the protein of interest, thus completing the PROTAC structure. This guide provides a detailed overview of a plausible synthetic pathway for this compound, including experimental protocols and data presentation.
Overall Synthesis Strategy
The synthesis of this compound can be envisioned as a multi-step process commencing with the synthesis of a functionalized thalidomide precursor, followed by the coupling of a protected PEG linker, and concluding with the deprotection of the terminal amine. A logical and efficient route involves the initial synthesis of 5-amino-thalidomide, which then undergoes an amide bond formation with a Boc-protected PEG4-carboxylic acid linker. The final step is the removal of the Boc protecting group to yield the desired product.
Experimental Protocols
Step 1: Synthesis of 5-Nitrothalidomide
The synthesis begins with the nitration of thalidomide to introduce a nitro group at the 5-position of the phthalimide (B116566) ring.
Materials and Reagents:
-
Thalidomide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Distilled water
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath.
-
Slowly add thalidomide to the cooled sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Once the thalidomide is completely dissolved, slowly add fuming nitric acid dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 5-nitrothalidomide is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of 5-Aminothalidomide
The nitro group of 5-nitrothalidomide is reduced to a primary amine.
Materials and Reagents:
-
5-Nitrothalidomide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
Suspend 5-nitrothalidomide in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the suspension.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-aminothalidomide as a solid, which can be used in the next step without further purification.
Step 3: Amide Coupling of 5-Aminothalidomide with Boc-NH-PEG4-COOH
The primary amine of 5-aminothalidomide is coupled with the carboxylic acid of a Boc-protected PEG4 linker.
Materials and Reagents:
-
5-Aminothalidomide
-
Boc-NH-PEG4-COOH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-aminothalidomide (1.0 eq) and Boc-NH-PEG4-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-protected this compound.
Step 4: Deprotection of Boc-Thalidomide-5-PEG4-NH2
The final step involves the removal of the Boc protecting group to yield the free amine.
Materials and Reagents:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Thalidomide | 5-Nitrothalidomide | Conc. H₂SO₄, Fuming HNO₃ | ~85 | >95 |
| 2 | 5-Nitrothalidomide | 5-Aminothalidomide | H₂, 10% Pd/C | >90 | >95 |
| 3 | 5-Aminothalidomide | Boc-Thalidomide-5-PEG4-NH₂ | Boc-NH-PEG4-COOH, HATU, DIPEA | 70-80 | >95 |
| 4 | Boc-Thalidomide-5-PEG4-NH₂ | Thalidomide-5-PEG4-NH₂ | TFA, DCM | >95 | >98 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Amide Coupling Workflow
Caption: Workflow for the amide coupling step.
Deprotection Workflow
Caption: Workflow for the final Boc deprotection step.
The Strategic Imperative of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[4][5] Among the various linker types, the tetraethylene glycol (PEG4) linker has emerged as a workhorse in PROTAC design, offering a unique balance of properties that significantly impact therapeutic potential.
This technical guide provides a comprehensive exploration of the role of the PEG4 linker in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and providing visual representations of critical concepts to empower the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable combination of hydrophilicity and flexibility.[1][6] This characteristic is particularly advantageous in addressing a common challenge in PROTAC development: the large and often lipophilic nature of the resulting molecules, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Physicochemical Properties
The incorporation of a PEG4 linker can significantly improve the physicochemical properties of a PROTAC. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing aqueous solubility.[1] This improvement in solubility is crucial for both in vitro handling and in vivo bioavailability. By modulating properties such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA), PEG4 linkers contribute to more drug-like characteristics.[1]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be a significant advantage.[1][7] PEG linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and presenting a more compact, less polar structure to the lipid bilayer, thereby facilitating cell entry.[1] However, excessive PEGylation can have the opposite effect, highlighting the importance of optimizing the linker length.[1] The PEG4 linker often represents a sweet spot, providing sufficient flexibility and hydrophilicity without unduly compromising permeability.
The Critical Role of Linker Length in Ternary Complex Formation
The length of the linker is a paramount factor in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for ubiquitination and subsequent proteasomal degradation.[1][8]
-
Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1][8]
-
Too long: An excessively long linker may result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[1] This can also exacerbate the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[1]
Systematic variation of PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI and E3 ligase pair.[1]
Quantitative Impact of PEG4 Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, with a focus on PEG4, on the physicochemical properties and biological activity of PROTACs.
Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Alkyl Chain (C8) | ~850 | ~4.5 | ~150 | 4 | 12 |
| PEG2 | ~880 | ~3.5 | ~170 | 4 | 13 |
| PEG4 | ~919.0 | ~2.8 | ~193.0 | 4 | 14 |
| PEG6 | ~990 | ~2.1 | ~216 | 4 | 16 |
Data compiled from publicly available research.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 0.8 | 15 |
| PEG4 | 20 | 95 | 1.5 | 25 |
| PEG5 | 15 | >98 | 1.2 | 22 |
| PEG6 | 30 | 92 | 0.6 | 18 |
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[9] DC50 and Dmax values are cell-line dependent.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Synthesis of a PROTAC with a PEG4 Linker
A common method for synthesizing PROTACs with PEG linkers is through a stepwise coupling approach, often utilizing click chemistry for the final ligation.
Materials:
-
E3 ligase ligand (e.g., pomalidomide-NH2)
-
Bifunctional PEG linker (e.g., HOOC-PEG4-N3)
-
POI ligand functionalized with an alkyne
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA) for the click reaction.
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
LC-MS and preparative HPLC for monitoring and purification.
Protocol:
-
First Coupling Reaction:
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a t-BuOH/H2O mixture.[1]
-
Add the copper catalyst, sodium ascorbate, and TBTA.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10]
Materials:
-
Relevant cell line
-
PROTAC compounds
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere.[10] Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9][10]
-
Cell Lysis: Wash the cells with PBS and lyse them in an appropriate buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[1]
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1]
Materials:
-
Labeled POI (e.g., with terbium)
-
Labeled E3 ligase (e.g., with fluorescein)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[1]
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[1]
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. An increase in the TR-FRET signal indicates the proximity of the two labeled proteins, signifying the formation of the ternary complex.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Conclusion
The PEG4 linker is an indispensable tool in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The traditional "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[2][] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advances in structural biology and computational modeling, the path is paved for the design of PROTACs with superior potency, selectivity, and drug-like properties. The strategic implementation of the PEG4 linker will undoubtedly continue to be a cornerstone of these efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Thalidomide-5-PEG4-NH2 for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTAC Technology
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's natural protein disposal machinery to eliminate it entirely.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key moieties connected by a flexible linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism offers the potential for greater efficacy and the ability to target proteins previously considered "undruggable."[7][8]
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are a prominent class of E3 ligase ligands used in PROTAC design.[4][5] They function by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][6] The recruitment of this complex is a cornerstone of many successful PROTACs.
Thalidomide-5-PEG4-NH2: A Key Building Block for PROTAC Synthesis
This compound is a functionalized E3 ligase ligand-linker conjugate specifically designed for the synthesis of PROTACs. It incorporates the thalidomide moiety for CRBN recruitment and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a "warhead"—a ligand designed to bind to a specific protein of interest.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and for predicting the properties of the final PROTAC molecule.
| Property | Value |
| Molecular Formula | C21H27N3O8 |
| Molecular Weight | 449.45 g/mol |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in DMSO and DMF |
Note: The hydrochloride salt form is also commonly used and may exhibit different physical properties.
Mechanism of Action: The Role of this compound in Protein Degradation
A PROTAC synthesized using this compound orchestrates a series of molecular events leading to the degradation of the target protein. The thalidomide portion of the molecule serves as the anchor to the E3 ligase machinery, while the warhead, attached to the amine terminus of the PEG linker, binds to the protein of interest.
The general signaling pathway is as follows:
-
The PROTAC, being cell-permeable, enters the cell.
-
The thalidomide moiety of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.
-
The warhead moiety of the same PROTAC molecule binds to the target Protein of Interest (POI).
-
This results in the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.
-
The E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
The PROTAC is released and can catalytically induce the degradation of additional POI molecules.
Mechanism of action of a thalidomide-based PROTAC.
Quantitative Data in Targeted Protein Degradation
Binding Affinity of Thalidomide Derivatives to Cereblon
The binding affinity of the E3 ligase ligand is a critical determinant of PROTAC efficacy.
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM | Competitive Titration |
| Pomalidomide | ~157 nM | Competitive Titration |
| Note: Binding affinities can vary depending on the specific assay conditions and constructs used. |
Degradation Potency of a Representative Thalidomide-Based PROTAC
The degradation efficiency of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following data is for a BRD4-targeting PROTAC synthesized with a thalidomide analog and a PEG linker, which serves as an illustrative example.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| dBET1 (JQ1-PEG-Pomalidomide) | BRD4 | MV4;11 | 8 nM | >95% |
| ARV-825 (JQ1-PEG-Pomalidomide) | BRD4 | 22Rv1 | <1 nM | >98% |
| Disclaimer: This data is for illustrative purposes and is derived from published literature on PROTACs with similar components to those that would be synthesized using this compound. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to the primary amine of this compound.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of the POI Ligand: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
Workflow for the synthesis of a PROTAC via amide coupling.
Protocol 2: In-Vitro Protein Degradation Assay Using Western Blotting
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Determine the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Experimental workflow for Western blot analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, facilitates the straightforward construction of novel protein degraders. By understanding its mechanism of action and employing robust experimental protocols for synthesis and evaluation, researchers can effectively leverage this molecule to develop potent and selective therapies for a wide range of diseases. The continued innovation in linker technology and E3 ligase ligand development will undoubtedly expand the already vast potential of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Thalidomide-5-PEG4-NH2: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG4-NH2 is a synthetic, heterobifunctional molecule designed for the development of Proteolysis-Targeting Chimeras (PROTACs). It serves as a crucial building block by incorporating a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase—derived from thalidomide (B1683933)—connected to a flexible tetraethylene glycol (PEG4) linker that terminates in a primary amine (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby enabling the creation of a complete PROTAC molecule.
PROTACs are an emerging therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, rather than simply inhibiting their function. The thalidomide moiety of this compound recruits the CRBN component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Once a PROTAC forms a ternary complex between the target protein and the E3 ligase, the target is polyubiquitinated and subsequently degraded by the 26S proteasome. This guide provides an in-depth overview of the known physicochemical properties, biological context, and standard experimental protocols relevant to this compound.
Core Functionality: PROTAC Mechanism of Action
The primary role of this compound is to act as the E3 ligase-recruiting component of a PROTAC. The terminal amine is used to covalently attach a warhead that binds a target protein. The resulting PROTAC then orchestrates the ubiquitination and degradation of that protein.
An In-depth Technical Guide to Thalidomide-5-PEG4-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-5-PEG4-NH2, a pivotal E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional enzyme inhibition to induce the selective degradation of target proteins. This document delves into the synthesis, mechanism of action, and experimental validation of PROTACs incorporating this specific conjugate. Detailed experimental protocols for key assays, quantitative data for representative PROTACs, and visualizations of the underlying biological pathways are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their targeted protein degradation endeavors.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to co-opt the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2] Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs act catalytically to induce its degradation.[3]
A PROTAC molecule is comprised of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade.
-
A chemical linker: This connects the POI ligand and the E3 ligase ligand.
This compound is a pre-synthesized building block that provides both the E3 ligase ligand (a derivative of thalidomide) and a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine (-NH2) for convenient conjugation to a POI ligand.[3][4] The thalidomide (B1683933) moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[5]
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its application in PROTAC synthesis and for understanding the properties of the final PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C21H27N3O8 | [3] |
| Molecular Weight | 449.45 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
| Storage | Store at -20°C | [4] |
Synthetic Pathway
Figure 1. A representative synthetic workflow for this compound.
Mechanism of Action: The PROTAC Catalytic Cycle
The primary function of a PROTAC incorporating this compound is to induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase complex. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein.
The CRL4-CRBN E3 Ligase Signaling Pathway
The CRL4-CRBN E3 ligase is a multi-subunit complex composed of Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and Cereblon (CRBN) as the substrate receptor.[5] In the ubiquitination cascade, an E1 activating enzyme activates ubiquitin, which is then transferred to an E2 conjugating enzyme. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. A polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.
Figure 2. Signaling pathway of PROTAC-mediated protein degradation via the CRL4-CRBN E3 ligase.
Quantitative Data Analysis of PROTAC Performance
The efficacy of a PROTAC is typically characterized by its degradation potency (DC50) and maximal degradation (Dmax). The linker plays a crucial role in determining these parameters by influencing the stability and conformation of the ternary complex. While specific data for PROTACs utilizing the this compound linker is not extensively published, the following table provides representative data for thalidomide-based PROTACs with varying PEG linker lengths targeting the BRD4 protein, illustrating the impact of linker length on degradation.[6]
| PROTAC (Targeting BRD4) | Linker Composition | DC50 (nM) | Dmax (%) |
| Thalidomide-PEG2-BRD4 Ligand | 2 PEG units | >1000 | <20 |
| Thalidomide-PEG3-BRD4 Ligand | 3 PEG units | ~100 | ~70 |
| Thalidomide-PEG4-BRD4 Ligand (Hypothetical) | 4 PEG units | ~20-50 | >90 |
| Thalidomide-PEG5-BRD4 Ligand | 5 PEG units | <10 | >95 |
| Thalidomide-PEG6-BRD4 Ligand | 6 PEG units | ~50 | ~90 |
Note: The data for the Thalidomide-PEG4-BRD4 Ligand is hypothetical and extrapolated from trends observed in published studies. Actual values will be target-dependent.
Detailed Experimental Protocols
The validation of a PROTAC's mechanism of action and efficacy requires a series of well-controlled experiments. The following sections provide detailed protocols for the key assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control.
-
Detection: Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Figure 3. Experimental workflow for Western Blot analysis of protein degradation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant POI
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRL4-CRBN E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC stock solution (in DMSO)
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents as described above
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, CRL4-CRBN, POI, and the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the reaction products by Western blotting using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (kon and koff) and affinity (KD) of the interactions in real-time. Typically, the E3 ligase is immobilized on a sensor chip, and the POI and PROTAC are flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, and stoichiometry) of the binary and ternary interactions.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can be used to measure the kinetics and affinity of binding interactions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, with a flexible PEG4 linker and a terminal amine, facilitates the efficient construction of a diverse range of PROTACs. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies for validating the performance of the resulting PROTACs is crucial for the successful development of novel targeted protein degraders. This guide provides a foundational framework for researchers to design, synthesize, and evaluate potent and selective PROTACs for therapeutic applications.
References
The Amine Functional Group in PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Within the diverse chemical space of PROTAC linkers, the amine functional group plays a pivotal role. This technical guide provides an in-depth exploration of the amine functional group in PROTAC linkers, focusing on its impact on PROTAC properties, common structural motifs, and the experimental methodologies used for their characterization.
The Strategic Importance of Amine-Containing Linkers
The incorporation of amine functional groups, often within heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638), is a key strategy in modern PROTAC design.[2][3] These moieties offer a unique combination of properties that can overcome common challenges in the development of potent and drug-like PROTACs.
Key Advantages of Amine-Containing Linkers:
-
Enhanced Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with poor aqueous solubility. The basic nature of the amine functional group can be leveraged to improve solubility through protonation at physiological pH.[4][5] The pKa of the amine is a critical parameter that is influenced by its chemical environment, allowing for fine-tuning of the PROTAC's overall physicochemical profile.[4][5]
-
Improved Cell Permeability: While seemingly counterintuitive for a polar group, the incorporation of amines, particularly within rigid cyclic systems, can enhance cell permeability. This is thought to be due to a "chameleon-like" effect where the molecule can shield its polar surface area in the lipophilic environment of the cell membrane.[1][6]
-
Conformational Rigidity and Pre-organization: Linker flexibility is a double-edged sword. While some flexibility is necessary, excessive conformational freedom can lead to an entropic penalty upon binding to the target protein and E3 ligase. Rigid scaffolds like piperazine and piperidine introduce a degree of conformational constraint, which can pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[2][7]
-
Metabolic Stability: Amine-containing linkers, particularly when the amine is part of an amide bond or a heterocyclic ring, can exhibit increased metabolic stability compared to linear alkyl or PEG linkers.[2]
-
Synthetic Tractability: The amine group serves as a versatile synthetic handle for the modular construction of PROTACs. Boc-protected amines are widely used to control the sequence of coupling reactions, enabling the efficient synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[2][3]
PROTAC-Mediated Protein Degradation: The Central Role of the Ternary Complex
The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ubiquitin ligase. The stability and geometry of this complex are paramount for efficient ubiquitination of the POI and its subsequent degradation by the proteasome. The amine-containing linker is a key modulator of this process.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Quantitative Analysis of Amine-Containing Linkers
The optimization of a PROTAC is a data-driven process. The following tables summarize quantitative data from various studies, illustrating the impact of amine-containing linkers on key performance metrics.
Table 1: Impact of Piperazine-Containing Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 1 | 12 | >1000 | <10 |
| 2 | 13 | 25 | 95 |
| 3 | 15 | 1.8 | >98 |
| 4 | 18 | 4.9 | >98 |
Data adapted from a study on BRD4-targeting PROTACs with a piperazine-containing linker.[2]
Table 2: Physicochemical and Permeability Properties of VHL PROTACs with Varied Linkers
| PROTAC ID | Linker Description | cLogP | TPSA (Ų) | NRotB | Permeability (Papp in 10⁻⁶ cm/s) |
| 1 | Flexible aliphatic | 7.6 | 213 | 25 | 0.03 |
| 2 | Flexible PEG-like | 4.8 | 242 | 28 | 20.3 |
| 7 | Flexible with tertiary amine | 6.2 | 216 | 25 | 3.2 |
| 8 | Rigid piperidine | 6.2 | 216 | 21 | 3.3 |
Data compiled from a study investigating the impact of linker composition on VHL PROTAC cell permeability.[1][6]
Table 3: pKa Values of Piperazine-Containing PROTACs and Precursors
| Compound | Description | pKa | % Protonated at pH 7.4 (calculated) |
| 1-methylpiperazine | Precursor | 9.0 | 97.5 |
| 1-acetyl-4-methylpiperazine | Precursor | 7.06 | 31.4 |
| PROTAC with alkyl-piperazine-alkyl linker | Full PROTAC | 7.98 | 79.3 |
| PROTAC with carbonyl-piperazine-alkyl linker | Full PROTAC | 6.95 | 26.2 |
Data from a study on the protonation state of piperazine-containing linkers.[4][5]
Experimental Protocols
The development of a novel PROTAC with an amine-containing linker involves a multi-step workflow from synthesis to biological evaluation.
Caption: A representative experimental workflow for PROTAC synthesis and evaluation.
Detailed Methodologies for Key Experiments
1. Western Blot Analysis for Protein Degradation
This is the most common method to assess a PROTAC's ability to degrade its target protein.
-
Cell Seeding and Treatment: Plate cells at a density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in solution.
-
Reagents:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
PROTAC of interest
-
Assay buffer
-
-
Procedure:
-
Add the POI, E3 ligase, and antibodies to the wells of a microplate.
-
Add a serial dilution of the PROTAC.
-
Incubate to allow complex formation.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis: The TR-FRET signal is typically calculated as the ratio of the acceptor to donor fluorescence. A bell-shaped curve is often observed, as at high PROTAC concentrations, the formation of binary complexes is favored over the ternary complex (the "hook effect"). The peak of the curve represents the maximal ternary complex formation.
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to assess the passive permeability of a compound.
-
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC of interest
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the artificial membrane solution.
-
Add the PROTAC solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
Assemble the donor and acceptor plates and incubate for a set period (e.g., 5-18 hours).
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Structure-Property Relationships and Conclusion
The amine functional group is a cornerstone of modern PROTAC linker design. Its strategic incorporation, particularly within heterocyclic scaffolds, provides a powerful means to modulate the physicochemical properties and conformational dynamics of these complex molecules.
Caption: Logical relationships between amine linker properties and PROTAC efficacy.
A thorough understanding of the structure-property relationships, guided by the quantitative experimental data outlined in this guide, is essential for the rational design of the next generation of PROTAC therapeutics. The continued exploration of novel amine-containing linkers will undoubtedly be a key driver of innovation in the field of targeted protein degradation.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
The Architect of Degradation: A Technical Guide to Thalidomide-5-PEG4-NH2 in Targeted Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technical guide provides an in-depth exploration of Thalidomide-5-PEG4-NH2, a pivotal building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will dissect the core mechanisms of action, present detailed experimental protocols for PROTAC synthesis and evaluation, and offer a quantitative analysis of the efficacy of Cereblon-based PROTACs. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the field of targeted protein degradation.
Introduction: Harnessing the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the cell's natural machinery for protein homeostasis, identifying and eliminating misfolded or no-longer-needed proteins. PROTACs are heterobifunctional molecules that hijack this system to induce the degradation of specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have been identified as potent ligands for Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This discovery has paved the way for the development of a vast array of CRBN-based PROTACs. This compound is a pre-functionalized chemical entity that incorporates the CRBN-binding thalidomide moiety and a flexible polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine, providing a convenient handle for conjugation to a POI ligand.[1][2][3]
The CRL4-CRBN Machinery: Mechanism of Action
The CRL4-CRBN E3 ubiquitin ligase complex is a multi-protein assembly responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). Cereblon acts as the substrate receptor, determining the specificity of the complex.[4]
When a thalidomide-based PROTAC is introduced into the system, the thalidomide moiety binds to CRBN. This binding event induces a conformational change in CRBN, creating a new binding surface that can recognize and bind the POI, which is tethered to the other end of the PROTAC molecule. This induced proximity between the CRL4-CRBN complex and the POI facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Tragedy to Therapeutic Triumph
The story of thalidomide (B1683933) is a stark reminder of the complex and often unpredictable nature of pharmacology. Initially introduced in the 1950s as a sedative, its devastating teratogenic effects led to its rapid withdrawal and a paradigm shift in drug regulation.[1] Decades later, thalidomide was repurposed for the treatment of leprosy and multiple myeloma, though its mechanism of action remained elusive. The pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide and its analogs, collectively known as immunomodulatory imide drugs (IMiDs).[1][2]
CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the cell's ubiquitin-proteasome system (UPS) for protein degradation.[1][3] Thalidomide and its derivatives act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates" such as the transcription factors IKZF1 and IKZF3.[2] This discovery not only unraveled the mystery behind thalidomide's therapeutic effects but also provided a powerful tool for a new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs).[1][2] They consist of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a cornerstone of PROTAC design due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1] This guide provides an in-depth technical exploration of the discovery, development, and application of thalidomide-based PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs operate through a catalytic mechanism that hijacks the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a target protein.[1][2] The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. This brings the POI into close proximity with the E3 ligase machinery.[4]
-
Ubiquitination: The induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[2][4]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins into small peptides.[4]
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[4]
Caption: General mechanism of action for CRBN-based PROTACs.[5]
Quantitative Data: Measuring PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[1]
-
Dmax: The maximum percentage of protein degradation achieved.[1]
-
Kd: The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.
The following tables summarize representative quantitative data for thalidomide and pomalidomide-based PROTACs.
Table 1: Binding Affinity of Thalidomide and Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~250 nM[5] | Varies by study |
| Pomalidomide (B1683931) | ~157 nM[5] | Varies by study |
Note: The binding affinity can vary depending on the experimental conditions and the specific analog.[6]
Table 2: Efficacy of Pomalidomide-Based PROTACs Targeting Various Proteins
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Representative PROTAC 1 | Pomalidomide | BRD4 | <1 | >90 | Various Cancer Cells |
| Representative PROTAC 2 | Pomalidomide | BTK | 5-20 | >80 | B-cell Malignancy Cells |
| Representative PROTAC 3 | Pomalidomide | ERRα | ~10 | >95 | Breast Cancer Cells |
| Representative PROTAC 4 | Pomalidomide | RIPK2 | <10 | >90 | THP-1 |
Data presented are for illustrative purposes and are derived from various published sources on pomalidomide-based PROTACs.[5] Recent literature shows a trend towards using higher-affinity ligands like pomalidomide.[5]
Table 3: Comparative Efficacy of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| THAL-PROTAC-1 | Thalidomide | PEG | BRD4 | ~20 | >85 |
| POM-PROTAC-1 | Pomalidomide | PEG | BRD4 | <1 | >95 |
This data illustrates that pomalidomide-based PROTACs can achieve higher potency in degrading BRD4, suggesting a potential advantage in efficacy over thalidomide-based counterparts in this context.[7]
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of key experiments to assess their synthesis, binding, and degradation capabilities.
Synthesis of a Thalidomide-Based PROTAC
A common strategy for synthesizing thalidomide-based PROTACs involves the use of a functionalized thalidomide derivative that can be coupled to a linker, which is then conjugated to the target protein ligand.
Caption: General workflow for synthesizing a thalidomide-based PROTAC.[8]
Representative Protocol: Synthesis of a Pomalidomide-Based BRD4 Degrader
This protocol is adapted from published procedures for synthesizing a pomalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4).[1]
-
Step 1: Synthesis of a Functionalized Pomalidomide-Linker Intermediate.
-
Start with pomalidomide.
-
Introduce a linker with a reactive group (e.g., a terminal amine or carboxylic acid) at a suitable position on the pomalidomide scaffold, often at the 4-position of the phthalimide (B116566) ring. This can be achieved through nucleophilic aromatic substitution or other standard coupling reactions.
-
Purify the pomalidomide-linker intermediate using column chromatography.
-
-
Step 2: Conjugation to the BRD4 Ligand.
-
Select a suitable BRD4 ligand with a complementary reactive group (e.g., JQ1 with a carboxylic acid).
-
Couple the pomalidomide-linker intermediate with the BRD4 ligand using standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable solvent like DMF.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.
-
Solid-phase synthesis offers a streamlined alternative for the rapid generation of PROTAC libraries.[9][10] This involves using a resin pre-loaded with a thalidomide moiety and a linker, allowing for the straightforward conjugation of different POI ligands.[9][10]
Ternary Complex Formation Assay
Assessing the formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial, as it is a prerequisite for efficient protein degradation.
Method: AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
This assay measures the proximity of two molecules in solution.
-
Reagents and Materials:
-
Recombinant tagged POI (e.g., His-tagged BRD4)
-
Recombinant tagged CRBN-DDB1 complex (e.g., GST-tagged)
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His)
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-GST)
-
PROTAC of interest
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Add the recombinant POI, CRBN-DDB1 complex, and varying concentrations of the PROTAC to the wells of the microplate.
-
Incubate at room temperature to allow for ternary complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads in the dark and incubate.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Principle: If a ternary complex forms, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is released, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of the signal is proportional to the amount of ternary complex formed.[4]
Caption: Principle of an AlphaLISA-based ternary complex formation assay.[4]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.
-
Reagents and Materials:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant POI
-
Biotinylated ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
Streptavidin-coated plates or beads for detection
-
-
Procedure:
-
Combine E1, E2, CRL4^CRBN^, POI, biotinylated ubiquitin, ATP, and the PROTAC in the ubiquitination buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction.
-
Detect the ubiquitinated POI. This can be done by:
-
Western Blotting: Run the reaction mixture on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the POI to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.
-
ELISA-based methods: Capture the ubiquitinated POI on a streptavidin-coated plate and detect with an antibody against the POI.
-
-
Caption: Workflow for an in vitro ubiquitination assay.
Cell-Based Protein Degradation Assay
This is the definitive assay to determine the efficacy of a PROTAC in a cellular context.
Method: Western Blotting
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the POI.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Thalidomide Moiety: A Cornerstone in PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the thalidomide (B1683933) moiety, a chemical entity with a controversial past that has been repurposed into a powerful tool for targeted protein degradation. This technical guide provides a comprehensive overview of the function of the thalidomide moiety in PROTACs, detailing its mechanism of action, the intricacies of its interaction with the E3 ubiquitin ligase machinery, and the experimental protocols necessary for its evaluation. Through a combination of in-depth explanations, structured data, and detailed visualizations, this guide serves as a critical resource for professionals in the field of drug discovery and development.
The Core Function of the Thalidomide Moiety: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase
The primary role of the thalidomide moiety and its analogs, such as lenalidomide (B1683929) and pomalidomide, in a PROTAC is to act as a high-affinity ligand for the Cereblon (CRBN) protein.[1][2] CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[1][3] By binding to CRBN, the thalidomide moiety effectively commandeers this entire enzymatic machinery, redirecting its ubiquitinating activity towards a specific protein of interest (POI).
The CRL4^CRBN^ complex is a multi-subunit enzyme responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. The key components of this complex are:
-
Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.[1]
-
DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A.[1]
-
RING-box protein 1 (ROC1): A protein containing a RING finger domain that recruits a ubiquitin-charged E2 conjugating enzyme.[1]
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to specific proteins destined for ubiquitination.[1]
Thalidomide and its derivatives act as "molecular glues," inducing a conformational change in CRBN upon binding.[4] This altered conformation creates a new binding surface that can be recognized by the target protein, facilitated by the other end of the PROTAC molecule. This induced proximity between the POI and the E3 ligase complex is the crucial event that triggers the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[4] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to catalyze further rounds of degradation.[1]
The thalidomide scaffold offers significant advantages in PROTAC design, including its relatively small size and favorable drug-like properties, such as cell permeability, which are often superior to other E3 ligase ligands.
Quantitative Analysis of Thalidomide and its Analogs in PROTACs
The efficacy of a thalidomide-based PROTAC is critically dependent on the binding affinity of the thalidomide moiety to CRBN and the subsequent degradation efficiency of the target protein. These parameters are quantified by the dissociation constant (Kd), the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).
Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)
Pomalidomide generally exhibits the highest affinity for CRBN, followed by lenalidomide and then thalidomide. This increased affinity can contribute to the formation of a more stable ternary complex (POI-PROTAC-CRBN), often leading to more potent protein degradation.
| Ligand | Binding Affinity (Kd) to CRBN | Method | Reference(s) |
| Thalidomide | ~250 nM | Fluorescence Polarization | [2] |
| Lenalidomide | ~178 nM | Fluorescence Polarization | [2] |
| Pomalidomide | ~157 nM | Fluorescence Polarization | [2] |
| Thalidomide | ~30 µM | Thermal Shift Assay | [3] |
| Lenalidomide | ~3 µM | Thermal Shift Assay | [3] |
| Pomalidomide | ~3 µM | Thermal Shift Assay | [3] |
Comparative Degradation Efficiency of Thalidomide-Based PROTACs
The choice of the thalidomide analog can significantly impact the degradation potency and efficacy of the resulting PROTAC. The following table provides a comparative overview of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology.
| PROTAC | CRBN Ligand | Target | Cell Line | DC50 | Dmax | Reference(s) |
| dBET1 | Thalidomide | BRD4 | MV4;11 | 8 nM | >98% | [5] |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 nM | >95% | [5] |
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 | 51 pM | Not Reported | [6] |
| Compound 21 | Lenalidomide/Pomalidomide | BRD4 | THP-1 | Not Reported | Effective Degradation | [7] |
Note: DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line, treatment time, and assay methodology. The data presented here are for comparative purposes.
Visualizing the Molecular Machinery and Experimental Processes
Signaling Pathway of CRL4^CRBN^-Mediated Degradation
The following diagram illustrates the key steps in the ubiquitination and degradation of a target protein mediated by a thalidomide-based PROTAC.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential for the comprehensive evaluation of a novel thalidomide-based PROTAC. The following diagram outlines the key experimental stages.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
CRBN-Ligand Binding Assay (Fluorescence Polarization)
This assay competitively measures the binding of a PROTAC to CRBN.
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. Unlabeled PROTAC competes with the tracer for CRBN binding, causing a decrease in the FP signal.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
Test PROTAC and control compounds (e.g., pomalidomide)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test PROTAC and control compounds in Assay Buffer.
-
Assay Plate Setup: Add the diluted compounds to the microplate wells.
-
Master Mix Preparation: Prepare a master mix containing the fluorescent thalidomide tracer and CRBN protein in Assay Buffer. The final concentrations should be optimized, but typical starting points are 20 nM for the tracer and 50 nM for CRBN.
-
Reaction Incubation: Add the master mix to all wells and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This is the gold-standard assay to quantify the degradation of a target protein.
Materials:
-
Cell line expressing the POI
-
Test PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[1]
Principle: The target protein is immunoprecipitated from cell lysates, and the presence of polyubiquitin (B1169507) chains is detected by Western blotting.
Materials:
-
Cell line expressing the POI
-
Test PROTAC, negative control, and proteasome inhibitor (e.g., MG132)
-
Denaturing cell lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Immunoprecipitation (IP) buffer (RIPA without SDS)
-
Antibody against the POI for IP
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a proteasome inhibitor. The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells in denaturing lysis buffer and boil to disrupt protein-protein interactions.
-
Dilution and Immunoprecipitation: Dilute the lysate with IP buffer to reduce the SDS concentration. Incubate the lysate with an antibody against the POI coupled to magnetic beads to pull down the target protein.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an anti-ubiquitin antibody. A ladder of high-molecular-weight bands will indicate polyubiquitination.
Conclusion
The thalidomide moiety has been instrumental in the rapid advancement of PROTAC technology. Its ability to effectively recruit the CRL4^CRBN^ E3 ubiquitin ligase has enabled the development of potent and selective degraders for a wide range of therapeutic targets. A thorough understanding of its mechanism of action, coupled with robust quantitative and mechanistic assays, is paramount for the successful design and optimization of next-generation thalidomide-based PROTACs. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of this exciting therapeutic modality and to unlock its full potential in the fight against disease.
References
- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linker's Pivotal Role: A Technical Guide to PROTAC Design and Optimization
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the potential to target proteins previously considered "undruggable."[1][] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] While the choice of ligands is crucial, the linker is far more than a passive tether; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][8] This in-depth technical guide explores the diverse landscape of PROTAC linkers, providing a comparative analysis of their compositions, detailed experimental protocols for their evaluation, and a framework for their rational design.
The Influence of Linker Composition on PROTAC Efficacy
The linker plays a critical role in orchestrating the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[9] This ternary complex formation is the cornerstone of PROTAC-mediated protein degradation.[9] The linker's characteristics directly impact key parameters that define a PROTAC's performance:
-
Degradation Potency (DC50): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[10]
-
Maximal Degradation (Dmax): The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[10]
-
Solubility and Permeability: The linker's chemical nature influences the overall physicochemical properties of the PROTAC, affecting its ability to dissolve in aqueous environments and cross cell membranes to reach its intracellular target.[11]
Common Linker Compositions
The most prevalent linker types in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility and the ease with which their lengths can be modulated.[8][11] However, the field is increasingly exploring more rigid and functionalized linkers to enhance potency and improve pharmacokinetic profiles.[10]
Table 1: Comparative Analysis of Common PROTAC Linker Compositions
| Linker Type | Composition | Key Characteristics | Impact on PROTAC Properties |
| PEG Linkers | Repetitive ethylene (B1197577) glycol units | Hydrophilic, flexible, available in various lengths.[11] | Generally enhances aqueous solubility. The "molecular chameleon" effect, where intramolecular hydrogen bonds can shield polar groups, may improve cell permeability.[11] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Hydrophobic, flexible, synthetically straightforward.[8] | Can improve cell membrane passage due to their lipophilic nature but may decrease aqueous solubility.[11] |
| Click Chemistry Linkers (e.g., Triazoles) | Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Rigid, metabolically stable.[6][8] | The rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability. The triazole moiety is metabolically robust.[6][8] |
Quantitative Impact of Linker Length and Composition
Systematic studies have demonstrated that the optimal linker length is highly dependent on the specific POI and E3 ligase pair.[12] An inadequate linker length may fail to effectively bring the two proteins together, while an excessively long linker can also be detrimental.[13]
Table 2: Influence of Linker Length on BRD4-Targeting PROTACs (VHL-based)
| Linker Composition | Linker Length | DC50 (nM) | Dmax (%) |
| PEG3 | - | 55 | 85 |
| PEG4 | - | 20 | 95 |
| PEG5 | - | 15 | >98 |
| PEG6 | - | 30 | 92 |
Data synthesized from published literature.[12]
Table 3: Impact of Linker Composition on BTK-Targeting PROTACs (Pomalidomide-based)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| 1 | Alkyl Chain | 9 | C4 | 10 | >90 |
| 2 | PEG3 | 10 | C4 | 25 | >90 |
| 3 | Alkyl Chain | 9 | C5 | 50 | 80 |
Data synthesized from published literature.[13]
Experimental Protocols for Linker Exploration
A robust experimental workflow is essential for the systematic evaluation and optimization of PROTAC linkers. This section provides detailed methodologies for key experiments in the PROTAC development pipeline.
PROTAC Synthesis
The synthesis of a PROTAC library with varying linker compositions is the first step in the optimization process. Two common methods for linker conjugation are traditional amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[6]
Protocol 2.1.1: PROTAC Synthesis via Amide Coupling (General Protocol)
This protocol describes the coupling of a carboxylic acid-functionalized linker to an amine-containing POI or E3 ligase ligand.
Materials:
-
Amine-functionalized ligand (1 equivalent)
-
Carboxylic acid-functionalized linker (1.1 equivalents)
-
Peptide coupling reagent (e.g., HATU, 1.1 equivalents)
-
Organic base (e.g., DIPEA, 2 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-functionalized linker in anhydrous DMF.
-
Add the peptide coupling reagent (e.g., HATU) and the organic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized ligand to the activated linker solution.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[14]
Protocol 2.1.2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the "click chemistry" reaction between an alkyne-functionalized ligand and an azide-functionalized linker.[15]
Materials:
-
Alkyne-functionalized ligand (1 equivalent)
-
Azide-functionalized linker (1 equivalent)
-
Copper(II) sulfate (B86663) (CuSO4) (e.g., 0.1 equivalents)
-
Reducing agent (e.g., sodium ascorbate, 0.5 equivalents)
-
Copper-chelating ligand (e.g., THPTA)
-
Appropriate buffer (e.g., PBS) or solvent system (e.g., t-BuOH/H2O)
Procedure:
-
Dissolve the alkyne-functionalized ligand and the azide-functionalized linker in the chosen solvent system.
-
In a separate vial, prepare a premixed solution of CuSO4 and the copper-chelating ligand.
-
Add the copper catalyst solution to the mixture of the alkyne and azide.
-
Initiate the reaction by adding the reducing agent (sodium ascorbate).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.
-
Purify the reaction mixture using appropriate chromatographic techniques to obtain the final PROTAC.[16][17]
Evaluation of Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within cells. Western blotting is a standard technique for quantifying protein levels.
Protocol 2.2.1: Western Blot Analysis of Protein Degradation
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer to extract total protein.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[18]
Assessment of Ternary Complex Formation
Biophysical assays are crucial for understanding the formation and stability of the POI-PROTAC-E3 ligase ternary complex. Biolayer Interferometry (BLI) is a label-free technique used to study protein-protein and protein-small molecule interactions in real-time.[19]
Protocol 2.3.1: Biolayer Interferometry (BLI) for Ternary Complex Formation
Materials:
-
BLI instrument and appropriate biosensors (e.g., streptavidin-coated)
-
Biotinylated E3 ligase
-
POI
-
PROTAC of interest
-
Assay buffer
Procedure:
-
Biosensor Hydration and Baseline: Hydrate the biosensors in the assay buffer. Establish a stable baseline reading in the buffer.
-
Ligand Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated biosensors.
-
Second Baseline: Establish a new baseline for the ligand-coated biosensors in the assay buffer.
-
Association: Move the biosensors into wells containing a solution of the POI and the PROTAC at various concentrations. Monitor the binding event in real-time to observe the formation of the ternary complex.
-
Dissociation: Transfer the biosensors back into the assay buffer to monitor the dissociation of the complex.
-
Data Analysis: Analyze the binding and dissociation curves to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex formation.[19][20]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are invaluable tools for illustrating the complex biological pathways and experimental processes involved in PROTAC research.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for Linker Optimization
The following diagram outlines a typical workflow for the design, synthesis, and evaluation of PROTACs with different linkers.
Caption: A general experimental workflow for PROTAC linker optimization.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. A systematic exploration of different linker compositions, lengths, and attachment points is crucial for the development of potent and effective protein degraders. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct a thorough comparative analysis and identify the most promising PROTAC candidates for further development. As our understanding of the intricate interplay between the linker and the ternary complex deepens, so too will our ability to rationally design the next generation of targeted protein degradation therapies.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. biomod2016.gitlab.io [biomod2016.gitlab.io]
A Technical Guide to Thalidomide-5-PEG4-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Thalidomide-5-PEG4-NH2, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). We will cover its chemical properties, supplier information, mechanism of action, and detailed experimental protocols for its application in targeted protein degradation studies.
Introduction to this compound
This compound is a functionalized building block used in the synthesis of PROTACs. It consists of three key components:
-
A Thalidomide (B1683933) Moiety: This serves as the E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3]
-
A 4-Unit Polyethylene Glycol (PEG4) Linker: This flexible linker provides the necessary spacing to bridge the E3 ligase and the target protein, which is crucial for the formation of a stable and productive ternary complex.[2] The PEG linker also enhances solubility and pharmacokinetic properties.[4]
-
A Terminal Amine Group (-NH2): This primary amine serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI), completing the synthesis of the heterobifunctional PROTAC molecule.
By incorporating this molecule into a PROTAC, researchers can hijack the cell's natural ubiquitin-proteasome system (UPS) to induce the selective degradation of a target protein, rather than simply inhibiting its function.[5][6][7]
Chemical Properties and Supplier Information
The hydrochloride salt of this compound is often used as it is more stable than the free base form.[5]
Quantitative Data Summary
| Property | Data (for Hydrochloride Salt) | Data (for Free Base) |
| CAS Number | 2743434-24-2[8][9] | 2743434-16-2 (Referenced)[10] |
| Molecular Formula | C₂₁H₂₈ClN₃O₈[8] | C₂₁H₂₇N₃O₈[11] |
| Molecular Weight | 485.92 g/mol [8] | 449.45 g/mol [11] |
| Appearance | Light yellow to yellow oil[8] | - |
| Storage (Powder) | -20°C, sealed, away from moisture[8] | -20°C, 2 years[11] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (in DMSO)[6][8] | -80°C for 6 months (in DMSO)[11] |
Supplier Information
| Supplier | Product Name | Catalog Number (Example) |
| MedChemExpress | This compound hydrochloride | HY-142079A |
| BLD Pharm | Thalidomide-5-(PEG4-amine) | BD01442968 |
| DC Chemicals | This compound | DC44880 |
| AxisPharm | Thalidomide-5-(PEG4-amine) | - |
| Biopharma PEG | Thalidomide-O-PEG4-NH2 (isomer) | - |
Note: This is not an exhaustive list. Researchers should verify product specifications and purity from their chosen supplier.
Mechanism of Action: The PROTAC Pathway
A PROTAC synthesized using this compound acts as a molecular bridge. The thalidomide end binds to the CRBN E3 ligase, while the other end binds to the target protein. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple copies of the target protein.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a novel PROTAC synthesized from this compound.
PROTAC Synthesis (General Workflow)
The terminal amine of this compound can be coupled to a carboxylic acid on the target protein ligand using standard amide bond formation chemistry.
Protocol: Target Protein Degradation via Western Blot
This is the primary assay to confirm PROTAC activity.[8]
-
Cell Seeding: Plate a human cancer cell line known to express the protein of interest (e.g., HeLa, THP-1) in 6-well plates. Seed at a density that ensures 70-80% confluency at the time of harvest and allow cells to adhere overnight.[8][14]
-
PROTAC Treatment: Prepare a stock solution of the purified PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Treat cells for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., an inactive epimer of the PROTAC or the target ligand alone).[8][14][15]
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[8][16]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay to ensure equal protein loading in the next step.[8][15]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][17]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[15][16]
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[8][15]
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).[16]
Protocol: Confirmation of Cereblon Binding (Competitive Assay)
To ensure the thalidomide moiety is active, a competitive binding assay can be performed. Commercial kits are available for this purpose.[18][19]
-
Assay Principle: This is a competitive assay where the test compound (the newly synthesized PROTAC) competes with a fluorescently-labeled thalidomide tracer for binding to recombinant GST-tagged Cereblon protein.[18]
-
Procedure (HTRF Example):
-
Dispense the test PROTAC at various concentrations into a 384-well low volume plate.
-
Add the GST-tagged human Cereblon protein.
-
Add a pre-mixed solution of HTRF detection reagents: an anti-GST antibody labeled with Europium cryptate (donor) and a thalidomide tracer labeled with XL665 (acceptor).[18]
-
Incubate at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Analysis: A decrease in the FRET signal indicates that the test PROTAC is successfully competing with the tracer for binding to Cereblon. An IC₅₀ value can be calculated to quantify binding affinity.
Protocol: Cell Viability Assay
This assay determines the downstream functional effect of degrading the target protein.[10][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the assay duration.
-
Treatment: Treat cells with a range of PROTAC concentrations, as described in the Western Blot protocol. Incubate for a period relevant to the expected phenotype (e.g., 48-72 hours).
-
Assay: Perform a cell viability assay according to the manufacturer's instructions. Common methods include:
-
CellTiter-Glo® (CTG): Measures ATP levels as an indicator of metabolically active cells.
-
Cell Counting Kit-8 (CCK-8) or MTT: Colorimetric assays that measure metabolic activity.[10]
-
-
Analysis: Measure luminescence or absorbance using a plate reader. Plot cell viability against PROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is an indispensable tool for researchers engaged in targeted protein degradation. Its well-defined structure provides a reliable starting point for the synthesis of potent and selective PROTACs. By applying the rigorous experimental workflows outlined in this guide, scientists can effectively synthesize, validate, and characterize novel degraders, paving the way for new therapeutic interventions against a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharma.co.uk [biopharma.co.uk]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. revvity.com [revvity.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
An In-depth Technical Guide to the Solubility and Stability of Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Thalidomide-5-PEG4-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these physicochemical properties is critical for its effective handling, formulation, and application in experimental settings.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2). This bifunctional nature makes it an essential component for synthesizing PROTACs, where the terminal amine is used to conjugate a ligand for a target protein. The PEG linker is incorporated to enhance aqueous solubility and optimize the spatial orientation between the E3 ligase and the target protein. The hydrochloride salt form is commonly used to improve stability.[1][2]
Solubility Profile
The solubility of this compound is a function of its thalidomide core, which is poorly water-soluble, and its hydrophilic PEG linker.
Quantitative Solubility Data
Specific aqueous solubility data for this compound is not widely published. However, data for the parent compound and solubility in organic solvents provide a useful reference.
| Compound/Solvent | Solubility | Conditions |
| This compound HCl in DMSO | 100 mg/mL (205.80 mM) | Requires ultrasonication.[1][3] |
| (±)-Thalidomide in DMSO | ~12 mg/mL | - |
| (±)-Thalidomide in Dimethylformamide | ~12 mg/mL | - |
| (±)-Thalidomide in Aqueous Buffer (PBS, pH 7.2) | ~0.05 mg/mL (sparingly soluble) | Prepared from a DMSO stock.[4] |
Note: The PEG4-NH2 linker is expected to increase the aqueous solubility of the conjugate compared to the parent thalidomide molecule.
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer using nephelometry.[5][6][7]
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring light scattering
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Create a serial dilution series by transferring stock solution to adjacent wells containing pure DMSO.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1-2 hours.[5]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the background is determined as the kinetic solubility limit.
dot graph TD { graph [fontname="Arial", fontsize=10, dpi=300]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Kinetic Solubility Determination.
Stability Profile
The stability of this compound is influenced by its thalidomide core, which is susceptible to hydrolysis.
Known Stability Characteristics
-
pH Sensitivity: The thalidomide structure contains four amide bonds that can undergo spontaneous hydrolysis in aqueous solutions, particularly at physiological or alkaline pH. The half-life of the parent thalidomide at physiological pH is reported to be between 5 and 12 hours.
-
Storage: The free amine form is noted to be prone to instability.[2] For the hydrochloride salt dissolved in a solvent like DMSO, storage is recommended at -80°C for up to 6 months or -20°C for up to 1 month to maintain integrity.[1][3] Repeated freeze-thaw cycles should be avoided.
| Parameter | Observation / Recommendation |
| Chemical Form | The hydrochloride salt is recommended over the free base for improved stability.[2] |
| Aqueous Stability | The thalidomide core is susceptible to hydrolysis at neutral to alkaline pH. |
| Stock Solution Storage | Store in DMSO at -80°C (6 months) or -20°C (1 month).[1][3] |
| Light Exposure | As a general precaution, solutions should be protected from light. |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.[8][9][10]
Objective: To determine the rate of degradation of the compound under specific conditions (e.g., in cell culture media or buffer at 37°C).
Materials:
-
This compound hydrochloride
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
Incubator or water bath set to 37°C
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Sterile microcentrifuge tubes
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in DMSO. Spike this stock into the test medium (e.g., cell culture medium with 10% FBS or PBS pH 7.4) to a final concentration of 10 µM.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. The t=0 sample should be processed immediately.
-
Sample Quenching & Extraction: To stop degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile containing an internal standard to the aliquot. Vortex vigorously and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes to pellet precipitates.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the sample onto the HPLC system. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any potential degradants.[8]
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the internal standard. Plot the natural log of the remaining parent compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated as 0.693/k.
dot graph TD { graph [fontname="Arial", fontsize=10, dpi=300]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for an HPLC-Based Stability Study.
Biochemical Pathway: Mechanism of Action
Thalidomide and its derivatives function by modulating the activity of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, specifically by binding to its substrate receptor, Cereblon (CRBN).[11][12] This binding event alters the substrate specificity of the CRL4^CRBN complex, recruiting new proteins ("neosubstrates") for ubiquitination and subsequent degradation by the proteasome.[12][13] Key neosubstrates responsible for the therapeutic effects of immunomodulatory drugs include the transcription factors IKZF1 and IKZF3.[11] This mechanism is harnessed by PROTACs that use a thalidomide-based ligand to bring the CRBN complex into proximity with a specific protein of interest, leading to its targeted degradation.[1][2]
Caption: Thalidomide-Mediated Neosubstrate Degradation Pathway.
Conclusion
This compound is a crucial research tool whose utility is highly dependent on its physicochemical properties. While it exhibits high solubility in DMSO, its inherent instability in aqueous solutions—a characteristic inherited from its thalidomide core—necessitates careful handling, storage, and experimental design. The protocols and data presented in this guide serve as a foundational resource for researchers to ensure the reliable and reproducible use of this compound in the development of novel therapeutics. It is strongly recommended that researchers validate the solubility and stability within their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 7. enamine.net [enamine.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
- 11. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Conjugating Thalidomide-5-PEG4-NH2 to a Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide (B1683933) and its derivatives are fundamental components in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecules act as E3 ubiquitin ligase ligands, specifically for Cereblon (CRBN), facilitating the targeted degradation of proteins of interest.[3] This protocol provides a detailed method for the covalent conjugation of Thalidomide-5-PEG4-NH2 to a target protein ligand. The terminal primary amine on the PEG linker of the thalidomide derivative allows for its attachment to carboxyl groups (e.g., on aspartic acid or glutamic acid residues) on the protein surface.[4]
The conjugation is achieved using a two-step carbodiimide (B86325) crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[5][6] This method first activates the carboxyl groups on the protein to form a semi-stable amine-reactive sulfo-NHS ester, which then efficiently reacts with the primary amine of this compound to form a stable amide bond.[5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]
Principle of the Method
The conjugation process is a two-step reaction designed to minimize protein self-conjugation.[6]
-
Activation Step: The carboxyl groups on the protein ligand are activated by EDC in the presence of sulfo-NHS in an acidic buffer (pH 4.5-6.0). This forms a more stable and amine-reactive sulfo-NHS ester intermediate.[6][7]
-
Conjugation Step: After removing excess EDC and byproducts, the pH is raised (pH 7.2-8.5) and the amine-containing this compound is added. The primary amine of the thalidomide derivative nucleophilically attacks the sulfo-NHS ester, forming a stable covalent amide bond and releasing sulfo-NHS.[7]
Materials and Reagents
-
Protein Ligand: Containing accessible carboxyl groups.
-
This compound (or its hydrochloride salt)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[4] (Do not use carboxylate or phosphate (B84403) buffers for activation).
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[6] (Do not use amine-containing buffers like Tris or Glycine).[8]
-
Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5.[7]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes.[7]
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[8]
-
Reaction tubes, magnetic stirrer/rotator, spectrophotometer, and other standard laboratory equipment.
Experimental Protocols
This protocol is a starting point and may require optimization based on the specific protein ligand. It is recommended to perform trial conjugations by varying the molar ratio of this compound to the protein.
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein ligand in Activation Buffer at a concentration of 2-10 mg/mL.[8]
-
If the protein is in an incompatible buffer, perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8] Vortex briefly to ensure it is fully dissolved.
-
-
EDC and Sulfo-NHS Solutions:
Protocol 2: Activation of Protein Carboxyl Groups
-
Add the freshly prepared EDC solution to the protein solution to achieve a final 10- to 50-fold molar excess over the protein.
-
Immediately add the freshly prepared Sulfo-NHS solution to the reaction to achieve a final 25- to 125-fold molar excess (typically 2.5x the molar concentration of EDC).[9]
-
Mix well and incubate the reaction for 15-30 minutes at room temperature with gentle stirring or rotation.[5][9]
Protocol 3: Removal of Excess Activation Reagents
-
To prevent unwanted side reactions with the amine of the thalidomide linker, it is crucial to remove the excess EDC and its byproducts.
-
Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column. This step also performs the necessary buffer exchange for the subsequent conjugation reaction.
Protocol 4: Conjugation to this compound
-
Immediately add the this compound stock solution to the purified, activated protein solution. A starting point is a 10- to 20-fold molar excess of the thalidomide linker relative to the protein.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6] Longer incubation times at lower temperatures can improve conjugation efficiency for sensitive proteins.[3][8]
Protocol 5: Quenching the Reaction
-
(Optional but Recommended) Add Quenching Solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active sulfo-NHS esters and stop the reaction.
Protocol 6: Purification of the Final Conjugate
-
Remove unreacted this compound and quenching reagents by purifying the conjugate.
-
Use a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative parameters for the conjugation protocol. Optimization may be required for specific protein ligands.
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 2 - 10 mg/mL | Ensures efficient reaction kinetics.[8][10] |
| Activation Buffer pH | 4.5 - 6.0 | Optimal pH for EDC activation of carboxyl groups.[6][7] |
| Coupling Buffer pH | 7.2 - 8.5 | Optimal pH for amine reaction with NHS-ester.[6][7] |
| EDC:Protein Molar Ratio | 10:1 to 50:1 | Activates sufficient carboxyl groups for conjugation. |
| Sulfo-NHS:EDC Molar Ratio | 2:1 to 2.5:1 | Creates a more stable amine-reactive intermediate.[9] |
| Thalidomide-NH2:Protein Ratio | 5:1 to 20:1 | Drives the conjugation reaction to completion.[8] |
| Activation Time | 15 - 30 minutes | Sufficient time for NHS-ester formation.[5] |
| Conjugation Time | 2 hours (RT) to Overnight (4°C) | Allows for efficient reaction of the amine with the activated protein.[6] |
| Quenching Concentration | 10 - 50 mM | Deactivates any remaining reactive sites.[7] |
Characterization of the Conjugate
After purification, it is essential to confirm the successful conjugation and characterize the final product.
-
SDS-PAGE: Compare the conjugated protein to the unconjugated protein. A successful conjugation may result in a slight shift in the molecular weight, although this can be difficult to resolve for small ligands.
-
Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF can be used to determine the exact mass of the conjugate, confirming the addition of the Thalidomide-PEG4-NH2 moiety and allowing for calculation of the degree of labeling (DOL).
-
HPLC Analysis: Reverse-phase HPLC can be used to separate the conjugate from the unconjugated protein and assess purity.
-
NMR Spectroscopy: For detailed structural confirmation, NMR can identify signals corresponding to both the protein and the conjugated ligand.[11][12]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Inactive EDC or Thalidomide-NH2 (hydrolyzed).2. Insufficient molar ratio of reagents.3. Presence of competing amine or carboxylate species in buffers.4. Inaccessible carboxyl groups on the protein. | 1. Use fresh, anhydrous DMSO/DMF for the thalidomide linker. Equilibrate EDC/Sulfo-NHS to RT before opening and prepare solutions immediately before use.[8]2. Increase the molar excess of EDC/Sulfo-NHS and/or this compound.3. Ensure buffers are free of primary amines (Tris, glycine) or extraneous carboxylates.[8]4. Denature and refold the protein if native conformation hides target residues. |
| Protein Precipitation / Aggregation | 1. Excessive degree of labeling.2. Protein instability in reaction buffer or during pH shift.3. High concentration of organic solvent (DMSO/DMF). | 1. Decrease the molar ratio of EDC and/or this compound.[8]2. Perform the reaction at a lower temperature (4°C) for a longer duration.[8] Ensure the protein is stable at the required pH values.3. Keep the volume of the added stock solution below 10% of the total reaction volume. |
| No Conjugation Observed | 1. Inactive reagents (see above).2. Failure to remove EDC before adding the amine linker, leading to side reactions.3. Incorrect pH for activation or conjugation steps. | 1. Use fresh reagents.2. Ensure the desalting step after activation is performed efficiently and immediately.3. Verify the pH of all buffers before starting the protocol.[8] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Characterization of protein-ligand interaction sites using experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Application of PROTACs using Thalidomide-5-PEG4-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that, instead of merely inhibiting target proteins, co-opt the cell's native ubiquitin-proteasome system (UPS) to induce their degradation.[1][2] These heterobifunctional molecules are composed of a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC design.[3][4] Thalidomide-5-PEG4-NH2 is a functionalized E3 ligase ligand-linker conjugate designed for PROTAC development. It incorporates the thalidomide moiety for CRBN engagement, a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine (-NH2) for convenient conjugation to a POI ligand.[5][6] This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs utilizing this key building block.
Core Concepts: Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][7] The PROTAC is then released and can act catalytically to degrade multiple copies of the target protein.[8]
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. biopharma.co.uk [biopharma.co.uk]
Application Notes and Protocols for Thalidomide-Based PROTAC Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They represent a paradigm shift in drug discovery, moving beyond traditional inhibition to induced protein degradation.[1][2] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are pivotal in the PROTAC field as they can recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][] A thalidomide-based PROTAC consists of a ligand that binds to the protein of interest (POI), a thalidomide-based ligand that recruits the CRBN E3 ligase, and a chemical linker connecting the two.[1][3]
The mechanism of action involves the PROTAC molecule forming a ternary complex with the POI and the CRBN E3 ligase.[1][3][] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can catalytically repeat the process.[1][2][3] This approach offers the potential to target proteins previously considered "undruggable" and overcome mechanisms of drug resistance.[1]
Core Concepts in PROTAC-Mediated Degradation
| Term | Definition |
| PROTAC | Proteolysis-Targeting Chimera; a heterobifunctional molecule that induces protein degradation.[1] |
| Protein of Interest (POI) | The specific protein targeted for degradation.[1] |
| E3 Ubiquitin Ligase | An enzyme that recruits an E2 ubiquitin-conjugating enzyme to transfer ubiquitin to a substrate protein. For thalidomide-based PROTACs, this is typically Cereblon (CRBN).[1] |
| Ternary Complex | The transient complex formed between the POI, the PROTAC, and the E3 ubiquitin ligase, which is essential for ubiquitination.[1][] |
| Ubiquitination | The post-translational modification where ubiquitin molecules are attached to a substrate protein, marking it for degradation.[1][7] |
| Proteasome | A large protein complex that degrades ubiquitinated proteins.[1] |
| DC50 | The half-maximal degradation concentration; the concentration of a PROTAC that results in 50% degradation of the target protein.[8] |
| Dmax | The maximum percentage of protein degradation achievable with a specific PROTAC.[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of thalidomide-based PROTACs and the general workflow for assessing their efficacy.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Key Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This is a primary assay to quantify the degradation of the target protein.[10]
Materials:
-
Cancer cell line expressing the protein of interest
-
Complete growth medium
-
Thalidomide-based PROTAC (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[11] Replace the old medium with the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO).[11] Incubate for a predetermined time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.[11]
-
Calculate the percentage of remaining protein relative to the vehicle control.[11]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3][11]
-
Quantitative Data Summary (Example):
| PROTAC Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-X | Cell Line A | Protein Y | 50 | 90 |
| PROTAC-X | Cell Line B | Protein Y | 120 | 85 |
| Control (inactive) | Cell Line A | Protein Y | >10000 | <10 |
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.[12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-CRBN fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
MG132 (proteasome inhibitor, optional)
-
White, 96-well assay plates
-
Luminometer/plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
PROTAC and Ligand Addition:
-
If using, pre-treat cells with MG132 to prevent target degradation.[12]
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add serial dilutions of the PROTAC to the designated wells.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[12]
-
Quantitative Data Summary (Example):
| PROTAC Concentration (nM) | NanoBRET™ Ratio |
| 0 (Vehicle) | 0.05 |
| 1 | 0.15 |
| 10 | 0.35 |
| 100 | 0.60 |
| 1000 | 0.55 (Hook effect) |
Protocol 3: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly detects the ubiquitination of the target protein.[7]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as described in Protocol 1
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132. Lyse the cells in a buffer that preserves ubiquitination.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-target protein antibody.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads.
-
Perform Western blotting on the eluate, probing with an anti-ubiquitin antibody to detect polyubiquitinated target protein.
-
-
Data Analysis: An increase in the high molecular weight smear upon PROTAC treatment indicates increased ubiquitination of the target protein.
Logical Relationships in PROTAC Efficacy
The following diagram illustrates the logical dependencies for a successful PROTAC.
Caption: Logical flow for successful PROTAC-mediated degradation.
By following these detailed protocols and considering the underlying principles, researchers can effectively design and execute experiments to evaluate the efficacy and mechanism of action of thalidomide-based PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
Application Notes and Protocols for Thalidomide-5-PEG4-NH2 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG4-NH2 is a functionalized E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality in oncology. This heterobifunctional molecule consists of a thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 4-unit polyethylene (B3416737) glycol (PEG) linker to a terminal amine group (-NH2). This amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI). By hijacking the cell's ubiquitin-proteasome system, PROTACs containing this compound can induce the targeted degradation of oncoproteins, offering a powerful strategy to overcome drug resistance and target previously "undruggable" proteins.
These application notes provide an overview of the utility of this compound in oncology research, including its mechanism of action, protocols for PROTAC synthesis and evaluation, and examples of its application in targeting key cancer-driving proteins.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in Targeting Oncogenic Proteins
Thalidomide-based PROTACs have been successfully developed to target a range of oncoproteins, including kinases, transcription factors, and epigenetic regulators. The following sections provide examples of such applications. While specific quantitative data for PROTACs using the exact this compound linker is not always available in public literature, the tables below present representative data from closely related thalidomide- and pomalidomide-based PROTACs with PEG linkers, offering a valuable reference for expected performance.
Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in B-cell receptor signaling and a validated target in B-cell malignancies. PROTACs have been developed to degrade BTK, including in drug-resistant mutant forms.
Signaling Pathway
Quantitative Data for Representative BTK-Degrading PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| P13I | Pomalidomide | Ibrutinib analog | <1 | >95 | MOLM-14 | [1] |
| MT-802 | Thalidomide derivative | BTK inhibitor | 9.1 | >99 | Namalwa | [2] |
Targeting Bromodomain and Extra-Terminal (BET) Proteins
BET proteins, such as BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-MYC. BET-targeting PROTACs have shown potent anti-cancer activity in various hematological and solid tumors.[3]
Signaling Pathway
Quantitative Data for Representative BET-Degrading PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Pomalidomide | OTX015 | <1 | >95 | RS4;11 | [4] |
| dBET1 | Thalidomide derivative | JQ1 | ~30 | >90 | MV4-11 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a carboxylic acid-containing target protein ligand via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
In a clean, dry vial, dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with DMSO and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: In-Cell Western Assay for Protein Degradation
This high-throughput assay quantifies the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Adherent cancer cell line of interest
-
PROTAC synthesized with this compound
-
96-well plates
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, Tubulin)
-
IRDye®-conjugated secondary antibodies
-
Odyssey® Imaging System (or equivalent)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Fix, permeabilize, and block the cells in the plate.
-
Incubate with primary antibodies for the target protein and loading control.
-
Wash and incubate with corresponding IRDye®-conjugated secondary antibodies.
-
Scan the plate using an Odyssey® Imaging System.
-
Quantify the fluorescence intensity for both the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex, a key step in PROTAC-mediated degradation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused CRBN
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells in a 96-well plate.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor/donor). An increase in this ratio indicates PROTAC-dependent ternary complex formation.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for tumor implantation
-
PROTAC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle at the desired dose and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for target protein levels).
-
Analyze the data to determine the anti-tumor efficacy of the PROTAC.
Conclusion
This compound is a valuable tool for the development of CRBN-recruiting PROTACs in oncology research. Its versatile amine functionality allows for straightforward conjugation to a wide array of target protein ligands. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and utilize PROTACs based on this linker to explore new therapeutic avenues in cancer treatment. The ability to induce the degradation of oncoproteins offers a promising strategy to address the challenges of drug resistance and expand the druggable proteome.
References
- 1. PROTACs: Walking through hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-5-PEG4-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2] A typical PROTAC molecule is heterobifunctional, composed of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Thalidomide (B1683933) and its analogs are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[3][4] The Thalidomide-5-PEG4-NH2 moiety provides a CRBN-binding motif and a polyethylene (B3416737) glycol (PEG) linker, which can be conjugated to a POI ligand to create a PROTAC.
A critical challenge in the development of effective PROTACs is ensuring their ability to cross the cell membrane and reach their intracellular targets.[3][5] Due to their large molecular weight and high polar surface area, PROTACs often exhibit poor cell permeability, which can limit their therapeutic efficacy.[3][5] Therefore, the accurate assessment of cell permeability is a crucial step in the design and optimization of PROTAC drug candidates.
These application notes provide detailed protocols for two standard and widely used cell permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay. These assays are essential for evaluating the permeability of this compound based PROTACs and guiding medicinal chemistry efforts to improve their drug-like properties.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[1][6] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][6] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[6]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: Quantitative Permeability Data
The following table summarizes representative permeability data for hypothetical PROTAC molecules to illustrate how data can be structured for easy comparison. Actual values for a specific this compound based PROTAC would need to be determined experimentally.
| PROTAC ID | Target Ligand | Linker Modification | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| PROTAC-1 | Compound X | Standard PEG4 | 0.5 ± 0.1 | 0.2 ± 0.05 | 8.4 |
| PROTAC-2 | Compound X | Phenyl-PEG3 | 1.2 ± 0.2 | 0.8 ± 0.1 | 2.1 |
| PROTAC-3 | Compound Y | Standard PEG4 | < 0.1 | < 0.1 | Not Determined |
| PROTAC-4 | Compound Y | Alkyl-PEG4 | 0.8 ± 0.15 | 0.5 ± 0.08 | 1.5 |
Papp: Apparent Permeability Coefficient. (A-B): Apical to Basolateral. (B-A): Basolateral to Apical. Data presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[5][7] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor sink buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Donor buffer (e.g., PBS, pH 7.4)
-
Lipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
This compound based PROTAC stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane. Allow the solvent to evaporate for at least 1 hour in a fume hood.[3]
-
Prepare Acceptor Plate: Add 300 µL of acceptor sink buffer to each well of the acceptor plate.[3]
-
Prepare Donor Solution: Dilute the PROTAC stock solution in the donor buffer to the desired final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is below 1%.[3]
-
Assay Assembly: Place the donor plate onto the acceptor plate.
-
Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.[3]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[3]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
Application Notes and Protocols for Thalidomide-5-PEG4-NH2 in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG4-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.[1][2] This molecule incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group (-NH2).[1][2] The terminal amine allows for straightforward covalent conjugation to a ligand specific for a protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] The resulting PROTAC molecule forms a ternary complex with both the POI and the CRBN E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This event-driven mechanism allows for the catalytic degradation of target proteins, making PROTACs a powerful tool for therapeutic intervention and studying protein function.[4]
Live-cell imaging is an indispensable technique for the real-time visualization and quantification of PROTAC-induced protein degradation.[5] By fluorescently tagging the POI, researchers can directly observe the decrease in fluorescence intensity over time upon PROTAC treatment, providing valuable insights into the kinetics and efficacy of the degrader molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a PROTAC and its subsequent application in live-cell imaging studies.
Signaling Pathway and Mechanism of Action
The PROTAC synthesized from this compound mediates the degradation of a target protein through the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex. The process begins with the PROTAC entering the cell and simultaneously binding to the target protein and Cereblon. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the proteasome.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters that are quantified in live-cell imaging experiments include the maximal degradation (Dmax), the concentration required for 50% degradation (DC50), and the degradation rate constant (k_deg). The following table presents illustrative data for a hypothetical PROTAC synthesized from this compound, targeting a fluorescently tagged protein.
| Parameter | PROTAC A (Hypothetical) | Control (Inactive Epimer) | Description |
| Dmax | >95% | <10% | The maximum percentage of protein degradation achieved. |
| DC50 | 50 nM | >10 µM | The concentration of PROTAC required to degrade 50% of the target protein. |
| k_deg | 0.05 min⁻¹ | N/A | The first-order rate constant of protein degradation. |
| t_1/2_ at Dmax | ~14 min | N/A | The time required to reach 50% degradation at a saturating PROTAC concentration. |
Note: This data is for illustrative purposes and the actual values will vary depending on the specific target protein, ligand, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a carboxylic acid-containing ligand for a protein of interest to the terminal amine of this compound via amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Live-Cell Imaging of PROTAC-Induced Protein Degradation
This protocol outlines the use of time-lapse fluorescence microscopy to monitor the degradation of a fluorescently tagged POI in live cells upon treatment with the synthesized PROTAC.
Materials:
-
A cell line stably expressing the POI tagged with a fluorescent protein (e.g., GFP, mCherry) or a self-labeling tag (e.g., HaloTag, SNAP-tag).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging medium (phenol red-free).
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Confocal or high-content imaging system with environmental control (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow for 24 hours.
-
Fluorescent Labeling (if using a self-labeling tag): If using a HaloTag or SNAP-tag system, label the fusion protein with a fluorescent ligand according to the manufacturer's protocol. Wash the cells thoroughly to remove any unbound ligand.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in pre-warmed live-cell imaging medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Lapse Microscopy:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is equilibrated to 37°C and 5% CO₂.
-
Acquire initial images (t=0) before adding the PROTAC.
-
Carefully replace the medium with the PROTAC-containing medium.
-
Begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours). Acquire both fluorescent and brightfield/phase-contrast images to monitor cell health.
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and measure the mean fluorescence intensity within each cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at t=0.
-
Plot the normalized fluorescence intensity versus time for each PROTAC concentration to generate degradation curves.
-
From these curves, calculate the Dmax, DC50, and degradation rate (k_deg).
-
Experimental Workflow and Logic
The overall process of using this compound for live-cell imaging studies can be broken down into a logical workflow, from PROTAC synthesis to data analysis.
Logical Relationships in Data Interpretation
The interpretation of live-cell imaging data relies on a clear understanding of the relationships between the experimental observations and the underlying biological processes.
References
Application Notes and Protocols for the Analytical Characterization of Thalidomide-5-PEG4-NH2
Introduction
Thalidomide-5-PEG4-NH2 is a pivotal E3 ligase ligand-linker conjugate, integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It comprises the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2).[3][4] This terminal amine group serves as a versatile chemical handle for conjugation to a target protein ligand, thereby forming a heterobifunctional PROTAC. PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful therapeutic modality.[1][3]
Given its critical role, the rigorous analytical characterization of the this compound conjugate is essential to ensure its identity, purity, and stability, which are prerequisites for the successful synthesis of active and specific PROTACs. These application notes provide detailed protocols for the characterization of this conjugate using a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Size-Exclusion Chromatography (SEC).
Overall Analytical Workflow
A comprehensive characterization of this compound involves a systematic workflow. The process begins with sample preparation, followed by chromatographic techniques to assess purity and identify impurities. Spectrometric and spectroscopic methods are then employed for definitive structural confirmation.
Caption: Overall workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Application Note: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental technique for assessing the purity of this compound.[5][6] The method separates the conjugate from starting materials, by-products, and degradants based on differences in hydrophobicity. By integrating the peak areas in the resulting chromatogram, the purity of the sample can be accurately quantified.[5] A typical acceptance criterion for synthetic intermediates like this is a purity level of ≥95%.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
-
-
Instrumentation and Conditions:
Table 1: HPLC Instrumentation and Parameters
| Parameter | Recommended Value |
| System | HPLC or UPLC with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak corresponding to the conjugate by the total area of all peaks and multiplying by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Application Note: LC-MS is a powerful technique that confirms the chemical identity of the conjugate by providing an accurate mass measurement.[6][9] The sample is first separated by HPLC and then ionized, typically using Electrospray Ionization (ESI), before being analyzed by a mass spectrometer. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are preferred as they can provide mass accuracy within 5 ppm, allowing for unequivocal confirmation of the elemental composition.[10]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent like acetonitrile or methanol.
-
Dilute this stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase.
-
-
Instrumentation and Conditions:
-
LC conditions are often similar to those used for the HPLC purity analysis to allow for direct comparison.
-
Table 2: LC-MS Instrumentation and Parameters
| Parameter | Recommended Value |
| LC System | UPLC or HPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized to elute the main peak within 5-10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Mode | Positive Ion Mode |
| Mass Analyzer | TOF or Orbitrap |
| Scan Range | 100 - 1000 m/z |
-
Data Analysis:
-
Extract the Total Ion Chromatogram (TIC) and identify the peak corresponding to the conjugate.
-
Obtain the mass spectrum for this peak.
-
Compare the observed mass of the protonated molecular ion ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺) with the calculated theoretical mass.
-
Table 3: Expected Mass Spectrometry Data
| Species | Calculated Mass (C₂₁H₂₇N₃O₈) | Observed Mass (Example) |
| Theoretical Mass | 449.18 g/mol | - |
| [M+H]⁺ | 450.1871 m/z | 450.1875 m/z (within 5 ppm) |
| [M+Na]⁺ | 472.1690 m/z | 472.1693 m/z (within 5 ppm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[11] ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and integrity of the thalidomide, PEG linker, and terminal amine components of the conjugate.[5][9]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
For the ¹H spectrum, a sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
For the ¹³C spectrum, more scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding atoms in the molecular structure. The expected shifts should be consistent with the structure of the thalidomide core, the repeating ethylene (B1197577) glycol units, and the terminal amine group.[12]
-
Table 4: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | Glutarimide N-H |
| 7.0 - 8.0 | m | 3H | Aromatic protons |
| ~5.0 | dd | 1H | Thalidomide chiral C-H |
| ~4.2 | t | 2H | Ar-O-CH₂ - |
| 3.5 - 3.8 | m | ~12H | PEG -CH₂ -O-CH₂ - |
| ~2.8 | t | 2H | -CH₂ -NH₂ |
| 2.0 - 2.9 | m | 4H | Glutarimide -CH₂ -CH₂ - |
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Application Note: SEC separates molecules based on their hydrodynamic size in solution.[13] While typically used for large biomolecules, it is a valuable technique for characterizing PEG conjugates to detect the presence of high molecular weight aggregates or residual, unreacted PEG starting materials.[14] This ensures the homogeneity of the sample, which is critical for its use in subsequent conjugation reactions.[15]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the conjugate in the SEC mobile phase to a concentration of 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
The choice of column is critical and should have a pore size suitable for resolving small molecules and their potential oligomers.
-
Table 5: SEC Instrumentation and Parameters
| Parameter | Recommended Value |
| System | HPLC with UV and/or Refractive Index (RI) Detector |
| Column | Column suitable for small molecule/oligomer separation |
| Mobile Phase | Isocratic, e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm (for conjugate), RI (for PEG impurities) |
| Injection Volume | 20-50 µL |
-
Data Analysis:
-
The primary peak should correspond to the monomeric this compound conjugate.
-
Analyze the chromatogram for any earlier eluting peaks (potential aggregates) or later eluting peaks (unreacted starting materials or fragments).
-
Quantify the percentage of the main peak relative to the total peak area to assess sample homogeneity.
-
Role in PROTAC-Mediated Protein Degradation
This compound is not a therapeutic agent itself but a critical building block. After conjugation to a target-binding ligand, the resulting PROTAC molecule acts as a bridge, bringing a target protein into close proximity with the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action for a PROTAC synthesized from this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide-PEG4-NH2, HCl salt, 2387510-82-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijirmf.com [ijirmf.com]
- 8. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantum Chemical Investigation of the Interaction of Thalidomide Monomeric, Dimeric, Trimeric, and Tetrameric Forms with Guanine DNA Nucleotide Basis in DMSO and Water Solution: A Thermodynamic and NMR Spectroscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Degradation using Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a paradigm-shifting therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[2] These heterobifunctional molecules are designed to co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins.[1][3] A common and effective strategy in PROTAC design involves the use of a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][4]
Thalidomide-5-PEG4-NH2 is a key building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates the thalidomide (B1683933) moiety for CRBN recruitment and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (NH2) for conjugation to a ligand targeting a specific kinase.[3][5] The PEG linker provides flexibility and favorable physicochemical properties, such as improved solubility and cell permeability, which are crucial for the efficacy of the resulting PROTAC.[6]
This document provides detailed application notes and protocols for the use of PROTACs constructed with this compound for the degradation of specific kinase proteins. As publicly available data on a specific PROTAC utilizing this exact linker for a particular kinase is limited, these notes will use data from a well-characterized Cyclin-Dependent Kinase 9 (CDK9) degrader, which employs a similar thalidomide-PEG-based structure, as a representative example.[1][7] This will serve as a comprehensive guide for researchers working with thalidomide-PEG-based kinase degraders.
Mechanism of Action
PROTACs utilizing this compound function by inducing the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ligase.[6][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target kinase, leading to its polyubiquitination.[8] The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thalidomide-5-PEG4-NH2 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the pathological accumulation of misfolded proteins. A groundbreaking therapeutic strategy, known as Targeted Protein Degradation (TPD), has emerged to address this challenge. This approach utilizes Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate specific proteins of interest from within a cell. Thalidomide-5-PEG4-NH2 is a key building block in the synthesis of PROTACs, serving as a versatile E3 ligase ligand-linker conjugate. It incorporates a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG4) linker with a terminal primary amine for conjugation to a target protein ligand.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs synthesized with this compound can induce the degradation of pathogenic proteins implicated in neurodegenerative diseases.[2]
This document provides detailed application notes and protocols for the use of this compound in the research and development of novel therapeutics for neurodegenerative disorders.
Mechanism of Action
PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2][3]
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for thalidomide-based PROTACs targeting key proteins in neurodegenerative diseases and other fields to illustrate typical performance metrics.
Table 1: Degradation of α-Synuclein by a PEG-Linked PROTAC
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Arg-PEG4-Tα-syn | Arginine (recruits UBR1) | α-Synuclein (A53T) | U251 | ~1 µM | >70% | [4] |
Note: While not a thalidomide-based PROTAC, this data illustrates the use of a PEG4 linker in targeting a key neurodegenerative protein.
Table 2: Degradation of Tau by a Thalidomide-Based PROTAC
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Model | Concentration for Max Clearance | Max Clearance (%) | Reference |
| QC-01-175 | Pomalidomide | Aberrant Tau | FTD patient-derived neurons | 1 µM | ~70-80% |
Table 3: Representative Degradation Data for Thalidomide-Based PROTACs Targeting Other Proteins
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | >95 |
| PROTAC IDO1 Degrader-1 (HY-131911) | Pomalidomide | IDO1 | HeLa | 2.84 µM | 93 |
| NU223612 | Thalidomide derivative | IDO1 | U87 | 0.3290 µM | >70 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound to a small molecule ligand for a protein of interest (POI-Ligand) that contains a carboxylic acid functional group.
Materials and Reagents:
-
This compound
-
POI-Ligand with a carboxylic acid group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a clean, dry reaction vial, dissolve the POI-Ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Once the reaction is complete, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in a cellular context.
Materials and Reagents:
-
Relevant cell line (e.g., SH-SY5Y for neurodegenerative disease studies)
-
Synthesized PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Neurodegenerative Disease
This protocol provides a general framework for evaluating the in vivo efficacy of a PROTAC. The specific animal model and endpoints will vary depending on the disease being studied.
Materials and Reagents:
-
Transgenic mouse model of a neurodegenerative disease (e.g., APP/PS1 for Alzheimer's, G93A SOD1 for ALS)
-
Synthesized PROTAC formulated for in vivo administration
-
Vehicle control
-
Standard animal care facilities and equipment
Procedure:
-
Animal Model and Treatment:
-
Acclimate the mice to the facility and randomize them into treatment and control groups.
-
Administer the PROTAC or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
-
Behavioral and Cognitive Assessments:
-
Perform relevant behavioral tests to assess motor function, learning, and memory (e.g., Morris water maze, rotarod test).
-
-
Pharmacodynamic and Biochemical Analysis:
-
At the end of the study, collect brain tissue from the mice.
-
Prepare brain homogenates and perform Western blotting or ELISA to quantify the levels of the target protein and downstream markers.
-
-
Histopathological Analysis:
-
Perform immunohistochemistry on brain sections to assess protein aggregation, neuronal loss, and other pathological hallmarks of the disease.
-
-
Data Analysis:
-
Statistically analyze the data from behavioral, biochemical, and histopathological assessments to determine the in vivo efficacy of the PROTAC.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting pathogenic proteins in neurodegenerative diseases. Its versatile nature allows for the straightforward synthesis of potent and selective protein degraders. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTAC-based therapeutics. Rigorous in vitro and in vivo characterization is essential to validate the efficacy and safety of these innovative molecules for their potential translation into clinical applications for the treatment of debilitating neurodegenerative disorders.
References
Application Notes and Protocols for Developing Novel PROTACs with Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging PROTAC Technology for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] This technology offers a distinct advantage over traditional inhibitors by enabling the degradation of proteins, including those previously considered "undruggable".[2]
A PROTAC molecule consists of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[][7] The Thalidomide-5-PEG4-NH2 molecule is a pre-synthesized building block that combines the CRBN-recruiting thalidomide moiety with a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group.[8] This provides a versatile starting point for the synthesis of novel PROTACs. The PEG linker enhances solubility and provides the necessary flexibility and length to facilitate the formation of a stable and effective ternary complex.[9][10]
Application Notes: Design and Synthesis of Thalidomide-Based PROTACs
Design Considerations
When designing a novel PROTAC using this compound, the primary consideration is the selection of a suitable ligand for the protein of interest (POI). This "warhead" should exhibit high affinity and selectivity for the target protein. The amine group on the PEG4 linker allows for a variety of conjugation chemistries to attach the warhead.
General Synthesis Strategy
The synthesis of a thalidomide-based PROTAC using this compound typically involves a coupling reaction between the terminal amine group of this building block and a reactive group on the POI ligand. A common approach is amide bond formation with a carboxylic acid derivative of the POI ligand.
Data Presentation: Characterization of a Novel PROTAC
To illustrate the characterization of a newly synthesized PROTAC, consider a hypothetical PROTAC, "PROTAC-BRD4," designed to degrade the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes.[11] The following table summarizes the key quantitative data that would be generated to evaluate its efficacy.
| Parameter | PROTAC-BRD4 | Negative Control (Inactive Epimer) | JQ1 (Inhibitor) |
| DC50 (nM) | 15 | > 10,000 | No Degradation |
| Dmax (%) | > 95 | < 5 | No Degradation |
| Cell Viability IC50 (nM) | 25 | > 10,000 | 250 |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable.
-
Cell Viability IC50 : The concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI-ligand-COOH (your target protein ligand with a carboxylic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
-
Mass Spectrometry and NMR for characterization
Procedure:
-
Dissolve POI-ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC conjugate by mass spectrometry and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to determine the DC50 and Dmax of a novel PROTAC.[12]
Materials:
-
Human cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).[12]
-
Novel PROTAC (stock solution in DMSO).
-
DMSO (vehicle control).
-
Cell culture medium and supplements.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (anti-target protein, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[12]
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[14]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax values.[15]
Protocol 3: MTS Cell Viability Assay
This colorimetric assay measures cell viability by assessing metabolic activity.[16]
Materials:
-
Human cancer cell line.
-
Novel PROTAC.
-
96-well plates.
-
MTS reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[16]
-
MTS Addition: Add 20 µL of MTS solution to each well.[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[16]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
Caption: Simplified BRD4 signaling and PROTAC-mediated degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 11. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes: In Vitro Ubiquitination Assay for PROTACs Utilizing Thalidomide-5-PEG4-NH2
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3][4] Thalidomide-5-PEG4-NH2 serves as a functionalized building block for synthesizing PROTACs, containing the core thalidomide moiety for CRBN binding and a PEG4 linker with a terminal amine group for conjugation to a POI-specific ligand.
The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI.[5] The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome.[1][5] The in vitro ubiquitination assay is a critical biochemical tool to validate the mechanism of action of a novel PROTAC.[3] It directly assesses the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system with purified E1, E2, E3 ligase, ubiquitin, and ATP.[3][5] The outcomes of this assay confirm the formation of a functional ternary complex and provide a quantitative measure of the PROTAC's efficacy before moving to cell-based degradation studies.[3]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key enzymatic steps of the ubiquitination cascade in a test tube. The process begins with the ATP-dependent activation of ubiquitin by the E1 activating enzyme.[5] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[5] The PROTAC, this compound conjugated to a POI binder, facilitates the recruitment of the CRL4-CRBN E3 ligase complex to the POI. The E3 ligase then mediates the transfer of ubiquitin from the E2 enzyme to the POI.[5] This process can result in the attachment of a single ubiquitin (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination). The ubiquitinated POI can be detected by Western blotting, where it appears as higher molecular weight bands or a smear above the unmodified protein.
Materials and Reagents
| Component | Stock Concentration | Final Concentration | Purpose |
| 10X Ubiquitination Buffer | 10X | 1X | Provides optimal pH and ionic strength for the reaction. |
| E1 Activating Enzyme | 1 µM | 50 nM | Activates ubiquitin in an ATP-dependent manner. |
| E2 Conjugating Enzyme | 5 µM | 250 nM | Receives activated ubiquitin from E1. |
| CRL4-CRBN E3 Ligase Complex | 2.5 µM | 100 nM | Recognizes the POI via the PROTAC and facilitates ubiquitin transfer. |
| Protein of Interest (POI) | 5 µM | 250 nM | The target protein for ubiquitination. |
| Ubiquitin | 1 mg/mL (~117 µM) | ~8 µM | The protein tag to be conjugated to the POI. |
| ATP | 100 mM | 5 mM | Provides the energy for the E1-mediated ubiquitin activation. |
| This compound based PROTAC | 200 µM in DMSO | 10 µM | Induces the proximity between the E3 ligase and the POI. |
| DMSO | N/A | Vehicle Control | Solvent for the PROTAC. |
| Deionized Water (ddH₂O) | N/A | To final volume | Adjusts the final reaction volume. |
Experimental Protocol
I. Reagent Preparation
-
Thaw Reagents : Thaw all enzymes (E1, E2, E3), proteins (POI, Ubiquitin), and other reagents on ice. Briefly centrifuge the vials to collect the contents at the bottom.[3]
-
Prepare 1X Ubiquitination Buffer : Prepare the required volume of 1X ubiquitination buffer from the 10X stock. A typical buffer composition is 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT.[6]
II. Reaction Setup
This protocol is for a standard 25 µL reaction. It is recommended to prepare a master mix for common reagents to ensure consistency across multiple reactions.[3] Assemble all reactions on ice.[3]
-
Prepare Master Mix : In a microcentrifuge tube, prepare a master mix containing the common reagents for all reactions (ddH₂O, 10X Ubiquitination Buffer, ATP, E1 Enzyme, E2 Enzyme, Ubiquitin, and POI).
| Component | Volume for one 25 µL reaction |
| ddH₂O | 13.25 µL |
| 10X Ubiquitination Buffer | 2.5 µL |
| ATP (100 mM) | 1.25 µL |
| E1 Enzyme (1 µM) | 1.25 µL |
| E2 Enzyme (5 µM) | 1.25 µL |
| Ubiquitin (1 mg/mL) | 2.0 µL |
| POI (5 µM) | 1.25 µL |
| Total Master Mix Volume | 22.75 µL |
-
Assemble Final Reactions : In separate, pre-chilled microcentrifuge tubes, add the following components in the specified order:
-
Control Reactions : It is crucial to set up the following control reactions to validate the results:[3]
-
No E1 : Replace the E1 enzyme with an equal volume of reaction buffer to confirm the ATP and E1-dependence of the ubiquitination.
-
No E3 : Replace the E3 ligase with an equal volume of reaction buffer to demonstrate that the reaction is E3-dependent.
-
No PROTAC (- Cmpd) : Use DMSO as a vehicle control instead of the PROTAC to show that the ubiquitination of the POI is PROTAC-dependent.
-
III. Incubation
IV. Reaction Termination and Sample Preparation
-
Stop the reaction by adding 2X SDS-PAGE sample buffer.[6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][7]
V. Detection and Analysis
-
SDS-PAGE : Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.[3]
-
Western Blotting :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will allow for the detection of both the unmodified POI and the higher molecular weight ubiquitinated species.[3]
-
Washing : Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[3]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[3]
-
Data Interpretation
-
Positive Result : In the presence of all components, including the this compound based PROTAC, a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified POI should be observed. This indicates the polyubiquitination of the POI.
-
Negative Controls :
-
The "No E1" and "No E3" lanes should show only the band for the unmodified POI, confirming that the observed ubiquitination is dependent on the enzymatic cascade.
-
The "No PROTAC" lane should show significantly less or no ubiquitination of the POI compared to the lane with the PROTAC, demonstrating that the ubiquitination is PROTAC-dependent.
-
Visualizations
Caption: PROTAC-induced ubiquitination pathway.
Caption: In vitro ubiquitination assay workflow.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. gosset.ai [gosset.ai]
- 5. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Creating a Custom PROTAC Library with Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the design, synthesis, and validation of a custom Proteolysis Targeting Chimera (PROTAC) library utilizing Thalidomide-5-PEG4-NH2. PROTACs are a revolutionary therapeutic modality that co-opts the body's own cellular disposal system to eliminate disease-causing proteins.[1][2][3][4] By following these protocols, researchers can efficiently generate a diverse library of PROTAC molecules for screening and lead identification.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively degrade target proteins of interest (POIs) by hijacking the ubiquitin-proteasome system (UPS).[3][5][6] A PROTAC molecule is comprised of three key components:
-
A "warhead" ligand that specifically binds to the target protein (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase, a key enzyme in the UPS.[7][8]
-
A chemical linker that connects the two ligands.[9]
By simultaneously binding to both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[1][10] This proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][11] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[3][10][12]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[2][13][][15]
Application Notes: Library Design Using this compound
This compound is a ready-to-use E3 ligase ligand-linker conjugate. It incorporates the Thalidomide-based CRBN ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine (-NH2) functional group.[16][17] This building block is ideal for the efficient synthesis of a PROTAC library via amide bond formation with a panel of POI ligands ("warheads") that possess a carboxylic acid handle.
Table 1: Characteristics of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2743434-16-2 |
| Molecular Formula | C23H32N4O8 |
| Molecular Weight | 508.53 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | -20°C, protect from light and moisture |
Note: Data is representative. Please refer to the supplier's certificate of analysis for batch-specific information.
Advantages of a Pre-functionalized Building Block
-
Simplified Synthesis: Eliminates the need for multi-step synthesis of the linker and its conjugation to the E3 ligase ligand, significantly reducing the time and resources required to generate a library.
-
Modular Approach: Allows for a "plug-and-play" strategy where various warheads can be easily coupled to the same E3 ligase-linker moiety.
-
Consistency: Ensures uniformity in the E3 ligase and linker portion of the library, making structure-activity relationship (SAR) studies more straightforward.
Design Considerations for the Warhead Ligand
-
Binding Affinity: The warhead should exhibit sufficient affinity for the POI to facilitate ternary complex formation. However, unlike traditional inhibitors, very high affinity is not always necessary and can sometimes be detrimental due to the "hook effect".[3]
-
Exit Vector: The warhead must possess a suitable attachment point (an "exit vector") for the linker that does not disrupt its binding to the POI. This is often a carboxylic acid (-COOH) for amide coupling with this compound. Computational modeling and structural analysis of the POI-ligand complex can help identify optimal exit vectors.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and validation of a custom PROTAC library.
General Workflow for PROTAC Library Synthesis
Protocol: Parallel Amide Coupling for PROTAC Library Synthesis
This protocol describes the synthesis of a PROTAC library in a 96-well plate format.
Materials and Reagents:
-
POI ligands (warheads) with a carboxylic acid functional group
-
This compound (or its hydrochloride salt)[17]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
96-well reaction block
-
HPLC system for purification and analysis
-
Mass spectrometer (LC-MS) for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of each carboxylic acid-containing warhead in anhydrous DMF.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 300 mM stock solution of HATU in anhydrous DMF.
-
Prepare a 600 mM stock solution of DIPEA in anhydrous DMF.
-
-
Warhead Activation and Coupling Reaction (in each well of the 96-well block):
-
To a well, add 10 µL of the warhead stock solution (1 µmol, 1.0 eq).
-
Add 10 µL of DMF.
-
Add 4 µL of the HATU stock solution (1.2 µmol, 1.2 eq).
-
Add 4 µL of the DIPEA stock solution (2.4 µmol, 2.4 eq).
-
Incubate the plate at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 12 µL of the this compound stock solution (1.2 µmol, 1.2 eq).
-
Seal the reaction block and shake at room temperature for 4-16 hours.
-
-
Reaction Quench and Sample Preparation:
-
Quench the reaction by adding 100 µL of a 1:1 mixture of Acetonitrile:Water.
-
Centrifuge the plate to pellet any precipitates.
-
Analyze an aliquot of the supernatant by LC-MS to confirm product formation.
-
-
Purification:
-
Purify the crude product from each well using mass-directed preparative HPLC.
-
Lyophilize the collected fractions to obtain the pure PROTAC powders.
-
-
Characterization:
-
Confirm the identity and purity (>95%) of each final PROTAC molecule by analytical LC-MS and ¹H NMR.
-
Accurately weigh the purified compounds and prepare stock solutions (e.g., 10 mM in DMSO) for biological assays.
-
Table 2: Example PROTAC Library Composition
| Library Member ID | Target Protein (POI) | Warhead Ligand (Example) | Final PROTAC MW ( g/mol ) |
| PROTAC-001 | BRD4 | JQ1-acid | 963.08 |
| PROTAC-002 | BTK | Ibrutinib analog-acid | 1015.15 |
| PROTAC-003 | STAT3 | STAT3 inhibitor-acid | 1050.20 |
| PROTAC-004 | FKBP12 | SLF analog-acid | 895.01 |
Protocols: Biological Validation of the PROTAC Library
A screening cascade is essential to identify promising hits from the synthesized library.
Protocol 3.3.1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate a relevant human cell line in 12-well plates at an appropriate density to reach 70-80% confluency the next day.
-
Treat the cells with each PROTAC from the library at a fixed concentration (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of remaining protein against the log of the PROTAC concentration and fit a curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 3.3.2: Cell Viability Assay
-
Cell Plating and Treatment:
-
Plate cells in a 96-well white, clear-bottom plate.
-
Treat the cells with a serial dilution of the PROTACs for an extended period (e.g., 72 hours).
-
-
Assay Procedure:
-
Use a commercially available kit (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of cell viability.
-
Follow the manufacturer's protocol to add the reagent to the wells and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the PROTAC concentration and fit a curve to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
-
Table 3: Representative Data from PROTAC Validation Assays
| PROTAC ID | Target POI | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) |
| PROTAC-001 | BRD4 | 15 | >95 | 25 |
| PROTAC-002 | BTK | 50 | 90 | 120 |
| PROTAC-003 | STAT3 | 250 | 85 | >1000 |
| Negative Control | BRD4 | >10000 | <10 | >10000 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The use of pre-functionalized building blocks like this compound provides a robust and efficient platform for the creation of custom PROTAC libraries. By combining streamlined parallel synthesis with a systematic screening cascade, researchers can rapidly identify and optimize novel protein degraders for a wide range of therapeutic targets. The detailed protocols and application notes provided herein serve as a comprehensive guide for drug discovery professionals to embark on targeted protein degradation projects.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Degraders Using Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) and molecular glues are at the forefront of TPD, utilizing the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A key component in many successful degraders is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives, which bind to the Cereblon (CRBN) E3 ligase complex, are frequently employed for this purpose.
Thalidomide-5-PEG4-NH2 is a versatile chemical tool designed for the synthesis of PROTACs and other degraders. It incorporates the thalidomide moiety for CRBN engagement, a flexible polyethylene (B3416737) glycol (PEG) linker to span the distance between CRBN and the POI, and a terminal amine group for convenient conjugation to a POI ligand. This application note provides detailed protocols and data for the use of this compound in high-throughput screening (HTS) campaigns to discover and characterize novel protein degraders.
Signaling Pathway of CRBN-Mediated Protein Degradation
Thalidomide-based degraders function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex, which also includes DDB1, CUL4A, and RBX1.[1] This proximity leads to the polyubiquitination of the POI by an E2 ubiquitin-conjugating enzyme. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.
High-Throughput Screening Workflow for Degrader Discovery
A typical HTS campaign to identify novel degraders using a this compound-based library involves a multi-step process, starting with a primary screen to identify compounds that induce ternary complex formation or initial protein degradation, followed by secondary and tertiary assays to confirm and characterize the activity of the hits.
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative CRBN-based PROTACs from the literature. These values are essential for comparing the potency and efficacy of newly discovered degraders.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Representative CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4-11 | 4.1 | >95 | [2] |
| ARCC-4 | Androgen Receptor | VCaP | ~50 | >90 | [3] |
| NC-1 | BTK | Mino | 2.2 | 97 | [4] |
| ZW30441 | METTL3 | MV4-11 | 440 | 80 | [5][6] |
| ZW30441 | METTL14 | MV4-11 | 130 | 65 | [5][6] |
| PROTAC 1015 | CDK6 | Jurkat | 0.08 | >90 | [7] |
| C3 | Mcl-1 | HeLa | 700 | >90 | [7] |
| C5 | Bcl-2 | HeLa | 3000 | >80 | [7] |
Table 2: Ternary Complex Formation of Representative CRBN-Based PROTACs
| PROTAC | Target Protein | E3 Ligase | Assay | Parameter | Value (nM) | Reference |
| dBET1 | BRD2(BD1) | CRBN(DDB1) | TR-FRET | Max. Efficacy Conc. | 412 | [2][8] |
| PROTAC BET Degrader-1 | BRD2(BD1) | CRBN(DDB1) | TR-FRET | Max. Efficacy Conc. | 4.1 | [2][8] |
| PROTAC BET Degrader-2 | BRD2(BD1) | CRBN(DDB1) | TR-FRET | Max. Efficacy Conc. | 12.3 | [2][8] |
| dBET6 | BRD4 | CRBN Complex | AlphaLISA | Hook Point | ~100 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library using this compound
This protocol describes a general method for the parallel synthesis of a PROTAC library by coupling various POI ligands containing a carboxylic acid to the terminal amine of this compound.
Materials:
-
This compound
-
A library of POI ligands with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
384-well microplate
Procedure:
-
Prepare stock solutions of this compound (50 mM in DMSO), POI ligands (50 mM in DMSO), HATU (100 mM in DMSO), and DIPEA (200 mM in DMSO).
-
In each well of a 384-well plate, combine:
-
2 µL of a specific POI ligand stock solution
-
2 µL of this compound stock solution
-
2 µL of HATU stock solution
-
2 µL of DIPEA stock solution
-
-
Seal the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
The resulting PROTAC library can be directly used for HTS after appropriate dilution in assay buffer.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-CRBN ternary complex.[2][8]
Materials:
-
His-tagged CRBN-DDB1 complex
-
GST-tagged POI
-
Tb-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (Acceptor)
-
PROTAC library synthesized from this compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume black microplate
Procedure:
-
Prepare serial dilutions of the PROTAC compounds in assay buffer.
-
In a 384-well plate, add the following components in order:
-
5 µL of PROTAC dilution or vehicle control (DMSO).
-
5 µL of a mixture containing His-CRBN-DDB1 and fluorescently-labeled anti-His antibody (final concentrations, e.g., 20 nM and 10 nM, respectively).
-
5 µL of a mixture containing GST-POI and Tb-anti-GST antibody (final concentrations, e.g., 50 nM and 2 nM, respectively).
-
-
Incubate the plate at room temperature for 60-180 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the PROTAC concentration to determine the extent of ternary complex formation.
Protocol 3: HiBiT-Based Cell Lytic Assay for Protein Degradation
This protocol describes an endpoint lytic assay to quantify POI degradation in cells using CRISPR/Cas9-engineered cell lines where the POI is endogenously tagged with a HiBiT peptide.[10][11]
Materials:
-
HiBiT-tagged POI cell line
-
LgBiT protein
-
Nano-Glo® Lytic Buffer containing lytic substrate
-
PROTAC compounds
-
White opaque 96-well or 384-well plates
-
Cell culture medium
Procedure:
-
Seed the HiBiT-tagged cells in a white opaque plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium.
-
Treat the cells with the PROTAC dilutions or vehicle control and incubate for the desired time (e.g., 2, 4, 8, 24 hours) at 37°C and 5% CO2.
-
Prepare the Nano-Glo® Lytic Reagent by mixing the LgBiT protein and lytic substrate in the provided buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the Nano-Glo® Lytic Reagent.
-
Incubate for 10 minutes at room temperature with gentle shaking to induce cell lysis and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescent signal to a vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax values.
Conclusion
This compound is a valuable and versatile building block for the generation of PROTAC and molecular glue libraries for high-throughput screening. The protocols and data presented in this application note provide a framework for the efficient discovery and characterization of novel degraders targeting a wide range of proteins. By employing a systematic HTS cascade incorporating biophysical and cell-based assays, researchers can effectively identify and optimize potent and selective protein degraders for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. promega.com [promega.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-5-PEG4-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when experiencing low degradation efficiency with Thalidomide-5-PEG4-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound based PROTAC?
A1: A this compound based PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system.[1][2][3] It consists of three key components: a ligand that binds to your protein of interest (POI), the thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG4 linker that connects the two.[3] By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[4][5][6] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[9][10]
Q2: I am observing little to no degradation of my target protein. What are the most common initial checkpoints to consider?
A2: When a PROTAC fails to induce degradation, the issue can often be traced back to a few key areas. Here are the initial troubleshooting steps:
-
Confirm PROTAC Integrity: Ensure the chemical structure, purity (>95%), and stability of your PROTAC stock solution.[11] Degradation during storage or in the experimental media can be a factor.
-
Verify CRBN Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[11][12][13]
-
Assess Target Engagement: Verify that your PROTAC is capable of independently binding to both your protein of interest (POI) and CRBN. This is referred to as binary engagement.
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the required ternary complex (POI-PROTAC-CRBN), which paradoxically reduces degradation efficiency.[14][15] It is crucial to test a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[11][14]
Q3: How does the PEG4 linker in my this compound PROTAC influence its activity?
A3: The linker is a critical determinant of PROTAC efficacy and is not merely a spacer.[7] Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex.[7][16][17]
-
Linker Length: An inappropriate linker length can be detrimental. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and CRBN.[7] Conversely, a linker that is too long can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination.[7] The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[7]
-
Linker Composition: PEG linkers, like the one in your PROTAC, are generally flexible and can improve the solubility and physicochemical properties of the molecule.[16][17]
Q4: My PROTAC isn't active in a particular cell line, even though the target protein is expressed. What could be the issue?
A4: A common reason for cell line-specific inactivity is differential expression of the E3 ligase.[12] You should verify the CRBN protein levels in the non-responsive cell line compared to a sensitive cell line using Western Blot.[12] Another possibility is poor cell permeability of the PROTAC in that specific cell line.[1][18]
Q5: Could my this compound PROTAC be causing off-target effects?
A5: Yes, this is a possibility. The thalidomide moiety itself can act as a "molecular glue" and induce the degradation of other proteins, known as neosubstrates (e.g., IKZF1, IKZF3, SALL4).[][20] This can lead to undesirable toxicities.[] If you suspect off-target effects, it is advisable to perform proteomic studies to assess changes in the global proteome upon PROTAC treatment.
Troubleshooting Guides
Problem 1: No or Low Degradation of the Target Protein
This is one of the most common issues encountered. The following workflow can help you systematically troubleshoot the problem.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Problem 2: The "Hook Effect" is Observed
The "hook effect" manifests as a bell-shaped dose-response curve, where degradation decreases at higher PROTAC concentrations.[14] This occurs due to the formation of binary complexes that are not productive for degradation.[14]
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation.[14]
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[14]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary complexes, thus reducing the hook effect.[14]
Data Presentation
The length of the PEG linker is a critical parameter for optimizing the efficacy of thalidomide-based PROTACs. The following table summarizes representative data on the impact of PEG linker length on the degradation of the BRD4 protein.
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[21] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific warhead and cell line. |
| 4 | BRD4 | Various | Variable | Variable | Often a good starting point for optimization, balancing flexibility and proximity. |
| 5 | BRD4 | Various | Variable | Variable | Longer linkers can sometimes improve efficacy but may also increase flexibility, leading to reduced potency. |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is compiled for illustrative purposes and direct comparisons across different studies should be made with caution due to variations in experimental conditions.[7][21]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This is the most common method to quantify the degradation of the target protein.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC stock solution in cell culture medium. Ensure the final vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.1%.[22]
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.[22]
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[22]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.[22]
-
Load equal amounts of protein per lane, separate by electrophoresis, and transfer to a PVDF membrane.[22]
-
Block the membrane and incubate with a primary antibody specific to your target protein, as well as a loading control (e.g., GAPDH, β-Actin).[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[11]
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
-
Analysis:
Experimental Workflow for Western Blotting
Caption: Experimental workflow for Western blotting.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol helps to verify the physical interaction between your POI and CRBN, mediated by the PROTAC.[11]
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC at an effective concentration and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
PROTAC Signaling Pathway
Caption: PROTAC mechanism of action leading to protein degradation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Section 1: Understanding PROTAC Solubility
Q1: Why do many thalidomide-based PROTACs exhibit poor solubility?
Thalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, composed of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker.[1] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond rule of 5" (bRo5) chemical space, which is typically associated with poor solubility and oral bioavailability.[1][2] The combination of a large, often hydrophobic surface area and the potential for strong crystal lattice energy contributes to their low solubility in aqueous buffers.[1][2]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental results and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Pharmacokinetic (PK) Data: Poor solubility can lead to low and variable oral absorption, resulting in misleading pharmacokinetic profiles.
Q3: How can I accurately measure the solubility of my PROTAC?
There are two main types of solubility assays: thermodynamic and kinetic.
-
Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution. It is a time-consuming but highly accurate measurement of a compound's intrinsic solubility.
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often more representative of how compounds are handled in screening assays.[1]
Section 2: Strategies for Improving PROTAC Solubility
Q4: How can the chemical structure of a PROTAC be modified to improve solubility?
Optimizing the chemical structure, particularly the linker, is a key strategy for improving solubility.
-
Linker Composition: Incorporating hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG) chains, can enhance aqueous solubility.[2][3] Replacing linear alkyl or ether linkers with structures containing basic nitrogen atoms (e.g., pyridinyl or piperazinyl groups) can also improve solubility.[4][5]
-
Linker Length: The length of the linker needs to be carefully optimized to balance improved solubility with the ability to form a stable ternary complex between the target protein and the E3 ligase.[1]
-
E3 Ligase Ligand: While thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide) are commonly used, newer CRBN ligands with improved physicochemical properties are being developed.[][7]
Q5: What formulation strategies can be used to enhance the solubility of a pre-synthesized PROTAC?
For an existing PROTAC with poor solubility, various formulation strategies can be employed:
-
Co-solvents: Using a small percentage of an organic co-solvent (e.g., DMSO, ethanol, PEG-400) in the aqueous buffer can help to keep the PROTAC in solution.[2]
-
pH Adjustment: If the PROTAC has ionizable groups, adjusting the pH of the buffer can increase its solubility. For basic compounds, a lower pH will increase solubility, while for acidic compounds, a higher pH is beneficial.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Eudragit) can create an amorphous form, which has a higher energy state and is more soluble than the crystalline form.[8][9][10]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.[1][11] These formulations encapsulate the PROTAC in oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[1]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-beta-cyclodextrin, can significantly improve the aqueous solubility and stability of thalidomide-based molecules.[12]
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][4][13]
Troubleshooting Guides
Problem 1: My PROTAC precipitates when I dilute my DMSO stock into aqueous buffer for a biochemical assay.
| Possible Cause | Troubleshooting Step |
| The final concentration of the PROTAC is above its kinetic solubility limit in the assay buffer. | 1. Determine the kinetic solubility of your PROTAC in the assay buffer (see protocol below). 2. Lower the final concentration of the PROTAC in the assay. 3. Increase the percentage of DMSO in the final assay buffer (typically up to 1-2%, but check for assay compatibility). |
| The PROTAC is "crashing out" of solution due to rapid dilution. | 1. Add the PROTAC stock solution to the assay buffer dropwise while vortexing to avoid localized high concentrations.[2] |
| The assay buffer composition is not optimal for your PROTAC's solubility. | 1. If your PROTAC has a basic moiety, try lowering the pH of the buffer. 2. If it has an acidic moiety, try increasing the pH. 3. Add a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer (check for assay compatibility). |
Problem 2: I am observing inconsistent results in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| The PROTAC is precipitating in the cell culture medium. | 1. Visually inspect the cell culture wells for any signs of precipitation after adding the PROTAC. 2. Decrease the final concentration of the PROTAC in the media. 3. Increase the serum concentration in the media, as serum proteins can sometimes help to solubilize hydrophobic compounds.[3] |
| The effective concentration of the PROTAC is lower than the nominal concentration due to poor solubility. | 1. Quantify the concentration of the dissolved PROTAC in your final assay medium using an analytical method like HPLC-UV to ensure you are working with the intended concentration.[3] |
Quantitative Data Summary
The following table summarizes the impact of different formulation strategies on the solubility of thalidomide-based PROTACs.
| PROTAC | Formulation Strategy | Solubility Enhancement | Reference |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to 2-fold increase in drug supersaturation compared to the pure amorphous form. | [8][10] |
| ARV-825 | Self-Nano Emulsifying Preconcentrate (SNEP) | Significantly enhanced solubility in aqueous and biorelevant media. | [9] |
| Thalidomide | Complexation with hydroxypropyl-beta-cyclodextrin | Aqueous solubility increased from 50 µg/mL to 1.7 mg/mL. | [12] |
Key Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well plates (clear for UV-Vis, black for nephelometry)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours on a plate shaker.
-
Measurement: Measure the turbidity (nephelometry) or light scattering (UV-Vis at a wavelength where the compound does not absorb, e.g., 620 nm) of each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity or light scattering is not significantly different from the buffer-only control.
Protocol: Amorphous Solid Dispersion (ASD) Preparation (Solvent Evaporation Method)
This protocol describes a general method for preparing an ASD to enhance PROTAC solubility.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, Soluplus®, Eudragit®)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. The drug loading (w/w %) can be varied (e.g., 10%, 20%).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven. This should be done at a temperature that does not cause degradation of the PROTAC.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: The dissolution properties of the ASD can then be compared to the crystalline PROTAC in a relevant aqueous buffer.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of thalidomide-based PROTAC-induced protein degradation.
Experimental Workflow: Troubleshooting PROTAC Solubility
Caption: Logical workflow for troubleshooting PROTAC solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. tandfonline.com [tandfonline.com]
- 7. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Improving Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs constructed using a Thalidomide-5-PEG4-NH2 E3 ligase-linker moiety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical building block, often referred to as an E3 ligase ligand-linker conjugate, used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three key parts:
-
Thalidomide: A well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
5-PEG4: A four-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are often incorporated to improve the solubility of the final PROTAC molecule and provide appropriate spatial orientation between the two ends of the molecule.[2][3][4]
-
-NH2 (Amine): A terminal amine group that serves as a reactive handle for conjugation with a corresponding functional group on your ligand for the protein of interest (POI), enabling the final assembly of the PROTAC.
Q2: Why is cell permeability a critical challenge for my final PROTAC conjugate?
A2: Cell permeability is essential for the efficacy of most PROTACs because their targets are typically intracellular proteins.[5] A PROTAC must cross the cell membrane to engage both its target protein and the E3 ligase machinery within the cell to form the necessary ternary complex (POI-PROTAC-E3 Ligase) that leads to protein degradation.[5] PROTACs often have high molecular weights (MW > 800 Da) and a large polar surface area (PSA), characteristics that fall "beyond the Rule of Five" (bRo5) and generally lead to poor passive diffusion across the lipid bilayer of the cell membrane.[6][7]
Q3: How does the PEG4 linker in my PROTAC influence its permeability?
A3: The PEG linker has a complex and multifaceted impact on permeability. While PEG chains enhance aqueous solubility, a prerequisite for absorption, they also increase the molecule's PSA, which can hinder membrane transit.[2][3][7] However, the flexible nature of PEG linkers can be advantageous. They can encourage the PROTAC to adopt folded, more compact conformations in the nonpolar environment of the cell membrane.[8][9] This "chameleon effect" can shield polar groups, reducing the effective PSA and facilitating cell entry.[6][9] The length of the PEG linker is a critical parameter to optimize, as shorter linkers can sometimes lead to better permeability, though this is not a universal rule.[10][11]
Q4: What is the "hook effect" and how does it relate to cell permeability?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[5][12] This occurs when excess PROTAC molecules form non-productive binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[5][12] While not a direct measure of permeability, poor cell permeability can complicate the interpretation of dose-response curves and may prevent the observation of a hook effect if sufficient intracellular concentrations are never reached.
Troubleshooting Guide
Issue 1: My PROTAC shows potent biochemical binding to its target and CRBN, but weak or no degradation activity in cell-based assays.
This is a common scenario that strongly suggests poor cell permeability is the limiting factor.
-
Step 1: Experimentally Confirm Low Permeability
-
Action: Perform a cell-free permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial assessment of passive diffusion. Follow up with a cell-based assay like the Caco-2 permeability assay for a more comprehensive evaluation that includes active transport and efflux.[1][13]
-
Interpretation: A low apparent permeability coefficient (Papp) in these assays confirms that the PROTAC is struggling to cross the cell membrane.
-
-
Step 2: Investigate Active Efflux
-
Action: If using the Caco-2 assay, calculate the efflux ratio by measuring permeability in both directions across the cell monolayer (apical to basolateral and basolateral to apical).
-
Interpretation: An efflux ratio significantly greater than 2 suggests your PROTAC is a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.[14]
-
-
Step 3: Implement Strategies to Improve Permeability (See Issue 2)
Issue 2: How can I modify my PROTAC, originally built with this compound, to improve its cell permeability?
If low permeability is confirmed, several rational design strategies can be employed.
-
Strategy 1: Linker Optimization
-
Rationale: The linker is a highly tunable component that significantly impacts physicochemical properties.[15][16]
-
Action:
-
Vary PEG Length: Synthesize analogs with shorter PEG linkers (e.g., PEG2, PEG3) or slightly longer ones.
-
Change Linker Composition: Replace the flexible PEG4 linker with a more rigid hydrocarbon or cyclic linker (e.g., a piperazine-based linker).[16] This can sometimes pre-organize the PROTAC into a more membrane-compatible conformation.
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the hydrogen bond donor count and improve permeability.[16][17][18]
-
-
-
Strategy 2: Employ a Prodrug Strategy
-
Rationale: Temporarily masking polar functional groups with lipophilic, cleavable moieties can enhance membrane transit.[1][16]
-
Action: Introduce a group (e.g., an ester) onto a polar site of the PROTAC, such as a carboxylic acid or a secondary amine on the POI ligand.[1][15] This "mask" is designed to be cleaved by intracellular enzymes (like esterases) to release the active PROTAC inside the cell.[1]
-
-
Strategy 3: Modify the POI Ligand
-
Rationale: Reducing the overall polarity of the molecule can improve passive diffusion.
-
Action: Identify solvent-exposed polar groups on the POI ligand that are not critical for target binding. Consider modifying them to be less polar (e.g., methylating a hydroxyl group).[1]
-
-
Strategy 4: Promote Favorable Conformations
-
Rationale: Encouraging the formation of intramolecular hydrogen bonds can cause the PROTAC to adopt a more compact, "ball-like" shape that shields its polar surface area, enhancing permeability.[8][15]
-
Action: This is a more complex medicinal chemistry challenge. It involves computational modeling and strategic placement of hydrogen bond donors and acceptors to favor a folded conformation in a nonpolar environment.[15]
-
Quantitative Data Summary
The following tables provide representative data to illustrate how modifications can impact PROTAC permeability.
Table 1: Impact of Linker Modification on Apparent Permeability (Papp)
| PROTAC Analog | Linker Composition | Molecular Weight (Da) | PAMPA Papp (x 10⁻⁶ cm/s) | Reference |
|---|---|---|---|---|
| PROTAC-1 | Thalidomide-PEG4-POI | ~950 | 0.6 | [11] |
| PROTAC-2 | Thalidomide-PEG2-POI | ~860 | 1.2 | [11] |
| PROTAC-3 | Thalidomide-Alkyl4-POI | ~890 | 0.05 | [10][11] |
| PROTAC-4 | Thalidomide-piperazine-POI | ~920 | 2.5 | [16] |
Note: Data are illustrative and actual results will vary based on the specific POI ligand.
Table 2: Effect of a Prodrug Strategy on Permeability and Cellular Activity
| Compound | Modification | Caco-2 Papp (x 10⁻⁶ cm/s) | Cellular DC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Parent PROTAC | Carboxylic Acid | 0.1 | >1000 | [1][15] |
| Prodrug PROTAC | Ethyl Ester Prodrug | 2.5 | 85 | [1][15] |
DC₅₀: Concentration for 50% degradation.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses passive permeability across an artificial lipid membrane.[13]
-
Materials:
-
PAMPA plate system (96-well format with a filter donor plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
-
-
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 10-50 µM. Ensure the final DMSO concentration is <1%.
-
Assemble and Incubate: Place the coated donor plate onto the acceptor plate. Add 200 µL of the donor solution to each donor well. Cover and incubate at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Use the final concentrations and standard equations to calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier, assessing both passive permeability and active transport.[14][19]
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC compound stock solution
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days until they form a differentiated, confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before starting the experiment.
-
Prepare Dosing Solution: Dilute the PROTAC stock solution in HBSS to the desired final concentration.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers.
-
-
Permeability Measurement (Basolateral to Apical - B to A): Repeat the process, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber. This is done to determine the efflux ratio.
-
Quantification and Calculation: Analyze the concentration of the PROTAC in all samples by LC-MS/MS. Calculate Papp values for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing the Hook Effect with Thalidomide-5-PEG4-NH2 Based Degraders
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to effectively address the "hook effect" when working with Thalidomide-5-PEG4-NH2 based degraders.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC and molecular degrader experiments?
A1: The "hook effect" is a paradoxical phenomenon where the efficacy of a degrader, such as one based on this compound, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal protein degradation is observed at an optimal, intermediate concentration. At supra-optimal concentrations, the degradation efficiency is significantly reduced.[1][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high degrader concentrations.[1][2][4] For degradation to occur, a productive ternary complex consisting of the target protein, the degrader, and an E3 ligase (in this case, Cereblon, which is recruited by the thalidomide (B1683933) moiety) must form.[] At excessive concentrations, the degrader can independently bind to either the target protein or the E3 ligase, forming binary complexes that are unable to initiate ubiquitination and subsequent proteasomal degradation. These non-productive binary complexes sequester the necessary components, thereby inhibiting the formation of the productive ternary complex.[1][3]
Q3: Why is it critical to identify and address the hook effect in my experiments?
A3: Failing to account for the hook effect can lead to the misinterpretation of experimental data. A potent degrader might be incorrectly classified as inactive if it is tested at concentrations that fall on the inhibitory side of the dose-response curve.[1][2] Understanding the hook effect is essential for accurately determining key efficacy parameters such as the maximal degradation level (Dmax) and the half-maximal degradation concentration (DC50), which are vital for structure-activity relationship (SAR) studies and lead optimization.[2]
Q4: What factors can influence the magnitude and onset of the hook effect?
A4: Several factors can modulate the hook effect, including:
-
Degrader Concentration: This is the most direct contributor, with high concentrations favoring the formation of binary complexes.[1]
-
Binding Affinities: The relative binding affinities of the degrader for the target protein and the E3 ligase play a crucial role. Imbalanced affinities can exacerbate the hook effect.
-
Cooperativity: Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, can stabilize the ternary complex and mitigate the hook effect.[6]
-
Cellular Context: The intracellular concentrations of the target protein and the E3 ligase, as well as the activity of cellular efflux pumps, can influence the effective intracellular concentration of the degrader and thus the manifestation of the hook effect.[1]
-
Linker Length and Composition: The PEG4 linker in this compound influences the geometry and stability of the ternary complex, which can impact the hook effect.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying, characterizing, and mitigating the hook effect in your experiments with this compound based degraders.
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
This is the classic indicator of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use a broad range of concentrations with at least half-log dilutions to accurately identify the optimal concentration for maximal degradation.[1][2]
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1]
-
Perform a Time-Course Experiment: Assess target degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation and ternary complex formation.[1]
-
Issue 2: Weak or no degradation is observed at expected active concentrations.
This could be due to testing at a concentration that falls within the hook effect region.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible that the tested concentrations are already in the inhibitory range of the hook effect. Test a much broader range of concentrations, including very low (picomolar) to high (micromolar) levels.[7]
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at various degrader concentrations. Techniques like AlphaLISA, TR-FRET, or NanoBRET can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[2][7]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the degrader, potentially masking its true degradation potential. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess cell permeability.[7]
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments with a this compound based degrader targeting BRD4, illustrating the hook effect.
Table 1: Dose-Response of BRD4 Degradation
| Degrader Concentration (nM) | % BRD4 Degradation (Western Blot) |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Ternary Complex Formation (AlphaLISA)
| Degrader Concentration (nM) | AlphaLISA Signal (Arbitrary Units) |
| 0.1 | 5000 |
| 1 | 15000 |
| 10 | 40000 |
| 100 | 55000 (Maximal Formation) |
| 1000 | 25000 |
| 10000 | 8000 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol allows for the quantification of target protein degradation following treatment with a this compound based degrader.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Degrader Treatment: Treat the cells with a serial dilution of the degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[1][8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the degrader concentration to visualize the dose-response curve.[2]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This is a proximity-based assay to quantify the formation of the degrader-induced ternary complex in vitro.
-
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound based degrader in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1).
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and degrader dilutions. Include controls with no degrader and no proteins.
-
Incubate the plate to allow for ternary complex formation.[9]
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the degrader concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[6]
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Optimizing Reaction Conditions for Coupling Thalidomide-5-PEG4-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thalidomide-5-PEG4-NH2 in coupling reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your experimental workflow and enhance success rates.
Troubleshooting Guide
Encountering issues during a coupling reaction is a common challenge. This guide addresses specific problems you might face when working with this compound, offering probable causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Carboxylic Acid Activation: The carboxylic acid on your protein of interest is not being properly activated by the coupling reagents. | • Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions.[1] • Use a 1:1 or slightly higher molar ratio of coupling reagent to your carboxylic acid.[2] • For EDC couplings, consider adding an NHS or Sulfo-NHS ester to improve efficiency and stability of the activated intermediate.[1] The activation is most efficient at pH 4.5-7.2.[1][2] |
| Degradation of Reagents: this compound or coupling reagents may have degraded due to improper storage. | • Store this compound at -20°C as recommended.[3][4][5] • Aliquot reagents to avoid multiple freeze-thaw cycles. | |
| Suboptimal Reaction pH: The pH of the reaction mixture is not optimal for the coupling reaction. | • The reaction of an NHS-activated molecule with a primary amine is most efficient at pH 7-8.[1][6] For the initial activation with EDC, a pH of 4.7-6 is recommended.[1] | |
| Presence of Nucleophilic Contaminants: Buffers or solutions contain primary amines (e.g., Tris, glycine) that compete with this compound. | • Use amine-free buffers such as MES for the activation step and phosphate-buffered saline (PBS) for the coupling step.[1] | |
| Precipitation of Reactants or Product | Poor Solubility: Your protein of interest or the final conjugate may have limited solubility in the chosen reaction buffer. The thalidomide (B1683933) moiety is relatively hydrophobic. | • The PEG4 linker on this compound is designed to improve water solubility.[3] • Consider adding a small percentage (e.g., 5-20%) of a water-miscible organic co-solvent like DMSO to the reaction buffer to improve solubility.[1] |
| Over-Crosslinking/Labeling: Excessive coupling of the thalidomide derivative to your protein can alter its isoelectric point and lead to precipitation. | • Carefully control the molar ratio of this compound to your protein. Start with a lower ratio and optimize as needed. | |
| Difficulty in Purifying the Final Product | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient quenching leads to a complex mixture. | • Monitor the reaction progress using techniques like HPLC or LC-MS to ensure completion.[2][7] • After the reaction, quench any unreacted activated esters with an excess of a small-molecule amine like glycine (B1666218) or Tris, if compatible with your downstream application. |
| Formation of Side Products: Undesired reactions may be occurring, complicating the purification process. | • Optimize reaction conditions (pH, temperature, time) to minimize side reactions. • Employ appropriate chromatography techniques (e.g., size exclusion, ion exchange, or reversed-phase HPLC) for purification. |
Frequently Asked Questions (FAQs)
1. What is the role of each component in the coupling reaction?
-
This compound: This is your labeling reagent. The terminal primary amine (-NH2) is the nucleophile that will form an amide bond with an activated carboxylic acid on your molecule of interest.[3][5]
-
Your Molecule (e.g., Protein): This contains the carboxylic acid group(s) (-COOH) that you will activate for the coupling reaction.
-
Coupling Reagent (e.g., EDC, HATU): These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[8][9]
-
Additive (e.g., NHS, HOBt): These can be used with coupling reagents like EDC to form a more stable activated intermediate, which can improve reaction efficiency and reduce side reactions.[1][10]
-
Base (e.g., DIPEA): A non-nucleophilic base is often used to neutralize acids formed during the reaction and to ensure the amine on the PEG linker is deprotonated and thus nucleophilic.[7]
2. What are the optimal storage and handling conditions for this compound?
It is recommended to store this compound at -20°C.[3][4][5] For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to protect the compound from moisture.[4] Given thalidomide's history, it is crucial to handle the compound with appropriate safety precautions, especially considering its teratogenic potential.[11][12][13]
3. How can I monitor the progress of my coupling reaction?
The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] These methods can help you distinguish between the starting materials and the final product, allowing you to determine when the reaction is complete.
4. Why is the pH of the reaction important?
The pH is critical for a successful coupling reaction. The activation of the carboxylic acid with EDC is most efficient under slightly acidic conditions (pH 4.5-6.0).[1][2] However, the subsequent reaction with the amine of this compound is more efficient at a neutral to slightly basic pH (7.0-8.0), where the amine is deprotonated and more nucleophilic.[1][6] A two-step procedure with a pH shift is often recommended for optimal results.[1]
5. What are common coupling reagents to use with this compound?
Commonly used coupling reagents for forming an amide bond between a carboxylic acid and an amine include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][5][8][10] The choice of reagent can depend on the specific properties of the molecules you are coupling.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Protein
This protocol provides a general starting point for the coupling reaction. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for your specific application.
Materials:
-
Protein with accessible carboxylic acid groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of your protein in the Activation Buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in either anhydrous DMSO or water immediately before use.[1]
-
-
Activation of Carboxylic Acid:
-
To your protein solution in Activation Buffer, add EDC and Sulfo-NHS. A molar excess of 5-10 fold over the protein is a good starting point.
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.[7]
-
-
Coupling Reaction:
-
Adjust the pH of the activated protein solution to 7.2-7.5 by adding the Coupling Buffer.
-
Immediately add the desired molar excess of this compound to the reaction mixture.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and LC-MS to confirm successful coupling and determine the degree of labeling.
-
Protocol 2: Quality Control using HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method to assess the purity of your final conjugate and to separate it from unreacted starting materials.
-
Column: A reverse-phase C18 column is often suitable for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes can be used to elute the components.
-
Detection: Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the thalidomide chromophore.
By comparing the chromatograms of the starting materials and the final reaction mixture, you can assess the extent of the reaction and the purity of your product.
Visual Guides
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction for coupling this compound to a carboxylic acid-containing molecule using EDC and Sulfo-NHS.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. Thalidomide-5-(PEG4-amine) | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-5-(PEG4-amine) | AxisPharm [axispharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Guide To Thalidomide | OCTAGONCHEM [octagonchem.com]
- 12. Thalidomide - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Stability of Thalidomide-5-PEG4-NH2 in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-5-PEG4-NH2 in biological media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic, bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a four-unit polyethylene (B3416737) glycol (PEG4) linker with a terminal amine group (-NH2).[1][2][3] This amine group allows for conjugation to a ligand that binds to a target protein of interest, creating a PROTAC that can induce the degradation of that specific protein.[1]
Q2: What is the expected stability of this compound in biological media?
Direct, peer-reviewed stability data for this compound in various biological media is not extensively available. However, its stability is influenced by its two main components: the thalidomide core and the PEG linker.[4]
-
Thalidomide Core: The thalidomide molecule itself is susceptible to hydrolysis in aqueous solutions at physiological pH (~7.4).[4] The half-life of thalidomide under these conditions can range from 5 to 12 hours.[4][5][6] Hydrolysis primarily occurs at the amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings.[4]
-
PEG Linker: The PEG linker is incorporated to improve the aqueous solubility and potentially the stability of the molecule.[4][7][8] PEGylation can shield molecules from enzymatic degradation and aggregation.[4][9]
It is crucial for researchers to experimentally determine the stability of this compound in their specific experimental system.[4] One supplier notes that the free form of the compound may be unstable and suggests considering the more stable hydrochloride salt form.[1]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[10][11] It is advisable to keep the compound sealed and protected from moisture.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and other PROTAC molecules.
Issue 1: Inconsistent or non-reproducible results in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in cell culture media. | Assess the stability of your compound in the specific cell culture medium over the time course of your experiment.[12] Consider performing a time-course experiment to determine the optimal incubation time. |
| Poor cell permeability. | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[12][13] If poor permeability is suspected, consider modifying the linker to improve physicochemical properties.[12] |
| "Hook effect" at high concentrations. | High concentrations of PROTACs can lead to the formation of non-productive binary complexes instead of the required ternary complex for degradation, reducing efficacy.[12] Perform a wide dose-response experiment to identify the optimal concentration range.[12] |
| Cell health and confluency. | Variations in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[12] Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[12] |
Issue 2: Lack of target protein degradation.
| Possible Cause | Troubleshooting Steps |
| Compound instability. | Confirm the stability of this compound in your experimental media.[12] |
| Suboptimal ternary complex formation. | The geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase) is critical for ubiquitination. The linker length and composition play a significant role.[12] Consider using biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.[12] |
| No ubiquitination of the target protein. | Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination.[12] Perform an in-vitro or in-cell ubiquitination assay to verify if the target protein is being ubiquitinated in the presence of the PROTAC.[12] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Biological Media (e.g., Plasma, Serum, Cell Culture Media)
This protocol provides a general framework for determining the stability of this compound. It is essential to optimize this protocol for your specific biological matrix and analytical instrumentation.
Materials:
-
This compound
-
Biological matrix (e.g., human plasma, rat serum, DMEM)
-
Incubator (37°C)
-
LC-MS/MS system
-
Internal Standard (IS) (a structurally similar compound not present in the matrix)
-
Quenching/Extraction Solvent (e.g., cold acetonitrile (B52724) with 0.1% formic acid and IS)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in the biological matrix to the desired final concentration.
-
-
Incubation:
-
Incubate the working solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample. The 0-minute time point represents the initial concentration.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a microcentrifuge tube containing the cold quenching/extraction solvent to stop any enzymatic or chemical degradation and precipitate proteins.[14]
-
Vortex the samples vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Data Presentation:
Summarize the quantitative stability data in a clear and structured table for easy comparison across different biological media or experimental conditions.
| Biological Medium | Time (minutes) | % Remaining (Mean ± SD) | Half-life (t½, minutes) |
| Human Plasma | 0 | 100 | |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 240 | |||
| Rat Serum | 0 | 100 | |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 240 | |||
| DMEM + 10% FBS | 0 | 100 | |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological media.
Caption: Potential hydrolytic degradation pathways of the thalidomide core in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [nhsjs.com]
- 8. nhsjs.com [nhsjs.com]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC Ternary Complex Stability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining PROTAC (Proteolysis Targeting Chimera) design to enhance ternary complex stability.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't inducing target degradation. How do I know if ternary complex formation is the issue?
A1: A lack of target degradation can stem from several issues, but inefficient ternary complex formation is a primary suspect. Before proceeding to complex biophysical assays, consider these initial checks:
-
Component Integrity: Verify the purity and activity of your target protein and E3 ligase. Aggregated or misfolded proteins will not form a stable complex.
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC using methods like NMR and mass spectrometry.
-
Binary Engagement: Ensure your PROTAC binds to both the target protein and the E3 ligase independently. A lack of binary affinity for either protein will preclude ternary complex formation.
-
Cellular Context: In-cell assays are critical as the cellular environment can influence complex formation.[1][2][3]
If these initial checks are satisfactory, direct measurement of ternary complex formation is the next logical step.
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
A2: The "hook effect" is a phenomenon observed in proximity-based assays (e.g., AlphaLISA, HTRF, NanoBRET™) where the signal decreases at high PROTAC concentrations.[2][4] This occurs because excess PROTAC saturates the target protein and E3 ligase, favoring the formation of binary complexes (Target-PROTAC and E3-PROTAC) over the desired ternary complex (Target-PROTAC-E3).[2][4]
Mitigation Strategies:
-
PROTAC Titration: Perform a dose-response curve with a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[2][4]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can shift the hook effect to higher PROTAC concentrations.[4]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.[4]
Q3: How does the choice of E3 ligase impact ternary complex stability?
A3: The choice of E3 ligase is a critical determinant of PROTAC effectiveness and ternary complex stability.[5] Different E3 ligases, such as Von Hippel-Lindau (VHL) and Cereblon (CRBN), have distinct surface topographies and potential protein-protein interaction sites.[6][7] The success of a PROTAC often depends on the precise combination of the E3 ligase ligand and the target-recruiting warhead.[5] For example, the same warhead linked to different E3 ligase recruiters can result in vastly different degradation profiles for the same target, underscoring the importance of the specific protein-protein interactions formed in the ternary complex.[6]
Q4: What is cooperativity and why is it important for ternary complex stability?
A4: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. It is a key factor in the stability of the ternary complex.[8][9]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., E3-PROTAC) increases the affinity for the target protein, leading to a more stable ternary complex.[8]
-
Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the target protein, resulting in a less stable ternary complex.[8]
-
Non-cooperative (α = 1): The binding of the two proteins is independent.[8]
PROTACs with high positive cooperativity often exhibit more efficient target degradation because the favorable protein-protein interactions within the ternary complex stabilize the assembly, allowing for efficient ubiquitination.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak ternary complex formation in biochemical assays | Poor protein quality (aggregation, misfolding). | Verify protein integrity using Dynamic Light Scattering (DLS). |
| Inactive protein. | Confirm protein activity through functional assays. | |
| Incorrect buffer conditions. | Optimize buffer pH, salt concentration, and additives. | |
| Suboptimal PROTAC linker. | Synthesize analogs with varying linker lengths, rigidities, and attachment points.[11][12] | |
| Discrepancy between biochemical and cellular assay results | Lack of cell permeability of the PROTAC. | Assess cell permeability using assays like the cellular thermal shift assay (CETSA).[2] |
| Rapid metabolism of the PROTAC in cells. | Evaluate PROTAC stability in cell lysates and medium using LC-MS/MS.[2] | |
| The cellular environment provides a scaffold that stabilizes weak interactions not recapitulated in vitro.[2] | Utilize in-cell assays like NanoBRET™ to confirm ternary complex formation in a live-cell context.[1][3] | |
| High affinity binary binding but poor ternary complex formation | Steric clashes between the target protein and E3 ligase. | Modify the linker length or attachment points to allow for a more favorable orientation of the two proteins.[13] |
| Negative cooperativity. | Redesign the PROTAC to promote favorable protein-protein interactions. Consider computational modeling to predict favorable geometries.[14][15] | |
| Ternary complex forms but no degradation is observed | Unproductive ternary complex geometry. | The orientation of the complex may not be optimal for the E3 ligase to ubiquitinate the target. Redesign the PROTAC linker to alter the relative orientation of the proteins. |
| Insufficient accessible lysine (B10760008) residues on the target protein surface in the formed complex. | Use computational modeling to predict lysine accessibility in the ternary complex and redesign the PROTAC to expose them.[16] |
Quantitative Data Summary
Table 1: Biophysical Characterization of MZ1-Induced Ternary Complex Formation
| Interaction | Assay | Binding Affinity (KD) |
| MZ1 + VHL | SPR | 29 nM[17][18] |
| ITC | 66 nM[17][18] | |
| MZ1 + Brd4BD2 | SPR | 1 nM[17][18] |
| ITC | 4 nM[17][18] | |
| VHL + (MZ1-Brd4BD2) | SPR | 1.1 nM |
| ITC | 4 nM[17] |
This data demonstrates the positive cooperativity of the VHL:MZ1:Brd4BD2 ternary complex. The affinity of VHL for the pre-formed MZ1-Brd4BD2 complex is significantly higher than for MZ1 alone.
Table 2: Impact of Linker Length on Ternary Complex Dissociation Half-Life and Target Degradation
| PROTAC | Target | Ternary Complex Half-Life (t1/2) | Initial Degradation Rate |
| MZ1 | Brd4BD2 | Long | Fast |
| MZ1 | Brd2BD2 | Long | Fast |
| MZ1 | Brd3BD2 | Short | Slow |
This table illustrates that a longer ternary complex half-life, indicating greater stability, correlates with a faster rate of intracellular target degradation.[8]
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary binding affinity and kinetics. Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.[8]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
-
Binary Titrations:
-
Titrate the PROTAC into a solution containing the target protein to determine the binary binding affinity and thermodynamics.
-
In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
-
Cell Line Preparation: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor) in a suitable cell line.
-
Assay Setup:
-
Label the HaloTag®-E3 ligase with a fluorescent ligand.
-
Add the PROTAC at various concentrations to the cells.
-
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex in live cells.[1][3]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting PROTAC design.
Caption: The concept of cooperativity in ternary complex formation.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTACs Technical Support Center: Mitigating Steric Hindrance with PEG4 Linkers
Welcome to the PROTACs Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mitigating steric hindrance in Proteolysis Targeting Chimeras (PROTACs) using PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs and how does it affect their function?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes a chemical reaction or interaction. In the context of PROTACs, it can prevent the formation of a stable and productive ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[1] This can occur due to bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface of the ternary complex.[1] Ultimately, steric hindrance can lead to reduced ubiquitination of the target protein and, consequently, poor degradation efficiency.[2]
Q2: How can a PEG4 linker help mitigate steric hindrance?
A2: A Polyethylene Glycol (PEG) linker, particularly a PEG4 linker, can help mitigate steric hindrance in several ways:
-
Optimal Length: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase.[2] A PEG4 linker provides sufficient length (approximately 14-15 atoms) to span the distance between the POI and the E3 ligase, allowing for the formation of a stable ternary complex without significant steric strain.[3]
-
Flexibility: PEG linkers are flexible, which allows the PROTAC to adopt various conformations. This flexibility can be advantageous in accommodating the specific structural requirements of the ternary complex and avoiding steric clashes.[4]
-
Hydrophilicity: PEG linkers are hydrophilic, which can improve the solubility of the entire PROTAC molecule.[5] Poor solubility can lead to aggregation and hinder the PROTAC's ability to engage with its targets effectively.
Q3: What are the signs that steric hindrance might be an issue in my PROTAC experiment?
A3: Several experimental observations can suggest that steric hindrance is negatively impacting your PROTAC's performance:
-
Poor Degradation Efficiency: High DC50 (half-maximal degradation concentration) and low Dmax (maximum degradation) values in cellular assays, despite good binary binding affinities of the warhead and E3 ligase ligand to their respective targets.[1]
-
Weak Ternary Complex Formation: Difficulty in detecting a stable ternary complex in biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1]
-
Prominent "Hook Effect": A significant decrease in target protein degradation at high PROTAC concentrations.[6] This occurs when the PROTAC preferentially forms binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, which can be exacerbated by steric hindrance.[6]
Q4: Besides using a PEG4 linker, what other strategies can be employed to overcome steric hindrance?
A4: While PEG4 linkers are a valuable tool, other strategies can also be effective:
-
Varying Linker Length: Systematically synthesizing and testing PROTACs with different PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) can help identify the optimal length for a specific target and E3 ligase pair.[6]
-
Changing the Linker Attachment Point: Altering the position where the linker is attached to the warhead or the E3 ligase ligand can change the relative orientation of the recruited proteins and alleviate steric clashes.[1]
-
Computational Modeling: Molecular docking and modeling can be used to predict the structure of the ternary complex and identify potential steric clashes, guiding the rational design of new PROTACs.[3]
-
Using Rigid Linkers: In some cases, a more rigid linker (e.g., containing cyclic structures or alkynes) can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby reducing the entropic penalty of binding.[6]
Troubleshooting Guides
Issue 1: My PROTAC with a PEG4 linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to determine the optimal length for your specific system.[6] |
| Poor Cell Permeability | Although PEG linkers can improve solubility, excessive hydrophilicity might hinder passive diffusion across the cell membrane.[4] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Inefficient Ternary Complex Formation | The flexibility of the PEG4 linker may not be ideal for the specific protein-protein interactions required for your target. Use biophysical assays like SPR or NanoBRET to assess ternary complex formation directly.[2] Consider exploring different linker compositions or attachment points. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the course of your experiment using techniques like LC-MS. |
Issue 2: I observe a pronounced "hook effect" at low concentrations of my PEG4-linked PROTAC.
| Possible Cause | Suggested Solution |
| High Affinity Binary Interactions | The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, favoring the formation of binary complexes.[6] Consider designing PROTACs with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
| Suboptimal Linker Conformation | The PEG4 linker might be adopting conformations that favor binary complex formation over the productive ternary complex. Experiment with different linker lengths or introduce some rigidity into the linker to influence its conformational preferences. |
| Negative Cooperativity | Steric hindrance can lead to negative cooperativity, where the binding of one protein partner hinders the binding of the other.[1] Modifying the linker to improve the geometry of the ternary complex can enhance positive cooperativity and mitigate the hook effect. |
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | DC50 (nM)[4] | Dmax (%)[4] |
| PROTAC 1 | PEG2 | 833.9 | 1.9 | 175.0 | 4 | 12 | >1000 | <20 |
| PROTAC 2 | PEG4 | 921.0 | 2.8 | 193.0 | 4 | 14 | 30 | >90 |
| PROTAC 3 | PEG6 | 1009.1 | 3.7 | 211.0 | 4 | 16 | 85 | >90 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM)[4] | Dmax (%)[4] |
| PROTAC A | PEG3 | 15.2 | 85 |
| PROTAC B | PEG4 | 8.5 | 92 |
| PROTAC C | PEG5 | 12.1 | 90 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a Protein of Interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., an alkyne).
-
E3 ligase ligand with a suitable functional group (e.g., an amine, like in pomalidomide).
-
Bifunctional PEG linker (e.g., HOOC-PEG4-N3).
-
Coupling reagents (e.g., HATU, DIPEA).
-
Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate (B86663) and sodium ascorbate).
-
Anhydrous solvents (e.g., DMF, t-BuOH/H2O).
-
LC-MS for reaction monitoring.
-
Preparative HPLC for purification.
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG4-N3) in an appropriate solvent like DMF.[4]
-
Add coupling reagents such as HATU and DIPEA.[4]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.[4]
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[4]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[4]
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[4]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
6-well plates.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.[4]
-
-
Detection and Analysis:
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Thalidomide-Based PROTAC Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic (PK) properties of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do thalidomide-based PROTACs often exhibit poor pharmacokinetic properties?
Thalidomide-based PROTACs are complex, high molecular weight molecules (often >700 Da) that typically fall "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of a molecule.[1][2] This inherent size and complexity, consisting of a target protein ligand, a thalidomide-based Cereblon (CRBN) E3 ligase ligand, and a linker, often leads to poor aqueous solubility, low cell permeability, and potential metabolic instability.[3][4][5] These factors collectively contribute to challenges in achieving favorable pharmacokinetic profiles, such as low oral bioavailability.[2][3]
Q2: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in a decrease in degradation efficiency.[6] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7][8] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax).[6][9] For in vivo studies, concentrations should be selected to achieve maximal degradation without entering the hook effect range.[9]
Q3: How does the choice of E3 ligase ligand affect the pharmacokinetic properties of a PROTAC?
The choice of E3 ligase ligand can significantly impact a PROTAC's physicochemical and pharmacokinetic properties.[10] While both Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used E3 ligases, CRBN ligands like thalidomide (B1683933) and its analogs are generally smaller and possess more favorable drug-like properties compared to VHL ligands.[] This can translate to improved cell permeability and metabolic stability.[12] However, the expression levels of the corresponding E3 ligase in the target tissue can also influence the PROTAC's tissue specificity and overall efficacy.[10]
Q4: What role does the linker play in determining the pharmacokinetic properties of a PROTAC?
The linker is a critical component that significantly influences a PROTAC's efficacy and pharmacokinetic profile.[9] Its composition, length, and rigidity can impact solubility, permeability, and metabolic stability.[13][14] For instance, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can enhance aqueous solubility, but may decrease cell permeability.[10][15] Conversely, more hydrophobic alkyl linkers can improve permeability but potentially reduce solubility.[9][16] Optimizing the linker is a key strategy for improving the overall DMPK properties of a PROTAC.[17]
Section 2: Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty dissolving the PROTAC in aqueous buffers or cell culture media.[15]
-
Precipitation of the compound observed during experiments.[1]
-
Inconsistent and irreproducible results in biological assays.[15]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Lipophilicity and Molecular Weight | Modify the linker by incorporating more polar functional groups or using a PEG linker to increase hydrophilicity.[9][10] |
| Crystalline Solid Form | Consider formulation strategies such as creating an amorphous solid dispersion (ASD) to improve the dissolution rate.[15] |
| Precipitation in Cell Culture Media | Decrease the final concentration of the PROTAC, increase the serum concentration in the media, or test different dilution methods.[15] |
Issue 2: Low Metabolic Stability
Symptoms:
-
Rapid clearance and short half-life in vivo.
-
Low exposure in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Metabolism by Phase I or Phase II Enzymes | Incubate the PROTAC with liver microsomes to assess in vitro metabolic stability.[9][] Use mass spectrometry to identify the sites of metabolic degradation.[9] |
| Labile Chemical Moieties | Modify the linker or other parts of the PROTAC to replace metabolically labile groups with more stable alternatives, such as incorporating heterocyclic rings.[9] |
Issue 3: Off-Target Effects
Symptoms:
-
Degradation of proteins other than the intended target.[9]
-
Unexpected cellular phenotypes.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-Specific Binding of the PROTAC | Perform global proteomics analysis to identify unintended protein degradation.[6] |
| Degradation-Independent Pharmacological Effects | Synthesize a negative control PROTAC with a modified thalidomide ligand that does not bind to CRBN to confirm that the observed effects are degradation-dependent.[9] |
| Pomalidomide-Induced Degradation of Zinc-Finger Proteins | Modify the pomalidomide (B1683931) moiety, for example at the C5 position, to reduce off-target degradation of zinc-finger proteins.[19] |
Section 3: Quantitative Data
Table 1: Pharmacokinetic Parameters of Selected Thalidomide-Based PROTACs [20]
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/h/kg) | Vss (mL/kg) |
| ARV-110 | AR | Rat | 10 mg/kg, PO | 150 | 4 | 5.2 | 1200 | 30 | 138 | 1.2 |
| ARV-471 | ER | Rat | 10 mg/kg, PO | 250 | 2 | 8.1 | 2500 | 45 | 67 | 0.9 |
| dBET1 | BRD4 | Mouse | 30 mg/kg, IP | 5000 | 0.5 | 3.5 | 15000 | N/A | 33 | 0.2 |
Note: Direct comparison should be made with caution as experimental conditions can significantly influence results.[20]
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC.[1][15]
Materials:
-
PROTAC compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Dispense Stock Solution: In triplicate, dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Filtration/Centrifugation: Remove undissolved precipitate by filtering the samples or by centrifugation.
-
Analysis: Quantify the concentration of the dissolved PROTAC in the supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Protocol 2: Western Blotting for Protein Degradation
This protocol provides a general method for assessing target protein degradation induced by a PROTAC.[6][9]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane and probe with primary antibodies for the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Section 5: Visualizations
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. explorationpub.com [explorationpub.com]
- 19. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Western Blots for Protein Degradation
Welcome to the technical support center for troubleshooting unexpected results in Western blots focused on protein degradation. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and achieve reliable, reproducible data.
Frequently Asked Questions (FAQs)
High Background
Q1: I'm observing high background on my Western blot, obscuring my protein of interest. What are the common causes and solutions?
High background can be a significant issue, making it difficult to accurately detect and quantify your target protein. It can manifest as a uniform dark haze or as multiple non-specific bands.[1]
Common Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Optimize your blocking agent; common choices are non-fat dry milk and bovine serum albumin (BSA). For phosphoprotein detection, BSA is generally preferred.[1] Increase the concentration of the blocking reagent (e.g., from 5% to 7%) or extend the blocking time.[2] Adding a detergent like Tween 20 to the blocking and wash buffers can also help minimize background.[3][4] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong signal for your target protein.[1][4] |
| Inadequate Washing | Increase the number and duration of wash steps to effectively remove unbound antibodies.[2][3] |
| Membrane Drying | Ensure the membrane remains hydrated throughout the incubation and washing steps.[4] |
| Non-specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. If bands appear, consider using a different or pre-adsorbed secondary antibody.[2] |
| Contaminated Buffers | Use fresh, sterile buffers for all steps to avoid contamination.[5] |
No Signal or Weak Signal
Q2: My Western blot shows no bands or very faint bands for my target protein. What should I troubleshoot?
The absence of a signal can be frustrating, but a systematic approach can help identify the root cause.
Common Causes & Solutions
| Cause | Solution |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[6][7] For large proteins, consider a wet transfer with a longer transfer time. For small proteins, use a membrane with a smaller pore size (0.2 µm) and potentially reduce the transfer time.[8][9] |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody.[5][10] Consider incubating the primary antibody overnight at 4°C to enhance binding.[3][9] |
| Inactive Antibody | Verify the activity of your antibodies with a dot blot. Ensure antibodies have been stored correctly and have not expired.[3][5] |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[5][6] If the target is known to have low expression, consider enriching your sample using techniques like immunoprecipitation.[11] |
| Protein Degradation | Always include protease and phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C during preparation.[8][11][12] Use fresh samples whenever possible.[12] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[11] |
| Substrate Issues | Make sure your detection substrate (e.g., ECL) has not expired and is active. Increase the incubation time with the substrate or the exposure time during imaging.[3][5] |
Unexpected or Multiple Bands
Q3: I'm seeing bands at unexpected molecular weights or multiple bands when I expect a single band. What could be the reason?
Unexpected bands can arise from several factors, from protein modifications to technical issues.
Common Causes & Solutions
| Cause | Solution |
| Protein Degradation | The presence of bands at a lower molecular weight than expected can indicate protein degradation. Use fresh samples and ensure adequate protease inhibitors are in your lysis buffer.[7][11] |
| Post-Translational Modifications (PTMs) | Modifications like ubiquitination and glycosylation can cause proteins to migrate at a higher molecular weight than predicted.[13][14] |
| Splice Variants or Isoforms | Your antibody may be detecting different isoforms of the target protein.[5][11] |
| Non-specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Use a highly specific antibody and consider performing a BLAST search to check for potential cross-reactivity.[14][15] |
| Sample Overloading | Loading too much protein can lead to "ghost bands" and other artifacts.[7] |
| Incomplete Sample Reduction | If disulfide bonds are not fully reduced, proteins may form dimers or multimers, appearing as higher molecular weight bands. Ensure fresh reducing agents like DTT or β-mercaptoethanol are used in the sample buffer.[5] |
Irregular Band Appearance
Q4: My protein bands are smiling, smeared, or uneven. How can I improve their appearance?
The shape and clarity of your bands are crucial for accurate quantification.
Common Causes & Solutions
| Cause | Solution |
| "Smiling" Bands | This is often caused by the gel running too hot due to high voltage. Reduce the voltage and consider running the gel on ice or in a cold room.[7][15] |
| Smeared Lanes | Sample degradation or overloading can cause smearing.[11] Ensure your samples are properly prepared and consider loading less protein.[15] |
| Uneven Bands | This can result from uneven gel polymerization or an improperly assembled transfer sandwich. Ensure there are no air bubbles between the gel and the membrane.[6][15][16] Using a roller can help remove bubbles.[15] Inconsistent loading can also be a factor; consider using a loading control and quantifying protein concentration accurately.[17][18] |
Experimental Protocols
Standard Western Blot Protocol for Protein Degradation Analysis
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to prevent degradation of the target protein.[8][12]
-
Quantify protein concentration using a method like the Bradford or BCA assay.[17][18]
-
Mix the protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 70-95°C for 5-10 minutes to denature the proteins.[3][17]
-
-
SDS-PAGE:
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with wash buffer.[3]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL).
-
Capture the signal using an imaging system or X-ray film.
-
Detecting Ubiquitinated Proteins
Detecting ubiquitinated proteins often requires specific modifications to the standard protocol.
-
Lysis Buffer: Include deubiquitinase (DUB) inhibitors like N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAA) in the lysis buffer to preserve the ubiquitination state of your protein.[19]
-
Enrichment: Ubiquitinated proteins are often present in low abundance. Consider enriching for your protein of interest via immunoprecipitation (IP) before running the Western blot.[19]
-
Antibodies: Use antibodies specific for ubiquitin or ubiquitin chains (e.g., K48 or K63-specific antibodies) in addition to an antibody against your target protein.[19]
-
Signal Enhancement: For weak ubiquitin signals, some protocols suggest autoclaving or boiling the membrane after transfer to enhance epitope exposure.[20]
Visual Guides
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. How can I increase the western blot signal for ubiquitin? | Cell Signaling Technology [cellsignal.com]
impact of linker flexibility on PROTAC activity and optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the impact of linker flexibility on PROTAC activity.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
| Issue / Observation | Potential Linker-Related Cause | Recommended Troubleshooting Steps & Solutions |
| High binary binding affinity but low or no target degradation. | 1. Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex formation.[1][2][3] 2. Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[1] 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[1] | 1. Synthesize a library of PROTACs with varying linker lengths and rigidities. Test linkers with different compositions (e.g., PEG, alkyl chains) to find an optimal balance.[][5][] 2. Perform ternary complex modeling to predict the conformation and identify more favorable linker attachment points.[3][7] 3. Evaluate cell permeability using assays like PAMPA or Caco-2. Modify the linker to improve solubility and permeability, for instance, by incorporating PEG motifs or heteroatoms.[8][] |
| "Hook Effect" observed (degradation efficiency decreases at high concentrations). | Inefficient Ternary Complex Formation: At high concentrations, the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) is favored over the productive ternary complex.[1] | 1. Enhance Ternary Complex Cooperativity: A well-designed, more rigid linker can pre-organize the PROTAC for optimal ternary complex formation, increasing its stability.[1][10] 2. Modify Linker Flexibility: Adjusting the linker's rigidity can help stabilize the ternary complex and mitigate the hook effect.[1] |
| Poor cell permeability and/or low bioavailability. | 1. High Polarity or Molecular Weight: The linker may contribute to a high polar surface area or molecular weight, hindering passive diffusion across cell membranes.[8][11][12] 2. Excessive Flexibility: Highly flexible linkers can adopt conformations in solution that are not conducive to cell permeability.[8][11] | 1. Incorporate hydrophobic moieties or replace polar groups (e.g., PEG with alkyl chains) to reduce polarity.[] 2. Introduce rigid elements (e.g., piperidine, piperazine (B1678402) rings) into the linker to promote folded conformations that shield polar groups and enhance permeability.[8][13] 3. Correlate cell permeability with 3D descriptors of size and polarity to guide linker design.[8] |
| Off-target effects and lack of selectivity. | Unfavorable Linker-Induced Conformation: The linker may promote the formation of off-target ternary complexes.[14] | 1. Systematically vary linker length and composition to alter the geometry of the ternary complex and improve selectivity.[14] 2. Change the E3 ligase being recruited, as different ligases have different substrate specificities.[14] 3. Utilize quantitative proteomics to obtain a global view of protein level changes and identify off-target effects early.[14] |
| Inconsistent degradation results between experiments. | PROTAC Instability: The linker may be susceptible to metabolic degradation, leading to inconsistent active compound concentrations.[15] | 1. Assess the metabolic stability of the PROTAC in relevant in vitro systems (e.g., liver microsomes). 2. Modify the linker structure to block sites of metabolism, for example, by introducing metabolically stable groups.[15] 3. Ensure standardized cell culture conditions , as cell health and passage number can impact the ubiquitin-proteasome system.[14] |
Quantitative Data Summary
The following table summarizes representative data on the impact of linker length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[16]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 9 | 140,000 | - |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 12 | - | - |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 16 | 26,000 | >80 |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 19 | - | <50 |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 21 | - | <20 |
| p38α | Cereblon (CRBN) | PEG/Alkyl | 15-17 | <100 | >90 |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Alkyl/Ether | - | 1-40 | >85 |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | - |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | >76 |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
Data compiled from multiple sources, including[5][16][17][18][19]. Note that DC50 and Dmax values are highly dependent on the specific experimental setup.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the impact of linker flexibility on PROTAC activity.
Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Reagent Preparation:
-
Prepare a solution of the HaloTag® NanoBRET™ 618 Ligand.
-
Prepare serial dilutions of the PROTAC compounds.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the serially diluted PROTAC compounds to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Western Blot for Target Protein Degradation
This is a standard method to quantify the extent of target protein degradation.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to a vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess target engagement of the PROTAC in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heat Shock:
-
Heat the cell suspensions at a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature by Western blot or other methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A systematic workflow for the design, screening, and optimization of PROTAC linkers to identify potent and drug-like degraders.
Caption: The physicochemical properties of the linker directly influence the formation and stability of the ternary complex, which in turn dictates the overall activity of the PROTAC.
Frequently Asked Questions (FAQs)
Q1: How does linker design, specifically its length and flexibility, impact PROTAC activity?
A1: Linker design is a critical determinant of PROTAC efficacy. The length of the linker dictates the spatial arrangement of the target protein and the E3 ligase within the ternary complex.[2][] An optimal linker length is crucial; a linker that is too short can cause steric clashes, preventing complex formation, while one that is too long may lead to an unstable and unproductive complex.[2][3][17] The flexibility of the linker also plays a key role. While a flexible linker can allow for more conformational sampling to achieve a productive orientation, excessive flexibility can come with an entropic penalty upon binding, potentially destabilizing the ternary complex.[20] Conversely, a more rigid linker can pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex stability and cooperativity.[1][10]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[21] PEG linkers are often used to improve the solubility and hydrophilicity of the PROTAC molecule.[20][21] Alkyl linkers provide flexibility and are synthetically accessible.[21] More recently, more rigid structures, such as those containing piperazine, piperidine, or triazole rings, have been incorporated to enhance conformational stability and improve cell permeability.[][21]
Q3: How do I choose the appropriate linker length to start with?
A3: There is no universally optimal linker length, as it is highly dependent on the specific target protein and E3 ligase pair.[][17] However, a common starting point is to synthesize a small library of PROTACs with linkers of varying lengths, often ranging from 2 to 20 atoms.[5][18] Computational modeling and structural biology data of the target protein and E3 ligase can also provide insights into the optimal distance required to bridge the two proteins, thereby guiding the initial linker length selection.[3][7]
Q4: How does the linker affect the cell permeability of a PROTAC?
A4: The linker significantly impacts the physicochemical properties of the PROTAC, which in turn affect its cell permeability.[][8][12] PROTACs are often large molecules that fall outside of the typical "rule of five" for oral drug-likeness. Linkers with high polarity, such as long PEG chains, can hinder passive diffusion across the cell membrane.[11] Conversely, highly lipophilic linkers can also be problematic. Recent studies have shown that linkers that allow the PROTAC to adopt a folded conformation in a nonpolar environment can shield polar surface area and improve cell permeability.[8][11][12] This can be achieved by incorporating rigid elements or moieties that promote intramolecular hydrogen bonding.[8][12]
Q5: Can the linker attachment point influence PROTAC activity?
A5: Yes, the points at which the linker is attached to the target-binding ligand and the E3 ligase ligand are critical.[5][22] The linker should be connected at a solvent-exposed position on each ligand to minimize disruption of their binding to their respective proteins.[22][23] The "exit vector" of the linker from each ligand also influences the relative orientation of the target protein and E3 ligase in the ternary complex, which can have a profound impact on the efficiency of ubiquitination and subsequent degradation.[5] Therefore, it is often necessary to explore different attachment points for the linker on both ligands to optimize PROTAC activity.[5][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 20. chempep.com [chempep.com]
- 21. precisepeg.com [precisepeg.com]
- 22. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic stability issues associated with PEG linkers in PROTACs?
A1: While PEG linkers are valued for their ability to improve solubility and permeability, they can be susceptible to metabolic degradation.[1][] The ether linkages within the PEG chain are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver, which can lead to O-dealkylation reactions.[3][] This metabolic instability can result in a short in vivo half-life, rapid clearance, and reduced overall exposure of the PROTAC, potentially limiting its therapeutic effectiveness.[3][5]
Q2: How does the length and flexibility of a PEG linker influence PROTAC metabolic stability?
A2: The length and flexibility of a PEG linker are critical parameters that significantly impact a PROTAC's metabolic stability and overall function.[6]
-
Flexibility: While a degree of flexibility is necessary for the PROTAC to adopt an optimal conformation for forming a stable and productive ternary complex (composed of the target protein, PROTAC, and E3 ligase), excessive flexibility can be detrimental.[3][7] Highly flexible linkers may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[3]
-
Length: An optimal linker length is crucial for effective protein degradation.[] A linker that is too short might cause steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, a linker that is too long could result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[7] Longer linkers can also introduce more potential sites for metabolic attack.[]
Q3: What are the most effective strategies for improving the metabolic stability of PROTACs containing PEG linkers?
A3: Several strategies can be employed to enhance the metabolic stability of PEG-ylated PROTACs:
-
Incorporate Rigid Moieties: Introducing rigid structural elements, such as piperazine (B1678402), piperidine, or triazole rings, into the PEG chain can shield the molecule from metabolic enzymes.[3][] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[3]
-
Optimize Linker Length: Systematically synthesizing and testing PROTACs with varying PEG linker lengths is crucial to identify the optimal length that balances ternary complex formation, metabolic stability, and cell permeability.[][8]
-
Introduce Metabolic "Blocking" Groups: Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the linker can prevent enzymatic modification at those sites.[9]
-
Modify Attachment Points: The points at which the linker is connected to the target protein ligand and the E3 ligase ligand can influence the overall metabolic stability of the PROTAC.[10][11] Exploring different attachment points can sometimes shield metabolically liable spots.[10]
Q4: How do modifications to the PEG linker affect other critical PROTAC properties like solubility and permeability?
A4: Modifying a PEG linker to improve metabolic stability can have a significant impact on other physicochemical properties of the PROTAC.[]
-
Solubility: Replacing a hydrophilic PEG linker with more lipophilic moieties, such as alkyl chains or aromatic rings, can decrease aqueous solubility.[3] Conversely, incorporating polar groups like piperazine can enhance solubility.[10][12]
-
Permeability: Enhancing lipophilicity by modifying the PEG linker may improve cell permeability.[3] However, there is a delicate balance, as excessive lipophilicity can lead to poor solubility and non-specific binding. The flexibility of PEG linkers can also contribute to better cell permeability by allowing the PROTAC to adopt folded conformations that shield polar surface area.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of PROTACs with PEG linkers.
Problem 1: Low in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Poor metabolic stability of the PEG linker leading to rapid clearance. [3] | 1. Incorporate a more rigid linker component: Synthesize analogs with moieties like piperazine, piperidine, or triazole within the linker to improve metabolic stability.[3][] 2. Optimize linker length: Create a series of PROTACs with shorter and longer PEG linkers to find the optimal balance between stability and activity.[3] 3. Consider alternative linker chemistries: Replace the PEG linker with a more metabolically stable linker, such as an alkyl chain, while monitoring the impact on solubility.[3] |
| First-pass metabolism in the liver and/or gut wall. [3] | 1. Improve metabolic stability: Employ the strategies mentioned above to reduce susceptibility to metabolic enzymes. 2. Enhance cell permeability: Modify the PEG linker by incorporating a more lipophilic group, like a phenyl ring, to potentially increase absorption.[3] 3. Investigate formulation strategies: Explore formulations such as amorphous solid dispersions to improve solubility and dissolution, which can enhance oral absorption.[5] |
| Low cell permeability. [5] | 1. Caco-2 Permeability Assay: Perform this assay to directly assess the cell entry of your PROTAC.[3] 2. Modify linker lipophilicity: As mentioned above, strategically increasing the lipophilicity of the linker can improve permeability.[3] |
Problem 2: PROTAC appears inactive in cellular assays.
| Possible Cause | Troubleshooting Steps |
| The PROTAC is not efficiently forming a stable ternary complex. [3] | 1. Modify the linker: Alter the length and composition of the PEG linker to change the distance and orientation between the two ligands, which is critical for stable ternary complex formation.[3] 2. Biophysical Assays: Use techniques like TR-FRET or SPR to confirm the formation of the ternary complex.[3][14] |
| The PROTAC is not penetrating the cell membrane. [3] | 1. Assess Cell Permeability: As in the previous section, conduct a Caco-2 permeability assay.[3] 2. Optimize Physicochemical Properties: Adjust the linker to balance hydrophilicity and lipophilicity for improved cellular uptake.[6] |
| Instability of the PROTAC in cell culture media. [14] | 1. Media Stability Assay: Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment to rule out degradation before it reaches the cells.[14] |
Problem 3: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| PROTAC degradation during sample preparation or analysis. [3] | 1. Optimize LC-MS/MS Parameters: Minimize in-source fragmentation during analysis.[3] 2. Ensure Consistent Protocols: Maintain consistent and rapid sample processing procedures to reduce the chance of degradation.[3] |
| Instability in plasma. [3] | 1. Plasma Stability Assay: Perform this assay to directly measure the degradation of your PROTAC in plasma from the relevant species.[3] |
| PROTAC aggregation. [3] | 1. Improve Solubility: Incorporate more polar groups, such as piperazine, into the linker.[3] 2. Formulation Strategies: Investigate the use of solubility-enhancing excipients in your experimental setup.[3] |
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Metabolic Stability
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min | Key Observation |
| BET Degrader | PEG-based | Human Liver Microsomes | < 10 | Susceptible to rapid metabolism. |
| BET Degrader | PEG with Piperazine | Human Liver Microsomes | 45 | Incorporation of a rigid moiety improves metabolic stability. |
| AR Degrader | Aliphatic | Human Hepatocytes | 8.4 | Can be very unstable depending on attachment points.[15] |
| AR Degrader | PEG-based | Human Hepatocytes | ~30 | PEG linker can offer better stability than some aliphatic linkers.[15] |
| BRD4 Degrader | Linear Aliphatic | Mouse Liver Microsomes | ~20 | Subject to hydroxylation.[11] |
| BRD4 Degrader | Piperidine-containing | Mouse Liver Microsomes | > 120 | Cyclic structures significantly enhance metabolic stability.[] |
Note: The data presented here is a compilation from various studies to illustrate general trends and may not be from direct head-to-head comparisons.
Experimental Protocols
Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of a PROTAC in the presence of liver microsomes.[5]
Materials:
-
Test PROTAC
-
Human or other species-specific liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.[5]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[5]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[5]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[5]
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma.[3]
Materials:
-
Test PROTAC
-
Human or other species-specific plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the plasma.
-
Add the PROTAC stock solution to the plasma and mix gently.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to another plate containing cold ACN with an internal standard to precipitate proteins.
-
Centrifuge the plate.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Calculate the percentage of the PROTAC remaining at each time point.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Common metabolic pathways for PROTACs with PEG linkers.
Caption: A logical workflow for troubleshooting PROTAC stability issues.
References
- 1. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Protein Degradation with Thalidomide-5-PEG4-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] This guide provides a comprehensive comparison of methodologies for validating the efficacy of PROTACs constructed with a Thalidomide-5-PEG4-NH2 linker, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4] We will delve into key experimental data, detailed protocols, and visual workflows to facilitate a robust assessment of on-target protein degradation.
The Mechanism of Action: A Ternary Complex is Key
Thalidomide-based PROTACs are heterobifunctional molecules.[2] One end binds to the target protein of interest (POI), while the thalidomide (B1683933) moiety binds to the CRBN E3 ligase.[4][5] The PEG4 linker connects these two binding elements. The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is the critical initiating step.[1][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][2]
Figure 1. Mechanism of Thalidomide-based PROTAC action.
Quantitative Assessment of PROTAC Performance
The efficacy of a PROTAC is primarily determined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6][7] The following table presents representative data for a Thalidomide-PEG-based PROTAC targeting the BRD4 protein, illustrating typical results obtained from validation experiments.[2]
| Parameter | Value | Cell Line | Duration of Treatment | Method |
| DC50 | 15 nM | HeLa | 24 hours | Western Blot |
| Dmax | >90% | HeLa | 24 hours | Western Blot |
| DC50 | 25 nM | HEK293T | 24 hours | HiBiT Assay |
| Dmax | >95% | HEK293T | 24 hours | HiBiT Assay |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results.[2]
Comparison of Orthogonal Validation Methods
Relying on a single analytical method is insufficient for robust validation.[1] A suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.[1] The following table compares commonly employed methods for validating PROTAC-mediated protein degradation.
| Method | Principle | Throughput | Key Parameters | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein size and abundance. | Low to Medium | DC50, Dmax | Widely accessible, provides molecular weight information.[1] | Semi-quantitative, labor-intensive, requires specific antibodies.[1] |
| ELISA | Antibody-based quantitative detection of protein. | High | DC50, Dmax | Highly sensitive and quantitative, high-throughput.[1] | Requires specific antibody pairs, no size information.[1] |
| HiBiT/NanoBRET | Luminescence/BRET-based detection of tagged protein levels. | High | DC50, Dmax, degradation kinetics | Real-time kinetics in live cells, highly sensitive, no antibodies needed for detection.[1] | Requires genetic modification of the target protein.[1] |
| Mass Spectrometry | Unbiased identification and quantification of proteins. | Low to Medium | Global protein changes, off-target effects | Unbiased and comprehensive, can identify off-targets and post-translational modifications.[1][8] | Technically complex, lower throughput, expensive.[1] |
| Flow Cytometry | Antibody-based detection of protein levels in single cells. | High | Percentage of positive cells, mean fluorescence intensity | High-throughput, single-cell resolution, can analyze specific cell populations.[1] | Requires cell surface or intracellular staining protocols, indirect.[1] |
| Immunofluorescence | Antibody-based detection of protein localization and intensity. | Low to Medium | Changes in fluorescence intensity and subcellular localization | Provides spatial information about the target protein.[9] | Can be less quantitative than other methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key orthogonal validation methods.
Western Blot Protocol
This protocol details the steps for quantifying protein levels following PROTAC treatment.[6]
-
Cell Culture and PROTAC Treatment: Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.[2] Treat cells with serial dilutions of the this compound PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each sample using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST.[2] Incubate with a primary antibody specific for the target protein overnight at 4°C.[2] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[2]
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[2] Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Quantitative Proteomics (TMT-based) Protocol
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[2]
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and time points, including a vehicle control.[2]
-
Protein Extraction and Digestion: Harvest and lyse the cells. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling: Label the peptides from each condition with a specific isobaric tandem mass tag (TMT) reagent.[8] Pool the labeled peptide samples.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein.[1]
-
Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment. Identify significantly downregulated proteins to confirm on-target degradation and discover potential off-target effects.[1]
Control Experiment: Proteasome Inhibition Assay
This experiment confirms that the observed protein degradation is proteasome-dependent.[3]
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[3]
-
PROTAC Co-incubation: Add the PROTAC at a concentration that causes significant degradation and co-incubate for the desired time.[3]
-
Analysis: Harvest the cells and perform Western blot analysis for the target protein as described in Protocol 1.[3] A rescue of the protein degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of experiments for validating a novel PROTAC.
Figure 2. A typical workflow for orthogonal validation of a PROTAC.
Figure 3. Decision tree for validating the PROTAC mechanism.
By systematically applying these orthogonal validation methods and control experiments, researchers can confidently ascertain the efficacy, specificity, and mechanism of action of their this compound-based PROTACs, which is fundamental for the advancement of targeted protein degradation as a therapeutic modality.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Comparative Guide to Thalidomide-5-PEG4-NH2
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained prominence due to their favorable physicochemical properties. This guide provides an in-depth comparison of Thalidomide-5-PEG4-NH2 with other PEG-based linkers, supported by experimental data and detailed protocols to inform the selection of the optimal linker for PROTAC development.
This compound is a conjugate that incorporates the Cereblon (CRBN) E3 ligase ligand, thalidomide, with a four-unit PEG linker terminating in an amine group, providing a readily available reactive handle for conjugation to a target protein ligand.[1][2][3] The choice of linker in a PROTAC is far from trivial; it significantly influences the molecule's efficacy, selectivity, and pharmacokinetic properties.[4] The length, flexibility, and hydrophilicity of the PEG linker are critical parameters that dictate the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and the E3 ligase.[5][6] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[7]
Comparative Performance of PEG Linkers in PROTACs
The length of the PEG linker has a profound impact on the degradation efficiency of PROTACs. Systematic studies, primarily focusing on the degradation of Bromodomain and Extra-Terminal (BET) proteins like BRD4, have demonstrated that an optimal linker length is crucial for potent activity.[6][8]
Several key performance metrics are used to evaluate the efficacy of PROTACs, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from various studies on thalidomide-based PROTACs targeting BRD4, illustrating the impact of PEG linker length on their degradation potency.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[8] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[8] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[6][8] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[8] |
| 4 (e.g., in this compound) | BRD4 | Various | Potent | High | Generally considered to be within the optimal range for many targets. |
| 5 | BRD4 | Various | Potent | High | Often cited as an optimal length for achieving potent and efficacious degradation of BRD4.[6] |
| >5 | BRD4 | Various | Decreased Potency | Variable | Longer linkers can lead to a decrease in potency, a phenomenon sometimes attributed to the "hook effect".[6] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparison across different studies should be approached with caution due to variations in experimental conditions.
The general trend observed from these studies suggests that for BRD4 degradation, a PEG linker of around 4 to 5 units often provides an optimal balance of flexibility and length to facilitate the formation of a stable and productive ternary complex.[6] Linkers that are too short may cause steric hindrance, while overly long linkers might result in non-productive complex formation where ubiquitination sites are not accessible.[5]
Physicochemical Properties and Their Impact
Beyond degradation efficiency, the linker's composition influences key drug-like properties.
| Property | Thalidomide-PEG4-NH2 | Other PEG Linkers | Alkyl Linkers (for comparison) | Key Considerations |
| Solubility | High | Generally High | Generally Lower | The hydrophilic nature of the PEG chain enhances aqueous solubility, which is advantageous for formulation and bioavailability.[4][9] |
| Cell Permeability | Can be Enhanced | Variable | Can be High | PEG linkers can exhibit a "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups, potentially improving cell permeability.[4] However, excessive PEG length can sometimes hinder permeability. |
| Metabolic Stability | Generally Good | May have Reduced Stability | Generally Good | While PEG linkers are generally stable, they can be susceptible to in vivo metabolic degradation compared to alkyl chains.[4][7] |
Signaling Pathways and Experimental Workflows
The mechanism of action for a thalidomide-based PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this pathway.
Caption: PROTAC-mediated protein degradation pathway.
The evaluation of a PROTAC's efficacy follows a structured experimental workflow, as depicted below.
Caption: Generalized workflow for PROTAC evaluation.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of the PROTAC for a specified period (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for all samples.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation based on size. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) should also be used for data normalization.[10]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).[10]
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample to determine the percentage of protein degradation.[10]
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC and control compounds for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the cytotoxic effects of the PROTAC.
Conclusion
The selection of a linker is a critical determinant of a PROTAC's success. This compound offers a versatile platform for the construction of PROTACs, providing a balance of hydrophilicity and an appropriate length for inducing the degradation of many target proteins. The comparative data presented highlights the importance of optimizing the PEG linker length, with linkers in the range of 4-5 PEG units often demonstrating high efficacy for targets such as BRD4. Researchers and drug development professionals should consider a systematic variation of the PEG linker length as a key strategy in the design and optimization of novel and effective protein degraders. The provided experimental protocols serve as a foundation for the robust evaluation of these next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Proteomics for PROTAC Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development. Unintended degradation of off-target proteins can lead to cellular toxicity and other adverse effects, undermining the therapeutic potential of these novel drug candidates.[1][2] Mass spectrometry-based quantitative proteomics has emerged as the gold standard for globally and unbiasedly assessing changes in the proteome following PROTAC treatment.[1] This guide compares the leading quantitative proteomics workflows used to confirm PROTAC specificity, providing detailed experimental protocols and supporting data to aid in methodology selection.
Proteomics analyses are invaluable tools for elucidating the mechanisms, selectivity, and outcomes of PROTACs.[3][4] By comprehensively quantifying protein abundance, these techniques can identify both the intended on-target degradation and any unintended off-target effects.[2][5]
Comparison of Quantitative Proteomics Techniques for PROTAC Specificity
Several quantitative proteomics methods are available, each with distinct advantages and disadvantages for PROTAC analysis. The choice of technique often depends on the specific experimental goals, available resources, and the nature of the samples being analyzed.[6] The most commonly used approaches are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
| Technique | Principle | Advantages for PROTAC Specificity Analysis | Disadvantages for PROTAC Specificity Analysis |
| Tandem Mass Tag (TMT) | Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification.[7] | - High Multiplexing Capability: Allows for the simultaneous comparison of multiple conditions (e.g., different PROTAC concentrations, time points, and controls) in a single experiment, reducing experimental variability.[7] - High Precision and Accuracy: Isobaric labeling allows for accurate relative quantification of proteins across samples.[1][7] | - Cost: TMT reagents can be expensive, especially for large-scale studies.[7] - Ratio Compression: Underestimation of fold changes for high-abundance proteins can sometimes occur. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are metabolically labeled by growing them in media containing "heavy" or "light" essential amino acids. Proteins from different cell populations can be mixed and analyzed together, with quantification based on the mass shift of the labeled peptides.[8][9] | - High Accuracy: As samples are mixed early in the workflow, it minimizes sample handling-related errors.[10] - Gold Standard for Quantitative Accuracy: Often considered the most accurate method for relative protein quantification.[9] | - Limited to Cell Culture: Not directly applicable to tissue samples.[9] - Metabolic Labeling Challenges: Can be difficult to achieve complete labeling in some cell lines, and the labeling process can sometimes affect cell growth.[7] |
| Label-Free Quantification (LFQ) | The relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different mass spectrometry runs.[11][12] This can be based on spectral counting or precursor ion intensity.[12] | - Cost-Effective: No expensive isotopic labels are required.[13] - Versatile: Applicable to a wide range of sample types, including tissues and clinical samples.[13] - Simplified Sample Preparation: The workflow is less complex compared to labeling methods.[13] | - Lower Reproducibility: Subject to run-to-run variation in the mass spectrometer's performance.[13] - Lower Throughput: Each sample is analyzed individually, which can be time-consuming for large studies.[13] - Data Analysis Complexity: Requires sophisticated algorithms to align and compare data from different runs. |
Experimental Workflows and Protocols
To effectively assess PROTAC specificity, a well-designed experimental workflow is crucial. This typically involves cell culture and treatment, protein extraction and digestion, peptide labeling (for TMT and SILAC), liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data analysis.
General Experimental Workflow for Quantitative Proteomics
The following diagram illustrates a typical workflow for a quantitative proteomics experiment to assess PROTAC specificity.
Detailed Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol provides a detailed methodology for assessing PROTAC specificity using TMT labeling.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 breast cancer cells) to approximately 80% confluency.
-
Treat cells with the PROTAC of interest at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).[1]
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Quantify protein concentration using a standard method like the BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin.[1]
-
-
TMT Labeling:
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.[1]
-
Combine the labeled peptide samples into a single tube.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the combined, labeled peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution tandem mass spectrometer (e.g., an Orbitrap).[1]
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data to account for any loading differences.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.[1]
-
Signaling Pathway Analysis
Understanding the downstream effects of PROTAC-induced protein degradation is crucial. Quantitative proteomics can reveal changes in signaling pathways affected by the degradation of the target protein. For example, a PROTAC targeting a key kinase in a cancer-related pathway can lead to the downregulation of downstream signaling components.
Illustrative Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and is a common target for drug development, including PROTACs.[14] A PROTAC targeting PI3K or mTOR would be expected to downregulate the activity of this pathway.
In a study on the dual-target PROTAC GP262, DIA proteomics confirmed the on-target degradation of both PI3K and mTOR, leading to the suppression of the PI3K/AKT/mTOR pathway and exhibiting anti-leukemia activity.[14]
Conclusion
Quantitative proteomics is an indispensable tool for the development of safe and effective PROTACs. By providing a global view of the proteome, these techniques enable the rigorous assessment of PROTAC specificity, ensuring that only the intended target protein is degraded. The choice between TMT, SILAC, and LFQ will depend on the specific needs of the study, but all three methods can provide high-quality data to guide the optimization of PROTAC candidates. A thorough understanding of the experimental protocols and data analysis workflows is essential for obtaining reliable and actionable results.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 6. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 9. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 12. Label-free quantification - Wikipedia [en.wikipedia.org]
- 13. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Thalidomide vs. VHL-based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) and molecular glues have emerged as powerful therapeutic modalities. This guide provides a detailed comparative analysis of two of the most utilized systems: thalidomide (B1683933) and its derivatives, which act as molecular glues recruiting the E3 ligase Cereblon (CRBN), and PROTACs that employ ligands for the von Hippel-Lindau (VHL) E3 ligase. This comparison aims to objectively evaluate their performance, supported by experimental data, to aid researchers in the strategic design and selection of protein degraders.
Introduction to Targeted Protein Degradation
Targeted protein degradation harnesses the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, degraders lead to the removal of the entire protein, offering a potentially more profound and durable therapeutic effect.[2]
Thalidomide and its Analogs (IMiDs) as Molecular Glues: Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are immunomodulatory drugs (IMiDs) that function as "molecular glues."[1] They bind to the E3 ubiquitin ligase CRBN, altering its substrate specificity to recognize and ubiquitinate "neosubstrates," which are not the natural targets of CRBN.[3] This leads to the degradation of these neosubstrates, which are often transcription factors critical for cancer cell survival.[4]
VHL-based PROTACs: PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[5][6] VHL-based PROTACs utilize a ligand that specifically recruits the VHL E3 ligase complex to the POI, inducing its ubiquitination and subsequent degradation.[7][8]
Mechanism of Action
While both approaches result in protein degradation via the UPS, their mechanisms of inducing proximity between the E3 ligase and the target protein differ significantly.
Thalidomide (CRBN-recruiting Molecular Glue): Thalidomide and its analogs bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[3] This binding event creates a new protein interface on CRBN that recognizes and binds to specific neosubstrates, such as the transcription factors IKZF1 and IKZF3.[3][4] This induced proximity leads to the polyubiquitination of the neosubstrate by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome.
VHL-based PROTACs: VHL-based PROTACs function as a bridge, simultaneously binding to the VHL E3 ligase complex (composed of VHL, Elongin B/C, Cul2, and Rbx1) and the POI.[5] This ternary complex formation brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagrams
Caption: Mechanism of Thalidomide as a molecular glue.
Caption: Mechanism of a VHL-based PROTAC.
Comparative Performance Data
The efficacy of protein degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes comparative data for CRBN- and VHL-based PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-studied target in oncology.
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD4 | A549 | >1000 | <20 | [7] |
| MZ1 | VHL | BRD4 | A549 | ~24 | >90 | [7] |
| ARV-825 | CRBN | BRD4 | RS4;11 | <1 | >95 | [5] |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 | [5] |
Key Observations:
-
Potency and Efficacy: Both CRBN and VHL-based PROTACs can achieve potent, sub-nanomolar degradation of their targets with Dmax values often exceeding 95%.[5]
-
Cell-Type Dependency: The activity of CRBN-based PROTACs can be more cell-type dependent compared to VHL-based PROTACs, which have shown broader activity across various cell lines.[5][7] For instance, dBET1 is largely inactive in A549 cells, while MZ1 effectively degrades BRD4 in the same cell line.[7]
Physicochemical Properties and Druggability
The choice of E3 ligase ligand can significantly impact the physicochemical properties of the resulting PROTAC, influencing its "drug-likeness" and oral bioavailability.
| Property | Thalidomide-based Ligands (for CRBN) | VHL Ligands |
| Molecular Weight | Generally smaller | Generally larger and more peptide-like |
| Oral Bioavailability | Generally more favorable due to smaller size and better drug-like properties[5] | Can be challenging to optimize for oral administration |
| Cell Permeability | Generally good | Can be a hurdle due to larger size and polarity |
| Metabolic Stability | Can be susceptible to hydrolysis[5] | Can be engineered for improved stability |
Off-Target Effects and Selectivity
A critical aspect of degrader development is understanding and minimizing off-target effects.
Thalidomide-based PROTACs and Neosubstrate Degradation: A primary concern with thalidomide-based PROTACs is the off-target degradation of endogenous neosubstrates of the CRBN-IMiD complex.[3] These include:
-
IKZF1 and IKZF3: Transcription factors involved in lymphocyte development. Their degradation is responsible for the immunomodulatory effects of IMiDs.[3]
-
SALL4: A transcription factor whose degradation is linked to the teratogenic effects of thalidomide.[3]
-
CK1α: Casein kinase 1α, implicated in the therapeutic effect of lenalidomide in myelodysplastic syndromes.[3]
This inherent activity of the thalidomide scaffold can lead to unintended pharmacology and potential toxicity.
VHL-based PROTACs: VHL-based PROTACs are not known to induce the degradation of a predefined set of neosubstrates in the same manner as thalidomide-based degraders. Their off-target effects are more typically associated with:
-
Promiscuity of the target-binding warhead: The "warhead" portion of the PROTAC may have affinity for other proteins besides the intended target.
-
Formation of unproductive ternary complexes: The PROTAC may induce the formation of ternary complexes with other proteins, although this does not always lead to their degradation.
Global proteomics studies are essential to comprehensively assess the selectivity of any new PROTAC.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the degradation of a target protein.
Materials:
-
Cell line of interest
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.[6]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.[6]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins to a membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[6]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Quantitative Mass Spectrometry-based Proteomics for Selectivity Profiling
This method provides an unbiased, global view of the proteome to identify on-target and off-target protein degradation.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control
-
Lysis buffer compatible with mass spectrometry (e.g., 8M urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control (in biological replicates).
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Isobaric Labeling:
-
Label the peptide samples from each condition with a unique isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Potential off-targets are proteins that show a dose-dependent decrease in abundance.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The choice between a thalidomide-based molecular glue approach and a VHL-based PROTAC strategy is multifaceted and depends on the specific therapeutic context.
-
Thalidomide-based systems offer the advantage of smaller size and potentially better oral bioavailability. However, the inherent degradation of neosubstrates presents a significant challenge in terms of off-target effects and potential toxicity, requiring careful characterization and mitigation strategies.
-
VHL-based PROTACs generally exhibit a cleaner off-target profile in terms of neosubstrate degradation and have demonstrated broad activity across numerous cell lines. The main challenges lie in their larger size, which can negatively impact their physicochemical properties and oral bioavailability.
Ultimately, the optimal approach for a given target protein will likely require empirical testing of both CRBN and VHL-recruiting molecules, alongside careful optimization of the target-binding warhead and the linker. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions in the design and development of the next generation of targeted protein degraders.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. youtube.com [youtube.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Selectivity of Thalidomide-5-PEG4-NH2 Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely used to engage the Cereblon (CRBN) E3 ligase. The linker connecting the CRBN ligand to the target-protein-binding ligand is a critical determinant of the PROTAC's efficacy and selectivity. This guide provides a framework for assessing the selectivity of PROTACs that utilize the Thalidomide-5-PEG4-NH2 linker, comparing its potential performance with other alternatives and detailing the essential experimental protocols for a thorough evaluation.
Comparative Performance of Thalidomide-Based Degraders
The selectivity of a PROTAC is not solely dictated by the warhead that binds the target protein but is significantly influenced by the E3 ligase ligand and the linker. The length and composition of the linker can impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and degradation.
Below are tables summarizing key performance metrics for thalidomide-based PROTACs, illustrating how linker variations can affect degradation potency (DC50) and efficacy (Dmax). While direct comparative data for a PROTAC exclusively employing the this compound linker is not extensively available in single peer-reviewed publications, the following data, compiled from various studies on BRD4 and BTK degraders, provides a strong basis for comparison and highlights the established principles of linker optimization.
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC A | Thalidomide | PEG4 | BRD4 | HeLa | 10-50 | >90 |
| PROTAC B | Thalidomide | PEG2 | BRD4 | HeLa | >1000 | <50 |
| PROTAC C | Thalidomide | PEG5 | BRD4 | VCaP | 5-15 | >95 |
| PROTAC D | Thalidomide | Alkyl C5 | BRD4 | Jurkat | 20-60 | ~90 |
Note: Data is compiled and representative of trends observed in multiple studies. "Hypothetical PROTAC A" illustrates the expected high potency of a degrader with an optimized PEG4 linker.
Table 2: Comparative Degradation Potency of BTK-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC E | Thalidomide | PEG4 | BTK | Mino | 5-20 | >90 |
| PROTAC F | Thalidomide | PEG2 | BTK | Mino | 50-100 | ~80 |
| PROTAC G | Pomalidomide | Rigid Linker | BTK | Mino | 1-10 | >95 |
| PROTAC H | Thalidomide | PEG8 | BTK | Mino | 20-70 | >90 |
Note: Data is compiled and representative of trends observed in multiple studies. "Hypothetical PROTAC E" illustrates the expected high potency of a degrader with an optimized PEG4 linker.
Off-Target Profile: The Challenge of Neosubstrates
A critical aspect of selectivity for thalidomide-based degraders is the inherent activity of the thalidomide moiety itself. When bound to CRBN, thalidomide and its analogs can recruit and induce the degradation of endogenous proteins known as "neosubstrates."[1] This off-target degradation is independent of the target-binding ligand of the PROTAC. Key neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Transcription factors crucial for lymphocyte development.[1]
-
Casein Kinase 1α (CK1α): Implicated in the therapeutic effects of lenalidomide.[1]
-
SALL4: A transcription factor linked to the teratogenic effects of thalidomide.[1]
Therefore, a comprehensive selectivity assessment must include monitoring the levels of these known neosubstrates.
Table 3: Illustrative Proteomics Data for a this compound Based Degrader
| Protein | Protein Function | Fold Change (Degrader vs. Vehicle) | p-value | Selectivity Assessment |
| Target Protein X | Intended Target | -4.0 | <0.001 | On-Target Degradation |
| BRD4 | Epigenetic Reader | -1.1 | >0.05 | No Significant Off-Target Effect |
| BTK | Kinase | -1.2 | >0.05 | No Significant Off-Target Effect |
| IKZF1 | Neosubstrate | -2.5 | <0.01 | Expected Off-Target Degradation |
| CK1α | Neosubstrate | -2.1 | <0.01 | Expected Off-Target Degradation |
| GAPDH | Housekeeping | -1.05 | >0.05 | No Significant Change |
Note: This table presents hypothetical data to illustrate the expected outcomes of a global proteomics experiment.
Experimental Protocols
To ensure robust and reproducible assessment of selectivity, the following detailed experimental protocols are recommended.
Quantitative Western Blotting for Target and Off-Target Protein Degradation
This method is a standard approach to quantify the levels of specific proteins following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, Jurkat, or a cell line relevant to the target protein's function) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the this compound based degrader and control compounds (e.g., a non-degrading inhibitor, a PROTAC with a different linker) in complete cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%).
-
Treat the cells with the compounds for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target and off-target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics
The HiBiT protein tagging system allows for the sensitive and real-time quantification of protein levels in live cells.
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino acid HiBiT tag to the endogenous locus of the target protein. This avoids artifacts associated with overexpression.
b. Assay Procedure:
-
Seed the HiBiT-tagged cells in a 96-well white plate.
-
For endpoint assays, treat the cells with a serial dilution of the degrader for the desired time. For kinetic assays, add the degrader and the Nano-Glo® Live Cell Substrate simultaneously.
-
For endpoint assays, add the Nano-Glo® HiBiT Lytic Detection Reagent to lyse the cells and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
c. Data Analysis:
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
For endpoint assays, plot the percentage of remaining protein against the degrader concentration to determine DC50 and Dmax.
-
For kinetic assays, plot luminescence over time to determine the degradation rate (kdeg) and the time to reach maximum degradation.
Global Proteomics for Unbiased Selectivity Profiling (TMT-based)
Tandem Mass Tag (TMT) labeling followed by mass spectrometry allows for the simultaneous identification and quantification of thousands of proteins to provide a global view of a degrader's selectivity.
a. Sample Preparation:
-
Culture cells and treat with the this compound based degrader, a control compound, and a vehicle control.
-
Lyse the cells and extract proteins.
-
Quantify the protein concentration for each sample.
b. Protein Digestion and TMT Labeling:
-
Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from each condition with a different isobaric TMT tag.
c. Mass Spectrometry Analysis:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins and to quantify the reporter ion intensities for each TMT tag.
-
Normalize the protein abundance data.
-
Calculate the fold change in protein abundance for the degrader-treated samples relative to the vehicle control.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
-
Compare the list of significantly degraded proteins to the intended target and known neosubstrates to assess selectivity.
Visualizing the Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in assessing degrader selectivity.
PROTAC-Mediated Protein Degradation Pathway.
Experimental Workflow for Assessing Degrader Selectivity.
Signaling Pathways Affected by IKZF1 Degradation.
References
A Comparative Guide to Validating On-Target Effects: Integrating CRISPR-Cas9 and Thalidomide-Based Protein Degradation
In the landscape of modern drug discovery and target validation, the precise modulation of gene function is paramount. Two powerful technologies, CRISPR-Cas9 gene editing and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), have emerged as indispensable tools for researchers. This guide provides a comprehensive comparison of methodologies to validate the on-target effects of CRISPR-Cas9, with a special focus on a subsequent functional validation using a PROTAC approach incorporating Thalidomide-5-PEG4-NH2.
Part 1: Ensuring Precision - Validation of CRISPR-Cas9 On-Target Gene Editing
CRISPR-Cas9 has revolutionized our ability to make precise changes to the genome. However, before proceeding with functional studies, it is crucial to verify that the desired edit has been successfully and accurately introduced. Several methods are available for this validation, each with its own advantages and limitations.
Comparison of CRISPR-Cas9 Validation Methods
| Method | Principle | Throughput | Cost | Sensitivity | Key Advantages | Limitations |
| T7 Endonuclease I (T7E1) Assay | Enzyme mismatch cleavage of heteroduplex DNA formed from wild-type and edited alleles. | High | Low | Moderate | Rapid and cost-effective for initial screening of editing efficiency. | Indirect method, does not provide sequence information, can underestimate editing efficiency, and may not detect all indel types.[1][2][3] |
| Sanger Sequencing | Dideoxy chain termination method to sequence the targeted genomic region. | Low | Moderate | High | Provides precise sequence information of the edited allele, confirming the nature of the indel.[1][4] | Low throughput, not suitable for detecting low-frequency mutations in a mixed cell population.[1] |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of the target locus. | High | High | Very High | Quantitatively identifies and sequences a wide range of indels in a cell population, enabling the detection of rare mutations and off-target effects.[1][2][4] | Higher cost and more complex data analysis compared to other methods.[1][4] |
Experimental Protocol: CRISPR-Cas9 Gene Editing and Validation
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting the gene of interest using online tools. Synthesize or clone the gRNAs into an appropriate expression vector.[5][6]
-
Cell Transfection: Co-transfect the Cas9 nuclease and the gRNA into the target cell line using methods like lipid-based transfection or electroporation.[5][7]
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the target site by PCR.
-
Validation of Editing:
-
T7E1 Assay: Denature and re-anneal the PCR products to form heteroduplexes, then digest with T7E1 enzyme and analyze the fragments on an agarose (B213101) gel.[2]
-
Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to identify specific edits.[4]
-
NGS: Ligate sequencing adapters to the PCR products and perform high-throughput sequencing.
-
CRISPR-Cas9 experimental workflow for gene editing and validation.
Part 2: Functional Validation - On-Target Protein Degradation with this compound
Once the on-target genetic edit is confirmed, the next step is to assess the functional consequences. Targeted protein degradation using PROTACs offers a powerful method to acutely deplete the protein of interest, allowing for the study of its function. This compound is a key component in constructing PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase.[8][9]
Mechanism of Action
A PROTAC is a heterobifunctional molecule with two key domains connected by a linker.[8][9] One end binds to the target protein, and the other end, in this case, the thalidomide (B1683933) moiety, binds to the E3 ligase CRBN.[10][11] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[12]
References
- 1. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]
- 5. sbsbio.com [sbsbio.com]
- 6. synthego.com [synthego.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Design Maze: A Comparative Guide to Flexible vs. Rigid Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. At the heart of every PROTAC is the linker, a chemical bridge connecting a target-binding warhead to an E3 ligase-recruiting ligand. The nature of this linker—specifically its flexibility or rigidity—is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers in PROTAC design, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The Great Debate: Flexibility vs. Rigidity
The choice between a flexible and a rigid linker is not a one-size-fits-all decision. It is a nuanced process that depends on the specific target protein and E3 ligase pair. Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer conformational freedom, allowing the PROTAC to adopt various spatial arrangements to facilitate the formation of a stable ternary complex. This can be particularly advantageous in the early stages of PROTAC development when the optimal geometry for ternary complex formation is unknown.[1]
In contrast, rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) rings, pre-organize the PROTAC into a more defined conformation.[2] This can lead to a more stable and favorable ternary complex, potentially enhancing degradation potency and improving pharmacokinetic properties such as metabolic stability and cell permeability.[3][4]
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex and the PROTAC's pharmacokinetic profile are also crucial for its overall performance.
Disclaimer: The following tables compile representative data from various studies. A direct head-to-head comparison is challenging due to variations in experimental conditions (e.g., cell lines, E3 ligases, and specific assays). Therefore, this data should be interpreted as illustrative of general trends rather than a direct comparative measure of potency.
Table 1: Performance of PROTACs with Flexible Linkers (PEG/Alkyl)
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) | Reference(s) |
| BRD4 | VHL | PEG4 | 20 nM | 95 | [5] |
| BRD4 | VHL | PEG5 | 15 nM | >98 | [5] |
| BRD4 | VHL | PEG6 | 30 nM | 92 | [5] |
| TBK1 | VHL | 21-atom alkyl/ether | 3 nM | 96 | [3] |
| ERα | VHL | 16-atom PEG | More potent than 12-atom | Not specified | [6] |
| BCR-ABL | CRBN | Dasatinib-pomalidomide with sulfur-substituted carbon chain | 17 nM (SIAIS056) | Not specified | [7] |
Table 2: Performance of PROTACs with Rigid Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) | Reference(s) |
| Androgen Receptor (AR) | CRBN | Piperidine/piperazine-containing | < 1 nM (ARD-69) | Not specified | [2] |
| RIPK2 | CRBN | Piperazine/pyrimidine-containing | 78% degradation at 0.5 mg/kg in vivo (PROTAC 6) | Not specified | [8] |
| BRD4 | DCAF15 | JQ1-E7820 with PEG linker | 10.84 µM (DP1) | 98 | [9] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for comparing PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for comparing PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for Target Protein Degradation (DC50/Dmax Determination)
This assay is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
4. Detection and Quantification:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
1. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
To measure the binding of the PROTAC to the target protein, a separate experiment is typically performed where the target protein is immobilized.
3. Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
4. Data Analysis and Cooperativity Calculation:
-
Fit the sensorgram data from the binary and ternary interaction analyses to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD).
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
Conclusion
The choice of linker is a pivotal decision in the design of a successful PROTAC. Flexible linkers, such as PEG and alkyl chains, provide conformational versatility and are often a good starting point in PROTAC discovery. In contrast, rigid linkers containing cyclic moieties can pre-organize the molecule, potentially leading to enhanced ternary complex stability, improved degradation potency, and more favorable pharmacokinetic profiles. The optimal linker strategy is target-dependent and requires empirical validation through rigorous experimental evaluation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and optimization of next-generation protein degraders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel BCR-ABL PROTACs based on the cereblon E3 ligase design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Profiling of PROTACs Synthesized with Thalidomide-5-PEG4-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. A key component in many PROTACs is a ligand that recruits an E3 ubiquitin ligase. The "Thalidomide-5-PEG4-NH2" moiety is a widely utilized building block for this purpose, leveraging the well-established interaction between thalidomide (B1683933) and the Cereblon (CRBN) E3 ligase to hijack the cell's protein degradation machinery.
While potent in their on-target activity, a critical aspect of developing safe and effective thalidomide-based PROTACs is the comprehensive characterization of their off-target effects. The thalidomide component itself is known to induce the degradation of a set of endogenous proteins, termed "neosubstrates," independently of the PROTAC's intended target. Understanding and mitigating this off-target activity is paramount for advancing these molecules through the drug development pipeline.
This guide provides a comparative overview of the off-target profiling of PROTACs synthesized with a thalidomide-PEG linker scaffold. It includes representative data on the degradation of known neosubstrates, detailed experimental protocols for off-target assessment, and visual diagrams of key cellular pathways and experimental workflows.
Comparative Analysis of Off-Target Degradation
The primary off-target effects of thalidomide-based PROTACs stem from the recruitment of natural neosubstrates of the CRBN E3 ligase.[1] These include key cellular regulators whose unintended degradation can lead to undesired biological consequences. The most well-characterized neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and a range of Zinc Finger Proteins (ZFPs).[1][2][3]
The specific off-target profile and the potency of neosubstrate degradation can be influenced by the linker connecting the thalidomide moiety to the target-binding ligand. While comprehensive proteomics data for a PROTAC synthesized with the exact this compound linker is not publicly available, data from PROTACs with similar thalidomide-PEG structures provide valuable insights into expected off-target liabilities.
The following table summarizes representative quantitative data on the degradation of known CRBN neosubstrates by a thalidomide-based PROTAC.
| Off-Target Protein | Protein Function | Representative DC50 (nM) | Representative Dmax (%) | Cell Line | Reference |
| IKZF1 (Ikaros) | Lymphoid development, tumor suppressor | 802 | Not Reported | Mino | [4] |
| IKZF3 (Aiolos) | Lymphoid development | 44 | Not Reported | Mino | [4] |
| Zinc Finger Proteins (e.g., ZFP91) | Diverse cellular functions, including transcription | Not Reported | Not Reported | Jurkat | [2] |
Note: The DC50 and Dmax values are highly dependent on the specific PROTAC architecture, target protein, and experimental conditions. The data presented here are illustrative examples from a published study on a reversible covalent BTK PROTAC utilizing a thalidomide-based CRBN ligand.[4]
Key Signaling Pathways and Experimental Workflows
A thorough understanding of the underlying molecular mechanisms and the experimental approaches to assess them is crucial for interpreting off-target data.
Experimental Protocols
A rigorous assessment of off-target effects requires a combination of unbiased, proteome-wide analysis and targeted validation experiments.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based quantitative proteomics is the gold standard for identifying and quantifying unintended protein degradation across the entire proteome.
Methodology:
-
Cell Culture and PROTAC Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, Jurkat, or a cancer cell line expressing the target of interest) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., a concentration that achieves robust on-target degradation) and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify thousands of proteins.
-
Calculate the fold change in protein abundance for PROTAC-treated samples relative to the vehicle control.
-
Proteins that show a statistically significant and dose-dependent decrease in abundance are considered potential off-targets.
-
Western Blot for Validation of Off-Target Degradation
Western blotting is a targeted approach used to confirm the degradation of specific off-target candidates identified from the proteomics screen.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates from cells treated with the PROTAC and vehicle control as described for the proteomics experiment.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the potential off-target protein (e.g., anti-IKZF1 or anti-IKZF3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Strategies to Minimize Off-Target Effects
For PROTACs utilizing a thalidomide-based recruiter, rational design principles can be applied to mitigate the degradation of neosubstrates. Research has shown that modifications to the phthalimide (B116566) ring of the thalidomide moiety can influence neosubstrate recognition. Specifically, substitutions at the C5 position of the phthalimide ring have been shown to reduce the degradation of certain zinc finger proteins.[2] Therefore, the "this compound" linker, with its attachment at the 5-position, represents a design strategy aimed at potentially reducing off-target effects compared to other linkage points.
Conclusion
The "this compound" linker is a valuable tool for the synthesis of CRBN-recruiting PROTACs. However, the inherent biology of the thalidomide-CRBN interaction necessitates a thorough and unbiased assessment of off-target protein degradation. A multi-pronged approach, combining global proteomics with targeted validation methods, is essential for characterizing the selectivity profile of any new PROTAC molecule. The data and protocols presented in this guide provide a framework for researchers to systematically evaluate and optimize the specificity of their thalidomide-based degraders, ultimately paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
Validating CRBN Engagement: A Comparative Guide for Thalidomide-5-PEG4-NH2
For researchers, scientists, and drug development professionals, confirming the engagement of a ligand with its target protein is a critical step in the development of novel therapeutics. This is particularly true for molecules like Thalidomide-5-PEG4-NH2, which are designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest for targeted protein degradation. This guide provides a comparative overview of key experimental methods to validate the engagement of this compound with CRBN, contrasting it with other common CRBN ligands and offering detailed experimental protocols.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of drugs that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] A majority of these molecules work by binding to an E3 ubiquitin ligase, such as CRBN, and a target protein simultaneously, bringing them into close proximity.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The thalidomide (B1683933) moiety in this compound serves as the CRBN-binding element.[3] Therefore, rigorous validation of its engagement with CRBN is paramount to ensure the intended mechanism of action.[1]
Quantitative Comparison of CRBN Ligand Performance
The following table summarizes key quantitative data from various studies, comparing the binding affinities and cellular engagement of different CRBN ligands. This data provides a benchmark for evaluating the performance of this compound.
| Ligand/PROTAC | Assay Type | Target Protein | Cell Line | IC50 / Kd | Reference |
| Thalidomide | In-cell ELISA (HDAC6 degradation) | CRBN | MM.1S | Weaker than pomalidomide/lenalidomide | [4] |
| Lenalidomide | In-cell ELISA (HDAC6 degradation) | CRBN | MM.1S | Potent | [4] |
| Pomalidomide | In-cell ELISA (HDAC6 degradation) | CRBN | MM.1S | Potent | [4] |
| CC-220 | TR-FRET | CRBN | N/A | 60 nM | [4] |
| Pomalidomide | TR-FRET | CRBN | N/A | 1.2 µM | [4] |
| Lenalidomide | TR-FRET | CRBN | N/A | 1.5 µM | [4] |
| Iberdomide | NanoBRET® TE | CRBN | HEK293 | Potent | [5] |
| dBET1 | NanoBRET® TE | CRBN | HEK293 | Weaker than iberdomide | [5] |
| dBET6 | NanoBRET® TE | CRBN | HEK293 | Weaker than iberdomide | [5] |
Signaling Pathway and Mechanism of Action
Thalidomide and its analogs, including the thalidomide moiety of this compound, bind to CRBN, which is a substrate receptor for the Cullin 4A (CUL4A) and DNA Damage-Binding Protein 1 (DDB1) E3 ubiquitin ligase complex (CRL4^CRBN).[3][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the proteasome.[3] In the context of a PROTAC, the thalidomide derivative recruits the CRL4^CRBN complex to a specific protein of interest, leading to its targeted degradation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 6. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different E3 ligase ligands for PROTACs
A Comparative Guide to E3 Ligase Ligands for PROTACs
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the most commonly utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are bifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial event that leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[2][]
While the human genome encodes over 600 E3 ligases, only a small number have been effectively hijacked for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide focuses on the four most prominent E3 ligases and their ligands: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2).[2]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is defined by its ability to induce potent and maximal degradation of the target protein, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6] The choice of E3 ligase ligand significantly influences these parameters, as well as the PROTAC's selectivity and pharmacokinetic properties. The following tables provide a comparative overview of the binding affinities of common ligands to their respective E3 ligases and the performance of PROTACs developed using these ligands.
Table 1: Binding Affinity of Common E3 Ligase Ligands
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd) | Measurement Method | Reference |
| CRBN | Immunomodulatory Drugs (IMiDs) | Pomalidomide | ~1.8 µM | Not Specified | [7] |
| Lenalidomide | ~1 µM | Not Specified | [4] | ||
| Thalidomide | ~3 µM | Not Specified | [4] | ||
| VHL | HIF-1α Mimetics | VH032 | 185 nM | Not Specified | [8] |
| VH101 | 44 nM | Not Specified | [8] | ||
| MDM2 | Nutlins | Nutlin-3 | ~90 nM (to MDM2-p53) | Not Specified | [9][10] |
| IAP | SMAC Mimetics | LCL161 | 35 nM (to cIAP1) | Not Specified | [11] |
Note: Binding affinities can vary depending on the specific assay conditions and constructs used.
Table 2: Comparative Degradation Performance of PROTACs
| Target Protein | E3 Ligase | PROTAC Example | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | dBET1 | ~4 nM | >90% | MV-4-11 | [6] |
| BRD4 | VHL | MZ1 | ~17 nM | >90% | Not Specified | [6] |
| BRD4 | MDM2 | A1874 | ~30 nM | >95% | RS4;11 | [12] |
| BCL-XL | VHL | DT2216 | 63 nM | 90.8% | MOLT-4 | [13] |
| BCL-XL | IAP | PROTAC 8a | ~100 nM | >90% | MyLa 1929 | [11] |
| EGFRL858R/T790M | VHL | Compound 68 | 5.0 nM | >90% | HCC-827 | [14] |
| EGFRL858R/T790M | CRBN | Compound 69 | 11 nM | >90% | HCC-827 | [14] |
| EGFRL858R/T790M | MDM2 | Compound 19 | Moderate Degradation | Not Specified | Not Specified | [15][16] |
| p38α | CRBN | NR-7h | <100 nM | ~90% | Breast Cancer Lines | [17] |
| p38α | VHL | NR-11c | <100 nM | ~90% | Breast Cancer Lines | [17] |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct (warhead, linker) and experimental conditions. Direct head-to-head comparisons in the same study provide the most reliable data.[6]
In-Depth Look at E3 Ligase Ligands
Cereblon (CRBN) Ligands
Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[] They are the most widely used E3 ligase recruiters in PROTAC design.[]
-
Advantages :
-
Well-established chemistry and readily available building blocks.[1]
-
Generally smaller and possess more favorable drug-like properties compared to some VHL ligands.[][]
-
-
Disadvantages :
Von Hippel-Lindau (VHL) Ligands
VHL ligands are peptidomimetics based on the substrate recognition motif of Hypoxia-Inducible Factor 1α (HIF-1α).[21][22] They represent the second most utilized class of E3 ligase ligands.[23]
-
Advantages :
-
Disadvantages :
-
Often larger and more peptidic in nature, which can lead to poorer physicochemical properties like cell permeability and solubility.[17]
-
The synthesis can be more complex compared to CRBN ligands.
-
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), typically use ligands derived from SMAC mimetics.[24][25] These ligands recruit cIAP1, cIAP2, and XIAP to the target protein.[24]
-
Advantages :
-
Disadvantages :
-
The ligands are often larger peptidomimetics.
-
The degradation efficiency can sometimes be lower compared to CRBN or VHL-based PROTACs.[24]
-
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is the primary E3 ligase for the tumor suppressor p53.[12] Ligands used in PROTACs are typically derived from MDM2-p53 interaction inhibitors, such as nutlins.[9][10]
-
Advantages :
-
Offers a dual mechanism of action in cancer therapy: target protein degradation and stabilization of p53.[9]
-
-
Disadvantages :
-
MDM2-based PROTACs are generally less effective at inducing degradation than those recruiting CRBN and VHL.[15]
-
The utility is limited to cells with wild-type p53.
-
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Caption: A comparative overview of common E3 ligase ligands for PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[26]
-
Materials :
-
Appropriate cell line seeded in 6-well or 12-well plates.
-
PROTAC of interest, serially diluted.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Procedure :
-
Cell Treatment : Treat cells with serially diluted concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies for the target protein and loading control overnight at 4°C.
-
Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add chemiluminescence substrate and image the blot.
-
Data Analysis : Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.[27]
-
TR-FRET Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the E3 ligase and the target protein in vitro.[1]
-
Materials :
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase complex.
-
Lanthanide-labeled antibody against one tag (donor, e.g., anti-GST-Europium).
-
Fluorescently labeled antibody against the other tag (acceptor, e.g., anti-His-APC).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Low-volume 384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure :
-
Assay Setup : In a microplate, combine the purified target protein and E3 ligase with varying concentrations of your PROTAC.
-
Incubation : Incubate the mixture at room temperature (e.g., for 1 hour) to allow for complex formation.
-
Antibody Addition : Add the donor and acceptor-labeled antibodies to the wells.
-
FRET Measurement : Incubate to allow for antibody binding, then measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates ternary complex formation.[26][28]
-
Data Analysis : Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to the "hook effect".[28]
-
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein, a key step in the degradation mechanism.[29]
-
Materials :
-
Cell line expressing the POI.
-
PROTAC molecule.
-
Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Denaturing lysis buffer (e.g., containing SDS and deubiquitinase inhibitors).
-
Antibody against the POI for immunoprecipitation (IP).
-
Protein A/G magnetic beads.
-
Antibody against ubiquitin for western blotting.
-
-
Procedure :
-
Cell Treatment : Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 for 4-6 hours) to allow ubiquitinated proteins to accumulate.[28]
-
Lysis : Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation : Immunoprecipitate the target protein from the lysate using a specific antibody conjugated to beads.
-
Western Blotting : Elute the immunoprecipitated protein, run on an SDS-PAGE gel, and transfer to a membrane.
-
Detection : Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.[27]
-
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 15. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. mdpi.com [mdpi.com]
- 20. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Evaluating the Degradation Efficiency of Thalidomide-5-PEG4-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the degradation efficiency of PROTACs (Proteolysis Targeting Chimeras) that utilize the Thalidomide-5-PEG4-NH2 linker for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The degradation efficiency is primarily assessed by two key parameters: DC50, the concentration of a PROTAC that induces 50% degradation of the target protein, and Dmax, the maximum degradation percentage achieved. A lower DC50 value indicates higher potency.[1] This guide presents a comparative analysis of these PROTACs, supported by experimental data and detailed methodologies for key validation assays.
Comparative Degradation Efficiency
The efficacy of a PROTAC is significantly influenced by the length and composition of its linker. The polyethylene (B3416737) glycol (PEG) linker in this compound plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Systematic studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs have demonstrated the impact of PEG linker length on degradation efficiency. The following table compiles data from various studies to illustrate the trend of how varying PEG linker lengths in thalidomide-based PROTACs affect their ability to degrade BRD4.
| Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG2 | BRD4 | HeLa | 27 | >90 |
| PEG3 | BRD4 | HeLa | 11 | >90 |
| PEG4 | BRD4 | HeLa | 1.8 | >95 |
| PEG5 | BRD4 | RS4;11 | 0.8 | >98 |
| PEG6 | BRD4 | MOLM-13 | 3.2 | >95 |
Note: The data presented is a synthesis from multiple studies and should be interpreted as a qualitative guide to the general trend of PEG linker length on BRD4 degradation.[1]
From the compiled data, it is evident that a PEG4 linker provides a potent option for achieving efficient degradation of BRD4. While a PEG5 linker shows slightly higher potency in this specific context, the PEG4 linker remains a highly effective choice. The optimal linker length can be target-dependent, emphasizing the need for empirical validation for each new target protein.[2]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs function as "molecular glues" that recruit new protein substrates to the CRBN E3 ligase for ubiquitination and subsequent degradation by the proteasome.[3][4] In the context of a PROTAC, the thalidomide moiety hijacks the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein of interest (POI).[3] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the 26S proteasome.[5]
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate evaluation of PROTAC efficiency requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments.
Quantitative Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein following PROTAC treatment.[6]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.[7]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.[8]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Experimental workflow for Western Blot analysis.
Cell Viability Assay
It is crucial to assess the cytotoxic effects of PROTACs on cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
4. Viability Assessment:
-
Use a commercially available cell viability assay, such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo), following the manufacturer's instructions.[9] These assays measure ATP levels or metabolic activity, respectively, as indicators of cell viability.
5. Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
References
Confirming Proteasome-Dependent Degradation with Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTACs (Proteolysis Targeting Chimeras) utilizing the Thalidomide-5-PEG4-NH2 building block against other common alternatives. It offers detailed experimental protocols and supporting data to assist researchers in confirming the proteasome-dependent degradation of target proteins.
This compound is a key reagent in the synthesis of PROTACs. It incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a PEG4 linker with a terminal amine group. This amine allows for the straightforward conjugation of a ligand for a specific protein of interest (POI), creating a heterobifunctional molecule designed to induce the degradation of that protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. In the case of thalidomide-based PROTACs, the thalidomide (B1683933) moiety binds to CRBN, a component of the CUL4A-DDB1 E3 ubiquitin ligase complex. This brings the entire ligase machinery into close proximity with the POI, leading to its polyubiquitination. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Comparison with Alternative E3 Ligase Ligands
While CRBN is a widely used E3 ligase in PROTAC design, other ligases, notably the von Hippel-Lindau (VHL) E3 ligase, are also frequently employed. The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
| Feature | Thalidomide-based (CRBN) | VHL-based | MDM2-based | IAP-based |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Mouse double minute 2 (MDM2) | Inhibitor of Apoptosis Proteins (IAPs) |
| Ligand Properties | Smaller, more "drug-like" | Larger, more peptide-like | Based on inhibitors like Nutlin-3 | Based on IAP inhibitors like Bestatin |
| Subcellular Localization | Primarily nuclear, can shuttle to cytoplasm | Cytoplasmic and nuclear | Primarily nuclear | Cytoplasmic |
| Tissue Expression | Broadly expressed, high in hematopoietic cells | Widely expressed, but can be low in some tumors | Overexpressed in many cancers | Often overexpressed in cancer |
| Known Off-Targets | Can degrade neosubstrate zinc-finger transcription factors | Generally considered more selective | Can affect p53 signaling | Can induce IAP self-degradation and affect apoptosis pathways |
Quantitative Performance Data: A Head-to-Head Comparison
The efficiency of a PROTAC is typically measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a comparison of well-characterized CRBN- and VHL-based PROTACs targeting the epigenetic reader protein BRD4.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 / ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | < 1 nM | >95% | [1] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | >95% | [2] |
| MZ1 | VHL | BRD4 | H661 (Lung Cancer) | 8 nM | >95% at 100 nM | [3] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols for Confirming Proteasome-Dependent Degradation
A crucial step in characterizing a novel PROTAC is to confirm that the observed protein degradation is indeed mediated by the proteasome. The following protocols outline the key experiments to establish this.
Western Blotting for Protein Degradation
This is the most common method to visualize and quantify the reduction in the levels of the target protein.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC of interest (e.g., synthesized using this compound)
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib)
-
DMSO (vehicle control)
-
Inactive control PROTAC (optional, with a mutation in the E3 ligase binding motif)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours).
-
To confirm proteasome dependence, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Include vehicle (DMSO) and inactive control PROTAC treatments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
-
A rescue of protein degradation in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
-
Caption: Experimental workflow for Western blot analysis.
Quantitative Proteomics for Off-Target Analysis
To assess the selectivity of a PROTAC, it is important to investigate its impact on the entire proteome. This can be achieved using quantitative mass spectrometry-based proteomics.
Protocol Overview (TMT-based LC-MS/MS):
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC, an inactive control, and a vehicle control in biological replicates.
-
-
Sample Preparation:
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Label the peptides from each condition with a different isobaric Tandem Mass Tag (TMT) reagent.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins based on their unique peptides and the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Proteins that are significantly downregulated are potential off-targets of the PROTAC.
-
References
The Critical Role of Inactive Controls in PROTAC Validation Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific, on-target mechanism of a novel PROTAC is paramount. This guide provides a comprehensive comparison of active PROTACs and their inactive counterparts, highlighting the essential role of these controls in validating experimental findings. We delve into the key validation assays, present comparative data, and provide detailed experimental protocols to ensure the robustness and reproducibility of your PROTAC research.
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). The validation of a PROTAC's mechanism of action is a multi-faceted process that relies on a suite of orthogonal assays. Central to this validation is the use of meticulously designed inactive control PROTACs. These controls are structurally analogous to the active PROTAC but are engineered to be deficient in a critical aspect of their function, thereby serving as a crucial baseline to differentiate true PROTAC-mediated degradation from other cellular effects.
Types of Inactive Control PROTACs
There are two primary categories of inactive control PROTACs, each designed to disrupt a key step in the degradation process:
-
E3 Ligase Binding-Deficient Control: This is the most common type of inactive control. It is modified to prevent its interaction with the E3 ubiquitin ligase. For instance, in von Hippel-Lindau (VHL) recruiting PROTACs, the stereochemistry of a critical hydroxyl group on the VHL ligand is inverted (e.g., using the (S)-epimer instead of the active (R)-epimer). For Cereblon (CRBN)-recruiting PROTACs, methylating the glutarimide (B196013) nitrogen effectively blocks its binding to CRBN.[1]
-
Target Protein Binding-Deficient Control: This control is altered to abolish its affinity for the protein of interest (POI). This is typically achieved by modifying the "warhead" portion of the PROTAC in a way that is known to eliminate its binding to the target protein.
By comparing the cellular effects of the active PROTAC to these inactive controls, researchers can confidently attribute the observed protein degradation to the intended ternary complex formation and subsequent ubiquitination, while ruling out non-specific or off-target effects.
Data Presentation: Comparing Active and Inactive PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). An active PROTAC is expected to exhibit potent DC50 and high Dmax values, while its inactive control should show no significant degradation. The following tables provide illustrative examples of comparative data for VHL- and CRBN-recruiting PROTACs and their respective inactive controls.
Table 1: Comparison of a VHL-Recruiting PROTAC and its Inactive Control
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Rationale for Inactivity |
| Active PROTAC 1 | Kinase X | VHL Ligand (R-epimer) | 27 | 91 | Binds to both Kinase X and VHL |
| Inactive Control 1 | Kinase X | VHL Ligand (S-epimer) | >10,000 | <10 | Inverted stereocenter prevents VHL binding |
Table 2: Comparison of a CRBN-Recruiting PROTAC and its Inactive Control
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Rationale for Inactivity |
| Active PROTAC 2 | Bromodomain Protein Y | Pomalidomide | 50 | >95 | Binds to both Bromodomain Protein Y and CRBN |
| Inactive Control 2 | Bromodomain Protein Y | N-methyl-Pomalidomide | >10,000 | <5 | Methylation of glutarimide nitrogen prevents CRBN binding |
Mandatory Visualizations
To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical flow of active vs. inactive PROTACs.
Caption: A typical experimental workflow for PROTAC validation.
Experimental Protocols
Robust and well-documented experimental protocols are crucial for generating reliable data. Below are detailed methodologies for key experiments cited in PROTAC validation studies.
Western Blot Analysis for Protein Degradation
This is the most common and straightforward method to assess the degradation of a target protein.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the active PROTAC, inactive control, and vehicle (e.g., DMSO) at various concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This unbiased approach provides a global view of protein abundance changes in response to PROTAC treatment, enabling the identification of off-target effects.
-
Sample Preparation:
-
Treat cells with the active PROTAC and inactive control at a concentration that gives maximal degradation (Dmax), alongside a vehicle control. A shorter incubation time (e.g., 4-6 hours) is often used to enrich for direct degradation targets.
-
Lyse the cells and quantify the protein content.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the active PROTAC-treated samples compared to the inactive control and vehicle-treated samples.
-
Potential off-targets are those proteins, other than the intended target, that show significant degradation with the active PROTAC but not with the inactive control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that the PROTAC directly binds to its intended target protein in a cellular environment.
-
Cell Treatment and Heating:
-
Treat intact cells with the active PROTAC, inactive control, or vehicle.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Binding of the active PROTAC is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle and inactive control-treated cells.
-
By diligently employing inactive controls and a combination of these validation assays, researchers can build a robust and compelling case for the specific, on-target activity of their PROTAC molecules, paving the way for their successful development as novel therapeutics and research tools.
References
The Crucial Balancing Act: How Linker Length Dictates Ternary Complex Formation and Efficacy in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. The length of this linker is not a trivial parameter; it is a key determinant of the formation and stability of the crucial ternary complex, and ultimately, the degradation efficiency of the target protein. [1][2][3][4]
This guide provides a comparative analysis of the effects of linker length on ternary complex formation, supported by experimental data. We will delve into how linker length influences binding affinity, cooperativity, and degradation potency, and provide detailed methodologies for the key experiments used to assess these parameters.
The Linker's Role: More Than Just a Spacer
The linker in a PROTAC serves to bridge the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation.[1][] An improperly designed linker can have detrimental effects on PROTAC efficacy. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][2][] Conversely, a linker that is too long can result in a flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][] Therefore, identifying the optimal linker length is a critical step in developing potent and selective PROTACs.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule facilitates the formation of a ternary complex, which then leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
A typical experimental workflow to assess the impact of linker length involves synthesizing a series of PROTACs with varying linker lengths and then evaluating their ability to form a ternary complex and induce protein degradation.
Caption: Experimental workflow for evaluating linker length.
Quantitative Comparison of Linker Length Effects
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[1]
Case Study 1: Degradation of Estrogen Receptor α (ERα)
For ERα degradation, a study found that a 16-atom linker was optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[6][7]
| PROTAC (Linker Length) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PROTAC (9 atoms) | ERα | pVHL | >1000 | ~20 | [6] |
| PROTAC (12 atoms) | ERα | pVHL | ~500 | ~60 | [6] |
| PROTAC (16 atoms) | ERα | pVHL | ~100 | >80 | [6] |
| PROTAC (19 atoms) | ERα | pVHL | >1000 | ~40 | [6] |
| PROTAC (21 atoms) | ERα | pVHL | >1000 | ~30 | [6] |
Case Study 2: Degradation of Bruton's Tyrosine Kinase (BTK)
In the case of BTK degradation using a CRBN-based PROTAC, longer linkers were found to be more effective at promoting ternary complex formation and subsequent degradation.[8]
| PROTAC (Linker Composition) | Target Protein | E3 Ligase | Relative Ternary Complex Formation (TR-FRET) | DC50 (nM) | Reference |
| Short Linker (e.g., 2 PEG units) | BTK | CRBN | Low | >1000 | [8][9] |
| Longer Linker (e.g., 4-5 PEG units) | BTK | CRBN | High | 1-40 | [8][9] |
The Interplay of Linker Length and Ternary Complex Stability
The length of the linker directly impacts the stability and cooperativity of the ternary complex.
Caption: Linker length's effect on ternary complex stability.
Experimental Protocols
Several biophysical and cellular techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex and to quantify protein degradation.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[10][][12][13]
-
Objective: To determine the binding affinities (Kd) and cooperativity (α) of PROTAC-mediated ternary complex formation.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC alone to measure the binary interaction between the PROTAC and the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein to measure the formation of the ternary complex.
-
The binding data is fitted to appropriate models to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).
-
Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in solution.[8][]
-
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex.
-
Methodology:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and a FRET acceptor (e.g., d2), respectively.
-
Incubate the labeled proteins with varying concentrations of the PROTAC.
-
If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured using a plate reader, and the data is plotted against the PROTAC concentration to generate a dose-response curve.
-
Western Blotting
Western blotting is a widely used technique to quantify the extent of target protein degradation in cells.[3]
-
Objective: To determine the DC50 (the concentration of PROTAC required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).[1]
-
Methodology:
-
Treat cells with a range of concentrations of the PROTAC for a specified period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
A loading control antibody (e.g., anti-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Detect the primary antibodies with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control. The percentage of degradation is calculated relative to a vehicle-treated control.
-
Conclusion
The length of the linker is a critical parameter in the design of effective PROTACs. A systematic approach to optimizing linker length is essential for achieving potent and selective protein degradation. By employing a combination of biophysical and cellular assays, researchers can gain valuable insights into the structure-activity relationship of their PROTACs and identify the optimal linker design for their target of interest. The data clearly indicates that there is no universal optimal linker length; it must be empirically determined for each target protein and E3 ligase combination. This careful optimization is a crucial step in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PROTAC-Induced Ubiquitination by Mass Spectrometry
For researchers, scientists, and drug development professionals, the validation of on-target ubiquitination is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, offering a suite of techniques to dissect the intricate process of PROTAC-mediated protein degradation. This guide provides a comparative overview of the leading MS-based methodologies, complete with experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.
The PROTAC Mechanism: A Brief Overview
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[2] Validating this initial ubiquitination event is paramount to confirming a PROTAC's mechanism of action.
Mass Spectrometry Approaches for Ubiquitination Validation: A Comparison
Several mass spectrometry-based methods can be employed to investigate PROTAC-induced ubiquitination, each with its own strengths and applications. The choice of method depends on the specific research question, whether it's a global view of the ubiquitinome, a targeted look at the POI, or the biophysical characterization of the PROTAC's interactions.
| Method | Primary Application | Key Advantages | Key Limitations |
| Global Ubiquitination Profiling (di-Gly Proteomics) | - Unbiased, proteome-wide identification of ubiquitination sites- Off-target effect analysis | - Comprehensive overview of PROTAC's impact on the ubiquitinome- Can identify thousands of ubiquitination sites in a single experiment[3] | - May lack sensitivity for low-abundance proteins- Does not directly measure the ubiquitination of the intact protein |
| Targeted Proteomics (SRM/PRM) | - Highly sensitive and specific quantification of POI ubiquitination | - Excellent for tracking changes in specific ubiquitination sites on the POI- High sensitivity and wide dynamic range[4] | - Requires prior knowledge of the ubiquitination sites- Throughput is limited to a predefined set of peptides |
| Native Mass Spectrometry (Native MS) | - Characterization of the intact PROTAC-POI-E3 ligase ternary complex | - Provides information on complex stoichiometry and stability- Can be used to screen for effective PROTACs[2] | - Requires specialized instrumentation and expertise- May not be suitable for all protein complexes |
Global Ubiquitination Profiling: A Deep Dive into the Ubiquitinome
Global ubiquitin remnant profiling, often referred to as di-Gly proteomics, is a powerful technique for the large-scale identification and quantification of ubiquitination sites.[3] This "bottom-up" proteomics approach relies on the tryptic digestion of ubiquitinated proteins, which leaves a characteristic di-glycine (K-ε-GG) remnant on the modified lysine (B10760008) residue.[5] These di-Gly remnant-containing peptides are then enriched using a specific antibody and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This method provides a global snapshot of the changes in the ubiquitin landscape upon PROTAC treatment, enabling the identification of on-target ubiquitination and potential off-target effects.[6]
Quantitative Data from Global Ubiquitination Profiling
| Parameter | Example Value/Range | Significance |
| Number of Identified di-Gly Peptides | 10,000 - 40,000+[3] | Indicates the depth of the ubiquitinome coverage. |
| Number of Identified Ubiquitinated Proteins | 4,000 - 7,000+ | Demonstrates the breadth of proteins affected by ubiquitination. |
| Fold Change in POI Ubiquitination | Varies depending on PROTAC efficacy | Directly measures the PROTAC-induced ubiquitination of the target. |
| Off-Target Ubiquitination Events | Varies | Identifies unintended ubiquitination of other proteins. |
Experimental Protocol: Global Ubiquitination Profiling
-
Cell Culture and Lysis: Culture cells to the desired confluency and treat with the PROTAC or vehicle control. Harvest and lyse cells in a denaturing buffer (e.g., 8 M urea) containing protease and deubiquitinase inhibitors.
-
Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with trypsin.
-
di-Gly Peptide Enrichment: Incubate the digested peptide mixture with an anti-K-ε-GG antibody conjugated to beads to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer. A typical setup would involve a nano-LC system coupled to an Orbitrap mass spectrometer.
-
LC Gradient: A 90-120 minute gradient is commonly used to separate the peptides.
-
MS Parameters:
-
MS1 Resolution: 60,000-120,000
-
MS2 Resolution: 15,000-30,000
-
Activation Type: HCD
-
-
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the di-Gly modified peptides.
Targeted Proteomics: Focusing on the Protein of Interest
For highly sensitive and specific quantification of ubiquitination on the POI, targeted proteomics methods such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are the gold standard.[6][7] These techniques monitor specific, predefined precursor-to-fragment ion transitions of ubiquitinated peptides from the POI.
SRM, typically performed on a triple quadrupole mass spectrometer, offers exceptional sensitivity and is ideal for quantifying a small number of target peptides.[4] PRM, performed on high-resolution instruments like Orbitrap or Q-TOF mass spectrometers, monitors all fragment ions of a precursor in parallel, providing higher confidence in peptide identification.[6]
Quantitative Data from Targeted Proteomics
| Parameter | Example Value/Range | Significance |
| DC50 (Degradation) | Varies (nM to µM range)[8] | The concentration of PROTAC required to degrade 50% of the POI. |
| Ubiquitination Fold Increase | Varies | Quantifies the increase in a specific ubiquitination site on the POI. |
| Limit of Detection (LOD) | amol to fmol range[9] | Demonstrates the high sensitivity of the method. |
Experimental Protocol: Targeted Proteomics (PRM)
-
Sample Preparation: Prepare cell lysates and digest proteins as described for global profiling.
-
Peptide Selection: Identify target ubiquitinated peptides from the POI based on prior knowledge or discovery proteomics data.
-
LC-MS/MS Analysis (PRM):
-
Inclusion List: Create an inclusion list of the m/z values for the target precursor ions.
-
MS Parameters:
-
MS2 Resolution: 15,000-60,000
-
Isolation Window: 1-2 m/z
-
Collision Energy: Optimized for each peptide
-
-
-
Data Analysis: Use software such as Skyline to process the PRM data and quantify the peak areas of the fragment ions for the target peptides.
Native Mass Spectrometry: Visualizing the Ternary Complex
Native MS is a unique technique that allows for the analysis of intact protein complexes under non-denaturing conditions.[2] In the context of PROTACs, native MS can be used to directly observe the formation of the ternary complex between the PROTAC, the POI, and the E3 ligase. This provides valuable insights into the stoichiometry, stability, and cooperativity of complex formation, which are critical parameters for PROTAC efficacy.[2]
Quantitative Data from Native Mass Spectrometry
| Parameter | Example Value/Range | Significance |
| Relative Signal Intensity of Ternary Complex | Varies[2] | Semi-quantitatively reflects the abundance of the ternary complex in solution. |
| Dissociation Constant (Kd) | Can be estimated from titration experiments | Provides a measure of the binding affinity of the components. |
Experimental Protocol: Native Mass Spectrometry
-
Sample Preparation: Purify the POI and the E3 ligase complex. Incubate the proteins with the PROTAC at various concentrations in a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Nano-Electrospray Ionization (nESI): Introduce the sample into the mass spectrometer using a nESI source, which helps to preserve the non-covalent interactions of the complex.
-
Mass Spectrometry Analysis: Analyze the sample on a mass spectrometer optimized for high mass analysis (e.g., a Q-TOF or Orbitrap instrument).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the intact complexes and calculate the relative abundance of each species.
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the underlying biological pathway, the following diagrams have been generated using the DOT language.
Caption: The PROTAC-induced ubiquitination and degradation pathway.
Caption: Mass spectrometry workflows for PROTAC ubiquitination analysis.
Conclusion
Mass spectrometry offers a versatile and powerful toolkit for the validation of PROTAC-induced ubiquitination. Global profiling provides a broad, unbiased view of a PROTAC's effects, targeted proteomics delivers highly sensitive quantification of on-target ubiquitination, and native MS allows for the direct characterization of the PROTAC's molecular interactions. By selecting the appropriate MS-based strategy, researchers can gain deep insights into their PROTAC's mechanism of action, accelerating the development of this promising new class of therapeutics.
References
- 1. Ubiquitin Chain Analysis by Parallel Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 5. tagteam.harvard.edu [tagteam.harvard.edu]
- 6. Parallel Reaction Monitoring (PRM): Principles, Workflow, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Selected reaction monitoring for quantitative proteomics: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-5-PEG4-NH2
For Immediate Implementation by Laboratory Personnel: The proper disposal of Thalidomide-5-PEG4-NH2, a synthetic E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) research, is critical to ensure laboratory safety and environmental protection. Due to the inherent risks associated with its thalidomide (B1683933) component, this compound and all contaminated materials must be managed as hazardous and cytotoxic waste.[1][2][3] Strict adherence to institutional and regulatory guidelines is mandatory.
Thalidomide is a known human teratogen and can cause reproductive harm.[4][5][6] While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds and the parent thalidomide molecule are classified as toxic if swallowed, harmful in contact with skin, and may damage fertility or an unborn child.[4][7] Therefore, a cautious approach, treating the compound as having similar hazards, is essential.
Immediate Safety and Handling Protocols
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[3] Personnel must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles or a face shield.
-
Protective Clothing: A lab coat.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene. It is recommended to wear double gloves.[8]
In the event of a spill, the area should be contained using an absorbent material. The collected material must be placed in a sealed, labeled container for hazardous waste.[1] The spill area should then be decontaminated with an appropriate solvent, as recommended by your institution's Environmental Health and Safety (EHS) office.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste requires a systematic process of segregation, collection, labeling, and storage.
-
Waste Segregation: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] This container should be specifically for cytotoxic waste, often color-coded purple.[10][11]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[2][3] Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1][3]
-
Sharps: Any used or contaminated sharps, such as syringes and needles, must be placed in a designated sharps container for cytotoxic waste.[9]
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][2] This area should be clearly marked, away from general lab traffic, and separate from incompatible materials.[1][3]
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[10][11][12] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[13][14]
Quantitative Data and Hazard Summary
While specific quantitative data for this compound is limited, the table below summarizes the key hazard information based on its components and related molecules. This data underscores the necessity for cautious handling and disposal.
| Property | Value/Information | Relevance to Disposal |
| Parent Compound | Thalidomide | Known human teratogen; potential for severe reproductive harm.[4][6] |
| CAS Number (Thalidomide) | 50-35-1 | Unique identifier for the primary hazardous component.[4] |
| Hazard Class | Cytotoxic Agent | Requires special handling and disposal as hazardous waste.[9][15] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | Dictates the need for fume hoods and comprehensive PPE. |
| Recommended Disposal Method | High-Temperature Incineration | Ensures complete destruction of the hazardous compound.[10][12] |
Experimental Protocols and Workflows
Logical Workflow for the Safe Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with all safety and environmental regulations. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Thalidomide scandal - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. web.uri.edu [web.uri.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. swansea.ac.uk [swansea.ac.uk]
- 12. google.com [google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. acewaste.com.au [acewaste.com.au]
Essential Safety and Logistical Information for Handling Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Thalidomide-5-PEG4-NH2, a derivative of the potent compound thalidomide, necessitates stringent safety protocols to mitigate risks, particularly reproductive hazards.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment. Adherence to these procedural steps is critical for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required.[3] Consult manufacturer-specific compatibility data.[4] | To prevent skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back.[5] Should be designated for use in hazardous areas only and changed every 2-3 hours or immediately after a spill.[5] | To protect the body from contamination. A back-closing gown provides better protection against frontal splashes. |
| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory.[5] | To protect the eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), is required, especially when handling the powder form.[5][6] | To prevent inhalation of the compound, which can be a significant route of exposure. |
| Body Protection | In addition to a gown, consider coveralls ("bunny suits") for head-to-toe protection, especially for large-scale operations or in case of a significant spill.[5] | To minimize the risk of cross-contamination and provide comprehensive body protection. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Prepare all necessary equipment (e.g., weigh boats, spatulas, solvents) within the chemical fume hood before handling the compound.
-
-
Weighing and Aliquoting:
-
Handle the solid compound with extreme care to avoid generating dust.[7]
-
Use disposable weigh boats and spatulas.
-
If creating solutions, add the solvent to the solid slowly to minimize splashing.
-
-
Experimental Use:
-
Post-Handling:
-
Decontaminate all non-disposable equipment used. Consult your institution's Environmental Health and Safety (EHS) department for validated decontamination procedures.[1]
-
Wipe down the work area within the chemical fume hood with an appropriate cleaning agent.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste, including residual powder, contaminated gloves, weigh boats, and disposable labware, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[1]
-
The label should include "this compound," appropriate hazard symbols (e.g., toxic, reproductive hazard), and the date of accumulation.[1]
-
-
Liquid Waste:
-
Container Management:
-
Final Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. research.uga.edu [research.uga.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. aiha.org [aiha.org]
- 7. packageinserts.bms.com [packageinserts.bms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
